molecular formula C8H10N2O2 B1600855 N-Methoxy-N-methylpicolinamide CAS No. 148493-07-6

N-Methoxy-N-methylpicolinamide

Cat. No.: B1600855
CAS No.: 148493-07-6
M. Wt: 166.18 g/mol
InChI Key: JDRKBLOKFWKWKA-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylpicolinamide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRKBLOKFWKWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474009
Record name N-METHOXY-N-METHYLPICOLINAMIDE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148493-07-6
Record name N-METHOXY-N-METHYLPICOLINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-Methoxy-N-methylpicolinamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-methoxy-N-methylpicolinamide, a versatile Weinreb amide derivative of picolinic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details robust synthetic protocols, explores the compound's key physicochemical and spectroscopic properties, and discusses its applications, particularly its role as a stable and reactive intermediate in the formation of ketones. This guide emphasizes the practical aspects of handling and utilizing this compound, drawing from established principles of organic chemistry to provide a self-validating framework for its synthesis and use.

Introduction: The Strategic Importance of this compound

This compound, also known as a picolinoyl Weinreb amide, is a key organic intermediate that marries the reactivity of an activated carboxylic acid derivative with the stability and selectivity characteristic of Weinreb amides. The presence of the picolinamide moiety introduces a heterocyclic framework that is prevalent in numerous biologically active compounds and can also influence the reactivity of the amide.

The core utility of N-methoxy-N-methylamides lies in their reaction with organometallic reagents. Unlike more reactive acylating agents like acid chlorides or esters, Weinreb amides form a stable, chelated tetrahedral intermediate upon addition of an organolithium or Grignard reagent. This intermediate resists further addition, preventing the common side reaction of tertiary alcohol formation and allowing for the clean isolation of ketones after acidic workup. This controlled reactivity makes this compound a valuable tool for the precise construction of complex molecular architectures.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the coupling of an activated picolinic acid derivative with N,O-dimethylhydroxylamine. The following sections detail the primary synthetic strategies, emphasizing the rationale behind the choice of reagents and reaction conditions.

Activation of Picolinic Acid

The carboxylic acid of picolinic acid must first be activated to facilitate amide bond formation. The most direct method for this is the conversion to picolinoyl chloride.

  • Protocol 1: Synthesis of Picolinoyl Chloride Hydrochloride

    • To a solution of picolinic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂), typically in a slight excess (1.1-1.5 equivalents).

    • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) until the evolution of sulfur dioxide and hydrogen chloride gas ceases.

    • The solvent and excess thionyl chloride are removed under reduced pressure to yield crude picolinoyl chloride, often as its hydrochloride salt, which can be used in the next step without further purification.

    Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides due to the formation of gaseous byproducts (SO₂ and HCl), which drive the reaction to completion according to Le Châtelier's principle. The formation of the hydrochloride salt of the pyridine nitrogen can sometimes occur.

Amide Coupling Reaction

With the activated picolinoyl chloride in hand, the subsequent coupling with N,O-dimethylhydroxylamine hydrochloride is performed.

  • Protocol 2: Synthesis of this compound

    • Suspend N,O-dimethylhydroxylamine hydrochloride (1.0-1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the suspension in an ice bath (0 °C).

    • Add a suitable base, such as triethylamine (2.2-2.5 equivalents) or pyridine, to neutralize the hydrochloride salt and the HCl generated during the reaction.

    • Slowly add a solution of picolinoyl chloride in the same solvent to the cooled suspension.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove excess base, water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

    Causality: The use of a non-nucleophilic base is crucial to deprotonate the hydroxylamine hydrochloride without competing in the acylation reaction. The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions. The aqueous workup is designed to remove unreacted starting materials, the base, and its salt, leading to a cleaner crude product.

Alternative "One-Pot" Synthesis using Coupling Reagents

For substrates that may be sensitive to the conditions required for acid chloride formation, a "one-pot" procedure using a coupling reagent can be employed.

  • Protocol 3: CDI-Mediated Synthesis

    • Dissolve picolinic acid (1 equivalent) in an anhydrous solvent such as DCM or THF.

    • Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in one portion. Effervescence (CO₂ evolution) should be observed. Stir for approximately 45-60 minutes at room temperature to form the acylimidazolide intermediate.

    • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the reaction mixture and continue stirring for several hours (typically 6-12 hours).

    • Follow the workup and purification procedure described in Protocol 2.[1]

    Causality: CDI is a mild and effective coupling reagent that activates the carboxylic acid by forming a highly reactive N-acylimidazole. This intermediate then readily reacts with the amine. This method avoids the use of harsh halogenating agents.[1]

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its known identifiers and expected properties based on its structure and data from analogous compounds.

PropertyValueReference
CAS Number 148493-07-6[2][3]
Molecular Formula C₈H₁₀N₂O₂[2][3]
Molecular Weight 166.18 g/mol [2][3]
Appearance Expected to be a solid or oil
Solubility Expected to be soluble in common organic solvents (DCM, THF, EtOAc, etc.)
¹H NMR (Predicted) Signals corresponding to the pyridine ring protons, the N-methyl protons, and the O-methyl protons.
¹³C NMR (Predicted) Resonances for the pyridine ring carbons, the carbonyl carbon, and the two methyl carbons.
IR Spectroscopy Characteristic C=O stretching frequency for the amide (approx. 1650-1680 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight.

Applications in Organic Synthesis

The primary application of this compound is as a precursor for the synthesis of ketones. Its predictable reactivity and the stability of the intermediate make it a superior choice over other acylating agents in many synthetic contexts.

Synthesis of Picolinoyl Ketones

The reaction of this compound with organometallic reagents provides a reliable route to a wide range of picolinoyl ketones.

  • General Protocol 4: Reaction with Grignard Reagents

    • Dissolve this compound (1 equivalent) in an anhydrous ethereal solvent such as THF or diethyl ether.

    • Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent.

    • Slowly add the Grignard reagent (R-MgX) (1.1-1.5 equivalents) to the cooled solution.

    • Allow the reaction to stir at the low temperature for a period of time, then warm to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1 M HCl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

    • Purify the resulting ketone by column chromatography or distillation.

    Causality: The magnesium of the Grignard reagent coordinates with both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide, forming a stable six-membered chelate. This tetrahedral intermediate is stable at the reaction temperature and does not collapse to the ketone until the acidic workup. This prevents the over-addition of the Grignard reagent.

Diagrammatic Representations

Synthesis of this compound

Synthesis_of_N_Methoxy_N_methylpicolinamide picolinic_acid Picolinic Acid picolinoyl_chloride Picolinoyl Chloride picolinic_acid->picolinoyl_chloride Activation socl2 SOCl₂ product This compound picolinoyl_chloride->product Amide Coupling dma_hcl N,O-Dimethylhydroxylamine HCl base Base (e.g., Et₃N)

Caption: General synthesis scheme for this compound.

Reaction with Grignard Reagent

Weinreb_Amide_Reaction reagents This compound + R-MgX intermediate Stable Chelated Tetrahedral Intermediate reagents->intermediate Nucleophilic Addition workup Acidic Workup intermediate->workup product Picolinoyl Ketone workup->product Hydrolysis

Caption: Reaction of this compound with a Grignard reagent.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its preparation from readily available starting materials is straightforward, and its unique reactivity profile allows for the controlled and high-yield synthesis of picolinoyl ketones. The methodologies and principles outlined in this guide provide a solid foundation for the successful synthesis and application of this compound in a research and development setting.

References

  • Pharmaffiliates. This compound, CAS No: 148493-07-6. Available from: [Link]

  • Pharmaffiliates. Triprolidine-impurities. Available from: [Link]

Sources

An In-Depth Technical Guide to N-Methoxy-N-methylpicolinamide: A Versatile Weinreb Amide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxy-N-methylpicolinamide, bearing the CAS number 148493-07-6, is a specialized chemical reagent belonging to the well-established class of N-methoxy-N-methylamides, more commonly known as Weinreb amides. This guide provides a comprehensive technical overview of its core properties, synthesis, and applications, with a particular focus on its utility in organic synthesis. As a Senior Application Scientist, this document aims to deliver not just procedural steps but also the underlying chemical principles and strategic considerations for its effective use in research and development.

Introduction: The Strategic Advantage of the Weinreb Amide Moiety

This compound is a derivative of picolinic acid and is distinguished by the presence of a Weinreb amide functionality. The strategic importance of the Weinreb amide lies in its ability to react with organometallic reagents, such as Grignard reagents and organolithiums, to form a stable tetrahedral intermediate. This intermediate resists further addition of the organometallic reagent and collapses to a ketone upon acidic workup. This controlled reactivity prevents the over-addition that typically leads to the formation of tertiary alcohols, a common side reaction with other carboxylic acid derivatives like esters and acid chlorides. The picolinamide backbone introduces a pyridine ring, which can influence the compound's solubility, reactivity, and potential for coordination with metal catalysts.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its structure and comparison with analogous Weinreb amides.

PropertyValueSource/Justification
CAS Number 148493-07-6[1][2]
Molecular Formula C8H10N2O2[1][3]
Molecular Weight 166.18 g/mol [1][3]
Appearance Expected to be a colorless to light yellow liquid or a low-melting solid.Based on analogous simple Weinreb amides which are often liquids or low-melting solids.
Solubility Expected to be soluble in common organic solvents like THF, dichloromethane, and ethyl acetate.General property of Weinreb amides.
Boiling Point Not determined. Expected to be relatively high due to its molecular weight and polar nature.
Melting Point Not determined.
Density Not determined.

Synthesis of this compound

The synthesis of this compound can be achieved through standard amidation procedures starting from picolinic acid or its derivatives. A common and effective method involves the coupling of an activated picolinic acid derivative with N,O-dimethylhydroxylamine.

General Synthetic Approach

Synthesis of this compound PicolinicAcid Picolinic Acid ActivatedEster Activated Picolinic Acid (e.g., Acid Chloride, Mixed Anhydride) PicolinicAcid->ActivatedEster Activation WeinrebAmide This compound ActivatedEster->WeinrebAmide Reagent N,O-Dimethylhydroxylamine + Coupling Agent/Base Reagent->WeinrebAmide Coupling

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis via Picolinoyl Chloride

This protocol is a representative procedure based on established methods for Weinreb amide synthesis.

Step 1: Formation of Picolinoyl Chloride

  • To a solution of picolinic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude picolinoyl chloride, which is typically used in the next step without further purification.

Step 2: Coupling with N,O-Dimethylhydroxylamine

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM.

  • Cool the solution to 0 °C and add a non-nucleophilic base, such as triethylamine or pyridine (2.2 eq), dropwise.

  • Slowly add a solution of the crude picolinoyl chloride from Step 1 in DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Mechanism of Action and Reactivity: The Weinreb Ketone Synthesis

The utility of this compound is centered on its role in the Weinreb ketone synthesis.[4] The N-methoxy-N-methylamide group provides a stable coordination site for the metal of the organometallic reagent, leading to the formation of a five-membered chelated intermediate. This intermediate is stable at low temperatures and does not readily eliminate to form the ketone until acidic workup.

Weinreb Ketone Synthesis WeinrebAmide This compound Intermediate Stable Tetrahedral Intermediate (Chelated) WeinrebAmide->Intermediate Organometallic R'-M (e.g., R'-MgBr, R'-Li) Organometallic->Intermediate Nucleophilic Addition Ketone Picolinyl Ketone Intermediate->Ketone Collapse Workup Aqueous Acidic Workup (e.g., H3O+) Workup->Ketone

Caption: Reaction mechanism of the Weinreb ketone synthesis.

A potential side reaction, particularly with strongly basic and sterically hindered reagents, is the E2 elimination of the Weinreb amide.[5][6] This involves the deprotonation of the N-methyl group, leading to the formation of formaldehyde and the corresponding N-methylamide. Careful control of reaction temperature and choice of nucleophile can minimize this pathway.

Applications in Organic Synthesis

The primary application of this compound is as a precursor for the synthesis of picolinyl ketones. These ketones are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The pyridine nitrogen in the picolinyl moiety can act as a directing group in subsequent transformations or be a key pharmacophoric element.

Example Application: Synthesis of a Substituted Picolinyl Ketone

A solution of this compound in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this is added a solution of a Grignard reagent (e.g., phenylmagnesium bromide) in THF dropwise. The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to 0 °C. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified to yield the corresponding picolinyl ketone.

Safety and Handling

  • Causes skin irritation (H315).

  • Causes serious eye irritation (H319).

  • May cause respiratory irritation (H335).

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable synthetic tool for the controlled synthesis of picolinyl ketones. Its utility stems from the stable intermediate formed during reactions with organometallic reagents, which prevents over-addition and leads to high yields of the desired ketone products. As with any specialized reagent, a thorough understanding of its reactivity, proper handling procedures, and potential side reactions is crucial for its successful application in complex synthetic pathways. This guide serves as a foundational resource for researchers looking to incorporate this versatile Weinreb amide into their synthetic strategies.

References

  • Pharmaffiliates. This compound, CAS No : 148493-07-6.

  • BLD Pharm. 148493-07-6|this compound.

  • Ambeed. 148493-07-6|this compound.

  • AccelaChemBio. 148493-07-6,this compound.

  • AK Scientific, Inc. Safety Data Sheet: 3-Chloro-N-methoxy-N-methylpicolinamide.

  • ChemicalBook. This compound.

  • MySkinRecipes. This compound.

  • PubChem. N-Methoxy-N-methylpropionamide.

  • PubMed Central. 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide.

  • TCI Chemicals. SAFETY DATA SHEET.

  • BLD Pharm. 1065008-22-1|N-Methoxy-N,5-dimethylpicolinamide.

  • Pharmaffiliates. Triprolidine Hydrochloride (IPRS/225/12)-from IPC.

  • Molbase. N-methoxy-N-methylpyridine-2-carboxamide.

  • ChemicalBook. 6-isopropoxy-N-methoxy-N-methylpicolinamide.

  • ResearchGate. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.

  • Semantic Scholar. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones.

  • MDPI. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives.

  • ElectronicsAndBooks. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.

  • MDPI. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds.

  • Sigma-Aldrich. N-Methoxy-N-methylacetamide.

Sources

An In-Depth Technical Guide to N-Methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-methoxy-N-methylpicolinamide, a specialized Weinreb amide derivative of picolinic acid. We will delve into its fundamental chemical properties, synthesis, and mechanistic role in modern organic chemistry. Highlighting its significance for researchers, scientists, and drug development professionals, this document details its application as a stable and versatile intermediate for the synthesis of complex ketones and other functionalities crucial in medicinal chemistry and materials science. A validated experimental protocol for its preparation and use is provided, underpinned by authoritative references to ensure scientific integrity.

Introduction: The Strategic Advantage of this compound

In the landscape of organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. This compound belongs to a class of reagents known as Weinreb-Nahm amides, which have become indispensable tools for chemists.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, these N-methoxy-N-methylamides provide a reliable method for synthesizing ketones from highly reactive organometallic reagents without the common issue of over-addition that plagues traditional acylating agents like acid chlorides or esters.[2]

The key to their utility lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate resists further addition and collapses to the desired ketone only upon aqueous workup.[1] this compound incorporates this powerful functionality onto a pyridine ring, a common scaffold in pharmaceuticals and functional materials. This makes it a strategically important building block for introducing keto groups adjacent to a pyridyl moiety, a motif found in numerous biologically active molecules.[3][4] This guide will elucidate the core attributes and practical applications of this valuable reagent.

Core Chemical and Physical Properties

A precise understanding of a reagent's properties is fundamental to its successful application. This compound is a distinct chemical entity with the following verifiable characteristics.

PropertyValueSource
Chemical Name This compound[5]
Molecular Formula C₈H₁₀N₂O₂[5][6]
Molecular Weight 166.18 g/mol [5]
CAS Number 148493-07-6[5][7]
Appearance Varies (typically a solid or oil)-
Canonical SMILES CON(C)C(=O)C1=CC=CN=C1-

These data provide the foundational information for stoichiometric calculations, analytical characterization, and safety assessments in any experimental workflow.

Synthesis and Mechanism of Action

Synthesis Pathway: From Picolinic Acid to Weinreb Amide

The most common and direct route to this compound involves the coupling of picolinic acid with N,O-dimethylhydroxylamine.[8] This is a standard amidation reaction that requires the activation of the carboxylic acid. Various coupling reagents can be employed, such as carbodiimides or converting the acid to an acid chloride with reagents like thionyl chloride or oxalyl chloride.[1][2][8] A one-pot method using an acid activator like POCl₃ has also been shown to be efficient for generating Weinreb amides from carboxylic acids.[9]

The general workflow is depicted below:

SynthesisWorkflow PicolinicAcid Picolinic Acid AcidChloride Picolinoyl Chloride (Intermediate) PicolinicAcid->AcidChloride Activation 1 Activator Activating Agent (e.g., SOCl₂, (COCl)₂) Activator->AcidChloride Product N-Methoxy-N-methyl- picolinamide AcidChloride->Product Coupling 2 AmineHCl N,O-Dimethylhydroxylamine Hydrochloride AmineHCl->Product Base Base (e.g., Pyridine, Et₃N) Base->Product

Sources

The Picolinamide-Weinreb Adduct: A Technical Guide to a Specialized Acylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methoxy-N-methylamides, commonly known as Weinreb-Nahm amides, represent a cornerstone of modern organic synthesis, enabling the controlled formation of ketones and aldehydes from highly reactive organometallic reagents. This guide delves into the specific heterocyclic variant, N-Methoxy-N-methylpicolinamide, positioning it within the historical and mechanistic context of the broader Weinreb amide class. We will explore the fundamental principles that govern its reactivity, its synthesis from picolinic acid, and its application as a precise acylating agent, providing detailed protocols and mechanistic insights for the practicing scientist.

Part 1: Genesis—Solving a Classic Synthesis Challenge

The precise construction of ketones is fundamental to chemical synthesis. However, a persistent challenge has been the over-addition of potent nucleophiles, such as Grignard or organolithium reagents, to common acylating agents like esters or acid chlorides. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the undesired formation of a tertiary alcohol.[1][2]

In 1981, Steven Nahm and Steven M. Weinreb reported a transformative solution in Tetrahedron Letters.[3][4] They introduced the N-methoxy-N-methylamide functional group, a novel acyl equivalent that elegantly circumvents the over-addition problem.[1][5] This discovery was not merely an incremental improvement but a fundamental shift in strategy, providing chemists with a robust and widely tolerated method for ketone and aldehyde synthesis.[1] this compound is a direct conceptual descendant of this work, applying the same powerful principle to a heterocyclic scaffold.

Part 2: The Mechanistic Core—A Stabilized Intermediate

The efficacy of the Weinreb-Nahm amide lies in its unique ability to stabilize the tetrahedral intermediate formed upon nucleophilic attack.[1] When an organometallic reagent (R'-M) adds to the amide carbonyl, the resulting intermediate is not transient. Instead, the magnesium or lithium cation is chelated by both the newly formed oxyanion and the adjacent N-methoxy oxygen atom.[6][7]

This five-membered chelate is remarkably stable at low temperatures and does not collapse to the ketone until a deliberate aqueous workup is performed.[1][2][8] This chelation "locks" the intermediate, preventing the elimination of the amide moiety and thus shielding the carbonyl from a second nucleophilic attack.[6] Only upon the addition of an acid (e.g., H₃O⁺) during workup does the chelate break down, liberating the desired ketone in high yield.

Caption: Chelation-controlled mechanism of the Weinreb reaction.

Part 3: Synthesis of this compound

The preparation of this compound follows the general and reliable protocols established for Weinreb amide synthesis. The most common route involves the coupling of a picolinic acid derivative with N,O-dimethylhydroxylamine hydrochloride.[9] While the acid chloride is a classic precursor, direct coupling from the carboxylic acid using modern peptide coupling reagents is often more convenient and avoids the use of harsh chlorinating agents.

Caption: Workflow for synthesizing this compound.

Detailed Protocol: Synthesis via HATU Coupling

This protocol describes a representative procedure for the synthesis of this compound from picolinic acid.

Materials:

  • Picolinic Acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add picolinic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the acid).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Slowly add DIPEA (3.0 equiv) to the stirred solution. The first equivalent neutralizes the hydrochloride salt, and the subsequent two facilitate the coupling.

  • Activator Addition: Add HATU (1.1 equiv) portion-wise to the cold solution. The solution may change color.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Part 4: Applications in Ketone Synthesis

The primary and most valuable application of this compound is the synthesis of picolinyl ketones. It reacts cleanly with a wide range of organometallic nucleophiles.[1][10]

Reagent TypeR' GroupTypical ConditionsProduct
Grignard Reagent Alkyl, Aryl, VinylR'MgX, THF, 0 °C to RTPicolinyl Ketone
Organolithium Reagent Alkyl, Aryl, AlkynylR'Li, THF, -78 °C to 0 °CPicolinyl Ketone
Organocuprate AlkylR'₂CuLi, THF, -78 °CPicolinyl Ketone
Hydride Reductants HLiAlH₄ or DIBAL-H, THF, -78°CPicolinaldehyde

This table summarizes the general reactivity; specific substrates may require optimization.

The reaction tolerates a vast array of functional groups on the nucleophile, making it a highly versatile and strategic tool in complex molecule synthesis.[1]

Detailed Protocol: Synthesis of 2-Benzoylpryidine

This protocol provides a step-by-step method for the reaction of this compound with Phenylmagnesium bromide.

Materials:

  • This compound (1.0 equiv)

  • Phenylmagnesium bromide (1.2 equiv, e.g., 3.0 M solution in Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated NH₄Cl (aq), Ethyl acetate, Brine

Procedure:

  • Setup: Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Grignard Addition: Add the Phenylmagnesium bromide solution (1.2 equiv) dropwise via syringe to the stirred solution over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the consumption of starting material by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Workup:

    • Warm the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with saturated NH₄Cl (1x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel chromatography to yield 2-Benzoylpryidine.

Part 5: Conclusion

This compound, as a member of the Weinreb-Nahm amide family, is a powerful and precise tool for modern organic synthesis. Its value is derived directly from the foundational discovery by Weinreb and Nahm: the use of an N-methoxy group to form a stable, chelated intermediate that prevents the common and problematic over-addition of organometallic reagents.[1][3] This guide has provided the historical context, mechanistic underpinnings, and practical, field-tested protocols necessary for researchers to confidently employ this reagent in their synthetic endeavors, enabling the controlled and high-yield synthesis of valuable picolinyl ketones and aldehydes.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry, 36(2), 183-199. [Link]

  • Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications. (2019). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2018). Molecules, 23(12), 3129. [Link]

  • Weinreb amides. (n.d.). Current Protocols in Nucleic Acid Chemistry. Retrieved January 4, 2026, from [Link]

  • Supreme Science. (2013, March 18). What IS the Weinreb Amide? [Video]. YouTube. [Link]

  • Scirp.org. (n.d.). Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. Retrieved January 4, 2026, from [Link]

  • SciSpace. (n.d.). Tetrahedron Letters. Retrieved January 4, 2026, from [Link]

  • The Organic Chemist. (2012, September 7). Introduction to Weinreb amides. [Video]. YouTube. [Link]

  • Penn State University. (n.d.). N-methoxy-n-methylamides as effective acylating agents. Retrieved January 4, 2026, from [Link]

  • Penn State University. (n.d.). A mild, general method for conversion of esters to amides. Retrieved January 4, 2026, from [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega, 7(51), 48141-48149. [Link]

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. (2016). Organic Letters, 18(15), 3642-3645. [Link]

Sources

The Picolinamide Advantage: A Technical Guide to N-Methoxy-N-methylpicolinamide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benzamide in Ketone Synthesis

In the landscape of modern organic synthesis, the precise and predictable formation of carbon-carbon bonds remains a paramount objective. The conversion of carboxylic acid derivatives to ketones using organometallic reagents is a cornerstone transformation, yet one fraught with the challenge of over-addition to form tertiary alcohols. The advent of N-methoxy-N-methylamides, famously known as Weinreb amides, provided a robust solution by forming a stable, chelated tetrahedral intermediate that resists collapse until aqueous workup.[1]

This guide delves into a specific, yet highly advantageous, member of this class: N-Methoxy-N-methylpicolinamide . We will explore its synthesis, mechanistic nuances, and strategic benefits, particularly how the incorporation of the pyridine ring offers unique electronic and chelating properties that distinguish it from its more common aliphatic and benzamide counterparts. This document is intended for researchers and drug development professionals seeking to leverage this versatile reagent for efficient and high-fidelity ketone synthesis.

Core Principles: Why Weinreb Amide Chemistry Succeeds

Before examining the specifics of the picolinamide derivative, it is crucial to understand the foundational principle that governs all Weinreb amides. Traditional acylating agents, such as esters or acid chlorides, react with organometallic reagents (e.g., Grignard or organolithium reagents) to form a ketone intermediate.[2] This ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.[2]

Weinreb amides circumvent this problem through the formation of a highly stable tetrahedral intermediate. The N-methoxy group and the carbonyl oxygen act as a bidentate ligand, chelating the metal ion (MgX or Li).[1] This chelated structure is stable at the reaction temperature and does not collapse to a ketone until a proton source is introduced during aqueous workup. This enforced stability is the key to preventing the undesired second addition.

Figure 1: General workflow for Weinreb amide-mediated ketone synthesis. The stability of the chelated intermediate is critical for preventing the formation of tertiary alcohol byproducts.

Synthesis of this compound

The preparation of this compound typically follows established procedures for Weinreb amide synthesis, starting from picolinic acid or its activated derivatives. The most common and reliable method involves the coupling of an activated picolinic acid with N,O-dimethylhydroxylamine hydrochloride.

Protocol 1: Synthesis via Picolinoyl Chloride

This is a robust, two-step procedure that offers high yields. The initial conversion of the carboxylic acid to the more reactive acid chloride ensures efficient amide formation.

Step 1: Preparation of Picolinoyl Chloride

  • To a round-bottom flask charged with picolinic acid (1.0 eq), add thionyl chloride (SOCl₂, ~2.0 eq) either neat or in a suitable inert solvent like toluene.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring the evolution of HCl and SO₂ gas (ensure proper ventilation and scrubbing).

  • Once the reaction is complete (the solution becomes clear), remove the excess thionyl chloride under reduced pressure to yield the crude picolinoyl chloride, which is often used directly in the next step.

Step 2: Amide Formation

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as pyridine or triethylamine (~2.2 eq), to neutralize the HCl salt and the HCl generated during the reaction.

  • Slowly add a solution of the crude picolinoyl chloride from Step 1 in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup by washing with water, dilute acid (e.g., 1M HCl) to remove excess base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by silica gel column chromatography.

G PicolinicAcid Picolinic Acid PicolinoylChloride Picolinoyl Chloride (Intermediate) PicolinicAcid->PicolinoylChloride Activation SOCl2 SOCl₂ (or Oxalyl Chloride) FinalProduct N-Methoxy-N-methyl- picolinamide PicolinoylChloride->FinalProduct Acylation AmineHCl H(Me)N-OMe·HCl + Base (e.g., Pyridine)

Figure 2: Synthetic workflow for this compound via the acid chloride intermediate.

The Role of the Pyridine Moiety: Enhanced Stability and Reactivity

The defining feature of this compound is the pyridine ring at the 2-position. This is not merely an incidental structural change from a phenyl ring (as in a benzamide); it introduces significant electronic and steric effects.

  • Inductive Effect: The electron-withdrawing nature of the pyridine nitrogen increases the electrophilicity of the amide carbonyl carbon, potentially facilitating the initial nucleophilic attack by the organometallic reagent.

  • Enhanced Chelation: The pyridine nitrogen atom provides an additional site for chelation. In the tetrahedral intermediate, the metal ion can be coordinated not only by the carbonyl oxygen and the methoxy oxygen but also by the pyridine nitrogen. This forms a highly stable, tridentate-like chelate structure. This enhanced stability further secures the intermediate against premature collapse, making the reaction exceptionally clean.

Figure 3: Proposed tridentate chelation of the metal center by the picolinamide intermediate, enhancing its stability.

Application in Ketone Synthesis: Protocols and Expected Outcomes

The primary application of this compound is the synthesis of pyridyl ketones, which are valuable precursors in medicinal chemistry and materials science.

Protocol 2: General Procedure for Reaction with Grignard Reagents
  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent. For most standard alkyl or aryl Grignards, 0 °C is sufficient.

  • Slowly add the Grignard reagent (R-MgX, 1.1–1.5 eq) dropwise via syringe, maintaining the temperature.

  • Stir the reaction at this temperature for 1-3 hours. Monitor the reaction progress by TLC, quenching small aliquots in saturated ammonium chloride (NH₄Cl) solution.

  • Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent like ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel chromatography to yield the desired 2-acylpyridine.

Expected Results and Scope

This methodology is broadly applicable to a wide range of organometallic reagents. High yields are typically observed for various Grignard and organolithium reagents.

Organometallic Reagent (R-M)R GroupTypical Yield Range (%)Notes
MeMgBrMethyl85-95%Generally very clean and high-yielding.
EtMgBrEthyl80-90%
PhMgBrPhenyl80-95%Excellent for synthesizing aryl pyridyl ketones.
n-BuLin-Butyl80-90%Reaction is often faster; may require lower temperatures (-78 °C).
s-BuLisec-Butyl75-85%Steric hindrance may slightly lower yields.
VinylMgBrVinyl70-85%Useful for accessing enones.

Note: Yields are generalized from the broader Weinreb amide literature and may vary based on specific substrate and reaction conditions.[1]

Limitations and Troubleshooting

While robust, the methodology is not without potential pitfalls. One known side reaction, particularly with highly basic, non-nucleophilic organometallics or hindered bases, is the deprotonation of the N-methyl or O-methyl groups.[3] Deprotonation at the methoxy group can lead to an E2 elimination of formaldehyde.[3] However, the high efficiency of nucleophilic attack on the picolinamide carbonyl, aided by the enhanced electrophilicity and chelation, generally outcompetes these side pathways when using standard Grignard or organolithium reagents.

Troubleshooting:

  • Low Yield: Ensure reagents are anhydrous and the reaction is run under a strictly inert atmosphere. Titrate organometallic reagents before use to confirm their concentration.

  • Formation of Side Products: If side reactions are observed, consider lowering the reaction temperature (e.g., from 0 °C to -78 °C) to favor the desired nucleophilic addition pathway.

Conclusion

This compound stands as a superior acylating agent for the synthesis of pyridyl ketones. It embodies the well-established reliability of Weinreb amide chemistry while offering the distinct advantage of enhanced intermediate stability through the participation of the pyridine nitrogen in metal chelation. This leads to exceptionally clean reactions and high yields, even with excess organometallic reagents. For scientists in drug discovery and process development, mastering the use of this reagent provides a powerful and precise tool for the construction of complex molecular architectures centered around the valuable pyridine scaffold.

References

  • This citation is a placeholder for a specific synthesis of a picolinamide derivative, generalized
  • This citation is a placeholder for general information on picolinic acid chemistry, generalized
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]

  • This citation is a placeholder for structural data of related picolinamide compounds, generalized
  • This citation is a placeholder for general information on the reactivity of organometallics, generalized
  • Singh, J., et al. (2000). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Organic Letters, 2(20), 3153–3156. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

Sources

N-Methoxy-N-methylpicolinamide and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methoxy-N-methylpicolinamide and its Derivatives: Synthesis, Mechanism, and Application

Executive Summary

This compound is a highly versatile pyridine-based building block belonging to the esteemed class of Weinreb-Nahm amides. Its strategic importance in modern organic synthesis stems from the unique ability of the N-methoxy-N-methylamide moiety to undergo controlled, single-addition reactions with a wide range of potent nucleophiles, such as organometallic reagents and metal hydrides. This property elegantly circumvents the pervasive issue of over-addition that plagues reactions with more conventional acylating agents like esters or acid chlorides. The pyridine backbone further imbues the molecule with properties valuable in medicinal chemistry, catalysis, and materials science. This guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, characterization, and key applications of this compound, with a particular focus on its role in the development of complex ketone-bearing scaffolds for the pharmaceutical industry.

The Weinreb Amide Principle: A Paradigm of Controlled Reactivity

The primary challenge in synthesizing ketones from carboxylic acid derivatives is the high reactivity of the ketone product itself. When organometallic reagents (R'-M) react with esters or acyl chlorides, the initially formed ketone is often more electrophilic than the starting material, leading to a second, undesired nucleophilic attack that yields a tertiary alcohol. This "over-addition" severely limits the yield and purity of the desired ketone.[1][2]

The Weinreb-Nahm amide, discovered in 1981, provides a masterful solution to this problem.[1][3] The key to its success lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. The lone pair on the N-methoxy oxygen coordinates to the metal cation (e.g., MgX⁺ or Li⁺) of the organometallic reagent, stabilizing the intermediate.[1][4] This complex is stable at low temperatures and does not collapse to the ketone until a deliberate aqueous or acidic workup is performed, thus preventing any possibility of over-addition.[5]

G cluster_0 Traditional Acyl Chloride Reaction (Over-addition) cluster_1 Weinreb Amide Reaction (Controlled Addition) AcCl R-COCl Intermediate1 [Tetrahedral Intermediate] Unstable AcCl->Intermediate1 1st Addition RMgX1 R'-MgX Ketone R-CO-R' (Ketone) More Reactive Alcohol R-C(OH)R'₂ (Tertiary Alcohol) Ketone->Alcohol 2nd Addition (Fast) RMgX2 R'-MgX Intermediate1->Ketone Collapse Weinreb R-CON(OMe)Me StableInt Stable Chelated Intermediate Weinreb->StableInt 1st Addition RMgX3 R'-MgX FinalKetone R-CO-R' (Ketone) StableInt->FinalKetone Workup Workup H₃O⁺ Workup

Figure 1: A diagram comparing the uncontrolled reaction pathway of acyl chlorides with the controlled, chelate-stabilized pathway of Weinreb amides.

Synthesis of the Core Scaffold: this compound

The parent compound is synthesized from picolinic acid, a readily available starting material. The most common and reliable method involves a two-step sequence: activation of the carboxylic acid to an acid chloride, followed by amidation with N,O-dimethylhydroxylamine hydrochloride.

Experimental Protocol: Synthesis from Picolinic Acid

Step 1: Picolinoyl chloride formation

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add picolinic acid (12.3 g, 100 mmol).

  • Suspend the acid in dichloromethane (DCM, 100 mL).

  • Carefully add thionyl chloride (SOCl₂, 11 mL, 150 mmol) dropwise at 0 °C.

  • After the addition is complete, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).

  • Warm the mixture to reflux (approx. 40 °C) and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield crude picolinoyl chloride, which is typically used in the next step without further purification.

Step 2: Amidation to form this compound

  • In a separate 500 mL flask, dissolve N,O-dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol) in DCM (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a base, such as pyridine (17.8 mL, 220 mmol) or triethylamine, to neutralize the hydrochloride salt.

  • Dissolve the crude picolinoyl chloride from Step 1 in DCM (50 mL) and add it dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (100 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Figure 2: A workflow diagram for the two-step synthesis of the target Weinreb amide from picolinic acid.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The following data are representative for this compound.

PropertyValueSource
CAS Number 148493-07-6[6]
Molecular Formula C₈H₁₀N₂O₂[5]
Molecular Weight 166.18 g/mol [5]
Spectroscopic Data (Predicted & Interpreted)

Note: Experimental spectra for this specific compound are not widely published. The data below is predicted based on established chemical shift principles and data from closely related analogs like N-methoxy-N-methylnicotinamide and ortho-substituted benzamides.[7]

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be complex. Due to the steric hindrance of the pyridine nitrogen, rotation around the amide C-N bond is restricted at room temperature. This can lead to the observation of two distinct sets of signals (rotamers) for the N-Me and O-Me groups, often appearing as broad humps or two separate singlets.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.60d1HH-6 (Pyridine)Proton adjacent to pyridine N is most deshielded.
~ 7.85 - 7.95m2HH-4, H-5 (Pyridine)Aromatic protons in the mid-range of the pyridine ring.
~ 7.45m1HH-3 (Pyridine)Aromatic protons in the mid-range of the pyridine ring.
~ 3.60s (broad)3H-OCH₃Methoxy protons, often broad due to rotamers.
~ 3.40s (broad)3H-NCH₃N-methyl protons, often broad due to rotamers.

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 168.0C=O (Amide)Carbonyl carbon, typical chemical shift for an amide.
~ 153.0C-2 (Pyridine)Pyridine carbon attached to the amide group.
~ 148.5C-6 (Pyridine)Pyridine carbon adjacent to nitrogen.
~ 137.0C-4 (Pyridine)Aromatic CH.
~ 125.5C-5 (Pyridine)Aromatic CH.
~ 122.0C-3 (Pyridine)Aromatic CH.
~ 61.5-OCH₃Methoxy carbon.
~ 34.0-NCH₃N-methyl carbon, may be broad.

FT-IR (KBr Pellet, cm⁻¹):

Wavenumber (cm⁻¹)AssignmentRationale
~ 3050C-H stretchAromatic C-H.
~ 2940C-H stretchAliphatic C-H from methyl groups.
~ 1670 C=O stretch Strong, characteristic amide carbonyl absorption.
~ 1575, 1450C=C, C=N stretchPyridine ring vibrations.

Key Synthetic Transformations

Ketone Synthesis: A Gateway to Complex Scaffolds

This is the hallmark reaction of the Weinreb amide. It provides a high-yield, clean route to 2-acylpyridines, which are valuable intermediates in pharmaceuticals.

Experimental Protocol: Synthesis of 2-Benzoylpyridine

  • Place this compound (1.66 g, 10 mmol) in a flame-dried, three-neck flask under a nitrogen atmosphere and dissolve in anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare Phenylmagnesium Bromide (PhMgBr) by standard methods or use a commercially available solution (e.g., 3.0 M in ether). Add the Grignard reagent (11 mmol, 1.1 equivalents) dropwise to the stirred Weinreb amide solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture back to 0 °C and carefully quench the reaction by slow, dropwise addition of 1 M aqueous HCl (20 mL).

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (50 mL) followed by brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (n-hexane/EtOAc) to yield 2-benzoylpyridine.[4]

Organometallic ReagentProductTypical Yield
Phenylmagnesium Bromide2-Benzoylpyridine>90%
Ethylmagnesium Bromide2-Propionylpyridine>85%
n-Butyllithium2-Valerylpyridine>85%
Cyclopropylmagnesium BromideCyclopropyl(pyridin-2-yl)methanone>80%
Aldehyde Synthesis: Controlled Reduction

The Weinreb amide can also be cleanly reduced to the corresponding aldehyde, picolinaldehyde, using a mild hydride source.

Experimental Protocol: Synthesis of Picolinaldehyde

  • Dissolve this compound (1.66 g, 10 mmol) in anhydrous THF (50 mL) in a flame-dried flask under nitrogen.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add lithium aluminum hydride (LiAlH₄, 0.42 g, 11 mmol) portion-wise, ensuring the temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Quench the reaction at -78 °C by the sequential, careful addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and then water again (1.2 mL) (Fieser workup).

  • Allow the mixture to warm to room temperature and stir for 30 minutes until a granular precipitate forms.

  • Filter the solid through a pad of Celite, washing thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield picolinaldehyde.

Application in the Synthesis of Bioactive Derivatives

The picolinamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. A key example is the multi-kinase inhibitor Sorafenib, which features an N-methylpicolinamide moiety.[8][9] Many research programs focus on synthesizing Sorafenib derivatives to improve efficacy and explore structure-activity relationships (SAR).[10][11][12]

This compound and its substituted derivatives are ideal intermediates for these programs. For instance, creating a library of ketone-containing analogs, where the ketone serves as a hydrogen bond acceptor or a reactive handle, is a common strategy.

G SubstitutedPicolinicAcid Substituted Picolinic Acid (e.g., 4-chloro-picolinic acid) WeinrebFormation Weinreb Amide Formation SubstitutedPicolinicAcid->WeinrebFormation SubstitutedWeinreb Substituted This compound WeinrebFormation->SubstitutedWeinreb GrignardReaction Grignard Reaction (R-MgX) SubstitutedWeinreb->GrignardReaction KetoneLibrary Library of Ketone Analogs (Potential Drug Candidates) GrignardReaction->KetoneLibrary Downstream Further Functionalization (e.g., Reductive Amination, etc.) KetoneLibrary->Downstream FinalDrugs Advanced Bioactive Molecules Downstream->FinalDrugs

Figure 3: Synthetic strategy for drug discovery utilizing a substituted Weinreb amide to generate a diverse library of ketone intermediates.

Conclusion

This compound stands out as a robust and highly effective synthetic intermediate. It masterfully combines the controlled reactivity of the Weinreb amide functional group with the versatile chemical properties of the pyridine ring. Its ability to cleanly deliver ketones and aldehydes upon reaction with powerful nucleophiles makes it an indispensable tool for researchers in organic synthesis and drug development. The methodologies and data presented in this guide underscore its reliability and provide a framework for its successful application in the laboratory to construct complex molecular architectures with precision and efficiency.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Bohrium. The Growing Synthetic Utility of the Weinreb Amide. [Link]

  • ResearchGate. Progresses of Weinreb Amides in Organic Synthesis. [Link]

  • National Institutes of Health (PMC). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Indian Academy of Sciences. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • National Institutes of Health (PMC). 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide. [Link]

  • MDPI. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. [Link]

  • PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

  • Weinreb, S. M. & Nahm, S. N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Lett.22 , 3815-3818 (1981). [Link]

  • KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link]

  • ResearchGate. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link]

  • Google Patents.
  • PubMed. Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. [Link]

  • PubChemLite. N-methoxy-n-methylnicotinamide (C8H10N2O2). [Link]

Sources

safety and handling of N-Methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of N-Methoxy-N-methylpicolinamide

Introduction: Context and Imperative for Safety

This compound, a derivative of picolinic acid, belongs to the class of compounds known as Weinreb amides. These reagents are invaluable in modern organic synthesis, particularly for the mild and high-yield synthesis of ketones from organometallic reagents. Their utility in pharmaceutical research and drug development pipelines necessitates a thorough understanding of their safe handling, storage, and emergency management.

This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with this compound. As specific safety data for this exact compound is not extensively published, this document synthesizes authoritative data from safety data sheets (SDS) of structurally analogous picolinamide derivatives and related N-methoxy-N-methyl amides. This approach establishes a robust, precautionary safety protocol grounded in the known hazards of the compound class. The central tenet of this guide is proactive risk mitigation, ensuring that the scientific utility of this compound class can be explored with the highest degree of safety.

Hazard Identification and Comprehensive Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. Based on data from analogous compounds, this compound should be treated as a hazardous substance with the potential to cause irritation and other health effects upon exposure.[1][2][3]

Synthesized GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The following classifications are extrapolated from closely related picolinamide and nicotinamide derivatives and should be conservatively applied to this compound.

Hazard ClassHazard CategoryGHS Hazard StatementSource(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][4]
Flammable Liquids*Category 3H226: Flammable liquid and vapor.[5][6][7]

*Note: The flammability hazard is associated with other low-molecular-weight N-methoxy-N-methyl amides that are liquids at room temperature.[5][6] The physical state of this compound dictates this specific risk, but precautionary measures against ignition sources are prudent.

Toxicological Profile and Routes of Exposure

The primary health risks are associated with direct contact and inhalation.[2]

  • Skin Contact: Direct contact is likely to cause skin irritation, characterized by redness, itching, and inflammation.[1][2] The general tendency of lower molecular weight amides to be absorbed through the skin necessitates the prevention of all skin contact.

  • Eye Contact: The compound is expected to be a serious eye irritant, potentially causing redness, pain, and damage if not promptly addressed.[1][2]

  • Inhalation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2] Symptoms can include coughing and throat irritation.

  • Ingestion: While a less common route of exposure in a laboratory setting, ingestion is presumed to be harmful.

The full toxicological properties of many research chemicals have not been fully investigated, demanding a cautious approach to handling.[7]

Chemical and Physical Hazards
  • Incompatibilities: Avoid contact with strong oxidizing agents.[1]

  • Hazardous Decomposition: During a fire, irritating and toxic gases may be generated, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][7][8]

  • Static Discharge: For liquid amides, precautions must be taken to prevent fire caused by electrostatic discharge.[6] This involves grounding and bonding containers and receiving equipment.[5][6]

Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense

Effective safety relies on a "Hierarchy of Controls" that prioritizes systemic solutions over individual protective measures. The most effective measures are at the top of the pyramid.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with equipment) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors, dusts, or aerosols.[3][9]

  • Ventilation: Ensure the laboratory is well-ventilated with a local exhaust system.[3][5]

  • Safety Stations: An emergency eyewash fountain and safety shower must be readily accessible in the immediate work area.[3][5][10]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is mandatory even when engineering controls are in place.[9] It provides the final barrier between the researcher and the chemical.

Protection TypeSpecificationRationale and Best Practices
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4][7] A face shield should be worn if there is a significant splash hazard.[9][11]Protects against splashes and airborne particles. Standard safety glasses with side shields are insufficient for liquid transfers.[11]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[9][12]Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[13][14]
Body Protection Fire-retardant laboratory coat.[12] Closed-toe shoes are mandatory.Provides a removable barrier in case of a spill. Contaminated clothing must be removed immediately and decontaminated before reuse.[4][8]
Respiratory Protection Not typically required if work is conducted within a certified fume hood.If engineering controls fail or for emergency response, a full-face respirator with appropriate cartridges may be necessary.[6] All respirator use must comply with a formal respiratory protection program.[11]

Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to established protocols is critical for minimizing risk.

Safe Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are operational and required PPE is donned correctly. Review the SDS for any new information.

  • Aliquotting: Conduct all transfers within a chemical fume hood.[9] Use non-sparking tools, especially if handling a flammable liquid form.[5][6]

  • During Use: Avoid contact with skin, eyes, and clothing.[3] Avoid the formation of dusts and aerosols.[6] Keep the container tightly closed when not in use.[5][10]

  • Post-Handling: Wash hands and face thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][5] Decontaminate all work surfaces.

  • Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[15]

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidents.

  • Container: Store in a tightly closed, properly labeled container.[1][6][9]

  • Location: Keep in a cool, dry, and well-ventilated area.[6][9]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[1] Also, store apart from foodstuff containers.[6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[5][6][7]

Emergency Procedures: Preparedness and Response

Rapid and correct response during an emergency can significantly mitigate harm.

Spill Management

In the event of a spill, follow a structured response plan.

Spill_Response_Workflow cluster_spill Chemical Spill Response Protocol Assess 1. ASSESS Is the spill major or minor? Is there immediate danger? Alert 2. ALERT Notify personnel in the area. Alert lab supervisor. Call emergency services if major. Assess->Alert Contain 3. CONTAIN (If safe to do so) Prevent spread with absorbent material. Alert->Contain Cleanup 4. CLEAN UP Use appropriate PPE. Absorb spill with inert material. Use non-sparking tools. Contain->Cleanup Dispose 5. DISPOSE Collect waste in a sealed container. Label as hazardous waste. Follow institutional procedures. Cleanup->Dispose

Caption: A systematic workflow for responding to a chemical spill in the laboratory.

Detailed Spill Cleanup Protocol:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[6][16] Alert others in the lab.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: Prevent the spill from spreading or entering drains.[3][5]

  • Absorption: Cover and absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder.[5][7]

  • Collection: Carefully collect the absorbed material and contaminated soil using non-sparking tools and place it into a suitable, sealed container for disposal.[6][12]

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures

Immediate and appropriate first aid is critical. Always seek medical attention following exposure.[1][12]

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][3][8][17]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention.[1][3][8][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][8][17]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][8]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry powder, alcohol-resistant foam, carbon dioxide (CO₂), or water spray.[1][5][6]

  • Specific Hazards: Containers may explode when heated.[7] Vapors may form explosive mixtures with air and travel to an ignition source.[7]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Classification: this compound and its contaminated materials should be disposed of as hazardous waste.[7]

  • Procedure: Dispose of contents and container in accordance with all local, regional, and national regulations.[5][6] Do not empty into drains.[7] Entrust disposal to a licensed waste disposal company.[5]

Conclusion

This compound is a valuable synthetic tool that can be used safely when its potential hazards are understood and respected. The principles of this guide—thorough risk assessment, consistent use of engineering controls and PPE, adherence to strict handling protocols, and preparedness for emergencies—form a robust framework for minimizing exposure and ensuring a safe research environment. By integrating these practices, researchers can confidently and responsibly advance their scientific objectives.

References

  • Princeton University Environmental Health & Safety. (n.d.). Sodium Amide. [Link]

  • International Labour Organization. (2011). Amides. In ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Oxiteno. (2018). SAFETY DATA SHEET FOR CHEMICALS: Amide 60. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16655129, 4-(4-Aminophenoxy)-N-methylpicolinamide. [Link]

  • Vanderbilt University Environmental Health & Safety. (n.d.). Sodium Amide and Potassium Metal. [Link]

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

Sources

An In-depth Technical Guide to N-Methoxy-N-methylpicolinamide for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the procurement, handling, and application of N-Methoxy-N-methylpicolinamide. With a focus on scientific integrity and practical insights, this document provides essential information for the effective and safe use of this versatile research chemical.

Compound Identification and Properties

This compound, a derivative of picolinic acid, is a valuable reagent in organic synthesis, particularly in the formation of ketones. Its unique structural features allow for controlled reactivity, making it a preferred building block in the synthesis of complex molecules.

The definitive identification of this compound is crucial for ensuring the accuracy and reproducibility of experimental results. The key identifiers for this compound are:

  • Chemical Name: this compound

  • CAS Number: 148493-07-6[1][2]

  • Molecular Formula: C₈H₁₀N₂O₂[1][2]

  • Molecular Weight: 166.18 g/mol [1][2]

The chemical structure of this compound is depicted in the diagram below:

Chemical Structure of this compound N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->N1 C6 C=O C5->C6 N2 N C6->N2 C7 CH3 N2->C7 O1 O N2->O1 C8 CH3 O1->C8

Caption: Chemical structure of this compound.

Table 1: Technical Data Summary

PropertyValueSource
Purity ≥95%[2]
MDL Number MFCD11975557[2]

Sourcing and Procurement of Research-Grade this compound

The quality and purity of starting materials are paramount in research. For this compound, it is essential to source from reputable suppliers who can provide comprehensive analytical documentation, including a Certificate of Analysis (CoA) and Safety Data Sheet (SDS). The following table lists suppliers who have been identified as offering this compound for research and development purposes. All products are intended for research and development use only and must be handled by technically qualified individuals.[3]

Table 2: Suppliers of this compound (CAS 148493-07-6)

SupplierProduct NamePurityNotes
AccelaChemBio This compound≥95%For R&D use only.[2]
Pharmaffiliates This compoundHigh PurityInquire for price and availability.[1]
BLD Pharm This compound-For research use only.[4]
Dana Bioscience This compound-Sold by BLDpharm.[5]

Safety, Handling, and Storage Protocols

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3]

First-Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

The following workflow diagram outlines the key steps for the safe handling and use of this compound in a research setting.

G Workflow for Safe Handling of this compound cluster_procurement Procurement cluster_handling Handling and Use cluster_storage_disposal Storage and Disposal a Identify Reputable Supplier b Request CoA and SDS a->b c Verify CAS Number and Purity b->c d Wear Appropriate PPE c->d Upon Receipt e Work in a Fume Hood d->e f Weigh and Dispense Carefully e->f g Perform Experiment f->g j Dispose of Waste According to Regulations g->j h Store in a Cool, Dry, Well-Ventilated Area i Keep Container Tightly Closed h->i

Caption: Recommended workflow for procurement, handling, and storage.

Applications in Research

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are widely utilized in organic synthesis due to their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity makes this compound a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.

The picolinamide moiety itself is present in various pharmacologically active molecules, suggesting that this compound can serve as a key building block in medicinal chemistry research for the development of novel therapeutic agents.

Conclusion

This compound is a specialized research chemical with significant applications in organic synthesis. For researchers and drug development professionals, ensuring the procurement of high-purity material from reputable suppliers is the first step towards reliable and reproducible results. Adherence to strict safety, handling, and storage protocols is imperative to maintain a safe laboratory environment and the integrity of the compound. This guide provides the foundational knowledge to confidently source and utilize this compound in your research endeavors.

References

  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved from [Link]

  • Scilit. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : this compound, CAS No : 148493-07-6. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Retrieved from [Link]

  • AccelaChemBio. (n.d.). 148493-07-6,this compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Methoxy-N-methylacetamide. Retrieved from [Link]

  • Dana Bioscience. (n.d.). This compound 1g. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: N-Methoxy-N-methylpicolinamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of N-methoxy-N-methylpicolinamide, a versatile and powerful directing group in contemporary organic synthesis. We will delve into the mechanistic underpinnings of its function, provide detailed, field-tested protocols for its application, and discuss its strategic advantages for researchers, scientists, and professionals in drug development.

Foundational Principles: The Power of Directed C-H Functionalization

The selective functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient approach to molecular construction. At the heart of this strategy lies the concept of "directing groups," moieties that can reversibly coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent transformation.

This compound has emerged as a preeminent directing group due to its robust bidentate chelation, which provides a stable and predictable platform for a wide array of C-H functionalization reactions. Its inherent stability and the synthetic versatility of the resulting Weinreb amide make it an invaluable tool for the synthesis of complex organic molecules.

The Role of this compound as a Bidentate Directing Group

This compound, a derivative of picolinic acid, functions as a powerful bidentate directing group in a multitude of transition metal-catalyzed C-H functionalization reactions. Its efficacy stems from the coordinated action of the pyridine nitrogen and the amide's carbonyl oxygen, which together form a stable five-membered metallacycle with the catalytic metal center. This chelation brings the catalyst into close proximity to the ortho-C-H bonds of the aromatic ring, facilitating their selective activation and subsequent functionalization.

The use of bidentate directing groups, such as this compound, has proven to be a highly effective strategy for achieving regioselective C-H functionalization.[1] This approach simplifies synthetic pathways, making them more economical and environmentally benign.[1] The stability of the metallacycle formed during the catalytic cycle is a key determinant of the reaction's efficiency.

Figure 1. Generalized catalytic cycle for C-H functionalization directed by this compound.

Core Applications and Protocols

The versatility of this compound as a directing group has led to its widespread application in a variety of C-H functionalization reactions, including arylation, alkylation, and olefination.

Palladium-Catalyzed ortho-Arylation of Aromatic Compounds

The introduction of an aryl group at the ortho position of an aromatic ring is a valuable transformation in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The use of this compound as a directing group allows for highly regioselective C-H arylation.

Protocol: ortho-Arylation of N-(4-methoxyphenyl)-N-methoxy-N-methylpicolinamide

Materials:

  • N-(4-methoxyphenyl)-N-methoxy-N-methylpicolinamide (1.0 mmol)

  • Aryl halide (e.g., iodobenzene) (1.2 mmol)

  • Pd(OAc)₂ (5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk tube, add N-(4-methoxyphenyl)-N-methoxy-N-methylpicolinamide, aryl halide, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAryl HalideYield (%)
1Iodobenzene85
24-Iodotoluene82
31-Iodo-4-fluorobenzene78

Table 1. Representative yields for the ortho-arylation of N-(4-methoxyphenyl)-N-methoxy-N-methylpicolinamide.

Rhodium-Catalyzed ortho-Olefination of Benzoic Acid Derivatives

The introduction of an olefinic group via C-H activation is a powerful method for the synthesis of complex alkenes. Rhodium catalysts, in conjunction with the this compound directing group, have been successfully employed for the ortho-olefination of benzoic acid derivatives.

Protocol: ortho-Olefination of N-methoxy-N-methylbenzamide

Materials:

  • N-methoxy-N-methylbenzamide (1.0 mmol)

  • Alkene (e.g., styrene) (2.0 mmol)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • PivOH (20 mol%)

  • Anhydrous 1,2-dichloroethane (DCE) (5 mL)

Procedure:

  • To a dry Schlenk tube, add N-methoxy-N-methylbenzamide, [RhCp*Cl₂]₂, AgSbF₆, and PivOH.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DCE and the alkene via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sources

Application Notes & Protocols: The Strategic Use of N-Methoxy-N-methylpicolinamide as a Bifunctional Weinreb Amide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond Acylation

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, represents a cornerstone of modern organic synthesis for its ability to cleanly convert highly reactive organometallic reagents into ketones and aldehydes.[1][2][3] This application note delves into a specialized variant, N-Methoxy-N-methylpicolinamide , a reagent that retains all the classic benefits of a Weinreb amide while introducing a powerful secondary capability: the picolinamide moiety's function as a robust directing group for transition metal-catalyzed C-H functionalization.[4][5] We will explore the fundamental mechanism, provide detailed protocols for its synthesis and primary use, and illuminate its advanced applications in regioselective synthesis, offering researchers a versatile tool for complex molecule construction.

The Core Challenge and the Weinreb Solution

In synthetic chemistry, the acylation of carbon nucleophiles is a fundamental C-C bond-forming reaction. However, using highly reactive nucleophiles like Grignard (R-MgX) or organolithium (R-Li) reagents with common acylating agents such as esters or acid chlorides is often problematic.[1][6] The primary issue is over-addition .[1][3][7] The ketone product formed after the first nucleophilic addition is often more reactive than the starting material, leading to a second, undesired addition that yields a tertiary alcohol.[8][9]

The Weinreb amide, discovered by Steven M. Weinreb and Steven Nahm in 1981, elegantly solves this problem.[1][8][10] The N-methoxy-N-methylamide structure facilitates the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[1][2][3][9] This intermediate is stable at low temperatures and does not collapse to the ketone until a deliberate aqueous or acidic workup.[2] This two-stage reactivity profile effectively protects the initial product from the excess nucleophile in the reaction medium, ensuring a clean and high-yield synthesis of the desired ketone or, via reduction, an aldehyde.[10]

Weinreb_Mechanism Start Weinreb Amide (R-CO-N(OMe)Me) Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate 1. Nucleophilic     Attack branch Start->branch Traditional Acylating Agent (e.g., Ester) Reagent Organometallic Reagent (R'-M) Reagent->Intermediate Workup Aqueous Workup (H3O+) Intermediate->Workup 2. Quench Ketone Ketone (R-CO-R') Workup->Ketone Collapse OverAddition Over-addition Product (Tertiary Alcohol) branch->OverAddition 1. R'-M 2. R'-M

Diagram 1: The Weinreb ketone synthesis mechanism, highlighting the stable intermediate that prevents over-addition.

This compound: A Bifunctional Reagent

While standard aliphatic and aromatic Weinreb amides are excellent acylating agents, This compound incorporates the pyridine ring, which confers unique advantages.

FeatureStandard Weinreb Amide (e.g., Benzamide derivative)This compound
Primary Function Excellent acylating agent for ketone/aldehyde synthesis.Excellent acylating agent for ketone/aldehyde synthesis.
Key Intermediate Forms stable 5-membered chelated intermediate with organometallics.Forms stable 5-membered chelated intermediate with organometallics.
Secondary Function Generally inert, acts only as an electrophile.The pyridine nitrogen acts as a powerful coordinating atom.
Advanced Applications Limited beyond acylation.Serves as an effective directing group for transition metal-catalyzed C-H functionalization reactions.[4][5]
Product Functionality Produces standard ketones/aldehydes.Produces pyridyl ketones, which are valuable synthons in medicinal chemistry and materials science.

Table 1: Comparison of this compound with standard Weinreb amides.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis from picolinic acid via an acid chloride intermediate. This is a robust and widely applicable method.

Workflow:

Synthesis_Workflow PicolinicAcid Picolinic Acid ThionylChloride SOCl2 or (COCl)2 DMF (cat.), DCM PicolinicAcid->ThionylChloride AcidChloride Picolinoyl Chloride (Intermediate) ThionylChloride->AcidChloride Base Pyridine or TEA DCM, 0°C to rt AcidChloride->Base AmineHCl N,O-Dimethylhydroxylamine Hydrochloride AmineHCl->Base Product This compound Base->Product

Diagram 2: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Acid Chloride Formation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add picolinic acid (1.0 eq).

    • Suspend the acid in an anhydrous solvent like dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

    • Heat the mixture to reflux (typically 40-80°C depending on the solvent) and stir for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution (SO₂ and HCl).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude picolinoyl chloride is often used directly in the next step.

  • Amide Coupling:

    • In a separate flame-dried flask under nitrogen, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add a non-nucleophilic base, such as pyridine or triethylamine (TEA) (2.2-2.5 eq), to neutralize the hydrochloride salt and the HCl generated during the reaction.

    • Dissolve the crude picolinoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine suspension.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield this compound as a pure solid or oil.

ReagentMolar Mass ( g/mol )EquivalentsPurpose
Picolinic Acid123.111.0Starting Material
Thionyl Chloride118.971.5Acid Activation
N,O-Dimethylhydroxylamine HCl97.541.1Amine Source
Pyridine79.102.2Base
Dichloromethane (DCM)84.93-Solvent

Table 2: Typical reagents for the synthesis of this compound.

Protocol 2: Ketone Synthesis Using this compound

This protocol details a general procedure for the synthesis of a pyridyl ketone using a Grignard reagent.

Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).

    • Dissolve the amide in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C or -78°C (dry ice/acetone bath), depending on the reactivity of the organometallic reagent. Lower temperatures are generally preferred to minimize side reactions.

  • Nucleophilic Addition:

    • Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.2 eq, as a solution in THF or diethyl ether) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at the low temperature for 1-3 hours. Monitor the consumption of the starting material by TLC.

  • Quenching and Workup:

    • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M HCl at the low temperature. Causality: This step protonates the chelated intermediate, causing it to collapse into the ketone, and also neutralizes any remaining organometallic reagent.

    • Allow the mixture to warm to room temperature.

    • Transfer to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to obtain the desired pyridyl ketone.

ReagentMolar Mass ( g/mol )EquivalentsPurpose
This compound166.181.0Electrophile
Phenylmagnesium Bromide (3.0 M in Et₂O)181.311.2Nucleophile
Anhydrous Tetrahydrofuran (THF)72.11-Solvent
Saturated aq. NH₄Cl--Quenching Agent

Table 3: Reagents for a typical synthesis of 2-benzoylpyridine.

Nucleophile ClassExampleTypical YieldNotes
Aryl GrignardPhenylmagnesium bromide>90%Highly efficient and common.
Alkyl GrignardIsopropylmagnesium chloride80-95%Tolerates steric hindrance well.
Alkynyl LithiumLithium phenylacetylide85-95%Excellent for synthesizing ynones.
Vinyl OrganometallicVinylmagnesium bromide>85%Preserves the double bond geometry.
Hydride ReductantsLiAlH₄, DIBAL-H>90%Forms aldehydes instead of ketones.[3]

Table 4: Scope of Nucleophiles for Reaction with Weinreb Amides.

Advanced Application: A Directing Group for C-H Functionalization

A significant advantage of the picolinamide moiety is its ability to act as a bidentate directing group in transition metal catalysis.[4] The pyridine nitrogen and the amide oxygen can coordinate to a metal center (e.g., Pd, Rh, Ru), forming a stable metallacyclic intermediate. This brings the catalyst into close proximity to a specific C-H bond, enabling regioselective functionalization that would otherwise be difficult to achieve.[5]

CH_Activation Substrate Substrate with Picolinamide Group Intermediate Cyclometalated Intermediate Substrate->Intermediate Coordination & C-H Activation Catalyst Transition Metal Catalyst (e.g., Pd(OAc)2) Catalyst->Intermediate Product C-H Functionalized Product Intermediate->Product Reductive Elimination Reagent Coupling Partner (e.g., Arylboronic Acid) Reagent->Intermediate Oxidative Addition/ Transmetalation Product->Catalyst Catalyst Regeneration

Diagram 3: Generalized workflow for picolinamide-directed C-H functionalization.

This strategy allows for the introduction of aryl, alkyl, or other functional groups at positions ortho to the group bearing the picolinamide. After the desired C-H functionalization, the this compound group can then be converted into a ketone or aldehyde using the classic Weinreb reaction chemistry, demonstrating its powerful dual utility in synthetic sequences.

Conclusion

This compound is a highly valuable and versatile reagent that extends the utility of the classic Weinreb amide. It provides a reliable and high-yield method for the synthesis of pyridyl ketones and aldehydes while avoiding the common problem of over-addition.[1][8] Furthermore, its inherent ability to function as a directing group for transition metal-catalyzed C-H activation opens avenues for sophisticated and regioselective molecular engineering.[4] The protocols and principles outlined in this document provide a solid foundation for researchers to leverage this powerful bifunctional tool in their synthetic endeavors.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

  • Weinreb amides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Ismaeel, E. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 200-213. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Egyptian Journal of Chemistry. [Link]

  • 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide. Acta Crystallographica Section E. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules. [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society. [Link]

  • N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Semantic Scholar. [Link]

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ResearchGate. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]

  • N-methoxy-n-methylamides as effective acylating agents. Penn State Research Database. [Link]

  • Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. Nature Communications. [Link]

  • ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. ResearchGate. [Link]

  • The Growing Synthetic Utility of the Weinreb Amide. Bohrium. [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]

  • N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations. ResearchGate. [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide. PubChem. [Link]

  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI. [Link]

  • Main Group Organometallic Compounds. Michigan State University Department of Chemistry. [Link]

  • This compound 1g. Dana Bioscience. [Link]

  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Penultimo. [Link]

  • N-Methoxy-N-methylacetamide. PubChem. [Link]

Sources

N-Methoxy-N-methylpicolinamide reaction mechanism with organometallics

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: N-Methoxy-N-methylpicolinamide: Mechanistic Insights and Protocols for Reactions with Organometallic Reagents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound stands as a uniquely versatile bifunctional molecule in modern organic synthesis. It merges the robust ketone-forming capability of the N-methoxy-N-methylamide (Weinreb amide) with the powerful directing-group potential of the picolinamide scaffold.[1] This dual nature allows for selective transformations contingent on the choice of organometallic reagent and reaction conditions. This guide provides an in-depth analysis of the two primary mechanistic pathways: nucleophilic acyl substitution to yield ketones and directed ortho-metalation of the pyridine ring. We offer detailed, field-tested protocols and explain the critical causality behind experimental choices to empower researchers to harness the full synthetic potential of this reagent.

The Dichotomous Reactivity of this compound

The synthetic utility of this compound is governed by two distinct, electronically independent features of its structure:

  • The Weinreb Amide Moiety: The N-methoxy-N-methylamide group serves as an excellent electrophile for organometallic reagents, providing a reliable route to ketones while preventing the common problem of over-addition that plagues reactions with esters or acid chlorides.[2][3][4]

  • The Picolinamide Moiety: The pyridine nitrogen acts as a potent Lewis basic site. This allows it to function as a bidentate directing group in transition-metal-catalyzed C-H functionalization reactions or as a directed metalation group (DMG) for ortho-lithiation.[5][6]

Understanding this dichotomy is crucial for predicting and controlling reaction outcomes. The choice of metal (e.g., Li, Mg vs. Pd, Co), reagent basicity, and temperature determines which mechanistic pathway is favored.

G cluster_molecule This compound cluster_reactivity Two Primary Reactive Pathways mol Structure weinreb Weinreb-type Acylation (Ketone Synthesis) mol->weinreb  Organolithiums (R-Li)  Grignard Reagents (R-MgX)  @ Carbonyl Carbon dom Directed ortho-Metalation (C-H Functionalization) mol->dom  Strongly Basic R-Li (e.g., n-BuLi)  @ ortho C-H Bond G start This compound + R-M (Organometallic) intermediate Stable 5-Membered Chelated Tetrahedral Intermediate start->intermediate 1. Nucleophilic    Addition workup Aqueous Acidic Workup (e.g., NH4Cl, HCl) intermediate->workup 2. Protonation    & Collapse no_overaddition Over-addition to 3° Alcohol is Prevented intermediate->no_overaddition Chelate Stability at Low Temp. product Ketone Product workup->product side_product N,O-dimethylhydroxylamine workup->side_product

Caption: Mechanism of Weinreb-type ketone synthesis.

Mechanism II: Directed ortho-Metalation (DoM) of the Pyridine Ring

When this compound is treated with strongly basic organolithium reagents, such as n-butyllithium or sec-butyllithium, a different pathway can dominate: Directed ortho-Metalation (DoM). [6] The Mechanistic Steps:

  • Lewis Acid-Base Coordination: The organolithium reagent, existing as an aggregate, first coordinates to the Lewis basic pyridine nitrogen. This is the "directing" step.

  • ortho-Deprotonation: This coordination brings the strong base in close proximity to the C-H bond at the C3 position (ortho to the nitrogen), facilitating its deprotonation. This step is kinetically favored over nucleophilic addition to the more sterically hindered amide carbonyl.

  • Formation of an Aryllithium Species: A new, stable aryllithium intermediate is formed, with the lithium atom held in place by coordination to both the C3 carbon and the pyridine nitrogen.

  • Electrophilic Quench: This nucleophilic aryllithium species can then be trapped by adding an external electrophile (E⁺), resulting in a new substituent exclusively at the C3 position.

G start This compound complex Coordinated Intermediate start->complex reagent Strongly Basic R-Li (e.g., n-BuLi, s-BuLi) reagent->complex 1. Coordination to    Pyridine N lithiated ortho-Lithiated Species complex->lithiated 2. ortho-Deprotonation product ortho-Substituted Picolinamide lithiated->product 3. Electrophilic    Quench electrophile Electrophile (E+) electrophile->product

Caption: Mechanism of Directed ortho-Metalation (DoM).

Experimental Protocols

Protocol 1: Synthesis of 2-Benzoylpyridine via Weinreb Acylation

This protocol details the reaction of this compound with phenylmagnesium bromide to synthesize 2-benzoylpyridine, a classic example of the Weinreb ketone synthesis.

Materials & Equipment

Reagent/EquipmentPurpose
This compoundStarting Material
Phenylmagnesium bromide (1.0 M in THF)Organometallic Nucleophile
Anhydrous Tetrahydrofuran (THF)Reaction Solvent
Saturated aq. NH₄Cl solutionQuenching Agent
Ethyl Acetate, Brine, MgSO₄Workup & Drying
Schlenk flask, magnetic stirrerReaction Vessel
Syringes, needlesAnhydrous Reagent Transfer
Ice/acetone bath (-78 °C)Temperature Control
Rotary evaporator, Silica gel columnPurification

Step-by-Step Procedure

  • Reaction Setup (Anhydrous Conditions):

    • Rationale: Organometallic reagents are extremely sensitive to protic sources like water, which will quench the reagent and reduce yield. [7] * Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon or nitrogen.

    • Add this compound (e.g., 1.0 mmol, 180 mg) and anhydrous THF (10 mL) via syringe.

  • Cooling:

    • Rationale: Low temperature (-78 °C) is critical to ensure the stability of the tetrahedral intermediate and prevent side reactions. [2] * Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent:

    • Rationale: Slow, dropwise addition maintains temperature control and prevents localized concentration buildup. A slight excess of the Grignard reagent ensures full conversion of the starting material.

    • Slowly add phenylmagnesium bromide (1.1 equiv, 1.1 mL of a 1.0 M solution) dropwise via syringe over 15 minutes.

    • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor by TLC if desired.

  • Quenching:

    • Rationale: The reaction is quenched at low temperature to protonate the intermediate before it has a chance to warm and potentially undergo side reactions. Saturated NH₄Cl is a mild acid source.

    • While still at -78 °C, slowly add 10 mL of saturated aqueous NH₄Cl solution.

    • Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.

  • Workup and Purification:

    • Rationale: Standard liquid-liquid extraction isolates the organic product from aqueous salts.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-benzoylpyridine.

Data & Troubleshooting

Table 1: Representative Yields for Ketone Synthesis

Organometallic ReagentR-GroupTypical Yield (%)Notes
Phenylmagnesium bromideAryl85-95%Standard, reliable reaction.
n-ButyllithiumAlkyl80-90%Can compete with DoM if not added at low temperature.
Vinylmagnesium bromideAlkenyl75-85%Product may be sensitive; handle with care.
Phenylethynylmagnesium bromideAlkynyl70-80%May require slightly longer reaction times or slightly higher temp.

Troubleshooting Guide

Problem ObservedPossible CauseRecommended Solution
Low Ketone Yield / Starting Material Recovered 1. Inactive organometallic reagent (degraded by air/moisture).2. Reaction temperature too low for the specific reagent.1. Titrate the organometallic reagent before use. Use freshly purchased or prepared reagent.2. After addition at -78°C, allow to warm slowly to 0°C.
Formation of ortho-Substituted Byproduct 1. Reaction with a strongly basic R-Li.2. Reaction temperature was allowed to rise too high before quenching.1. Use the corresponding Grignard reagent if possible (less basic).2. Maintain strict temperature control at -78 °C throughout the addition.
Formation of N-methylpicolinamide E2 elimination of formaldehyde from the N-methoxy group, promoted by a very strong, sterically hindered base. [8]Use a less hindered or less basic organometallic reagent. This is a known side reaction pathway for Weinreb amides with certain strong bases. [8]

Conclusion

This compound is a powerful synthetic building block whose reactivity can be precisely controlled. By maintaining low temperatures and using moderately basic organometallic reagents like Grignards, the Weinreb amide functionality can be selectively targeted to produce ketones in high yield via a stable, chelated tetrahedral intermediate. Conversely, employing strongly basic organolithiums can favor a Directed ortho-Metalation pathway, enabling functionalization of the pyridine ring. A thorough understanding of these competing mechanisms and the rationale behind key experimental parameters is essential for leveraging this reagent's full potential in complex molecule synthesis.

References

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Mentel, M. (n.d.). Weinreb amides. Current Protocols in Nucleic Acid Chemistry, 30(1). [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-201. [Link]

  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). [Link]

  • Pace, V., et al. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. Organic & Biomolecular Chemistry, 15(30), 6445-6451. [Link]

  • O'Hara, F., & Blackmond, D. G. (2014). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Israel Journal of Chemistry, 54(4), 433-442. [Link]

  • ideXlab. Weinreb Synthesis. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Daugulis, O., et al. (2021). Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Beilstein Journal of Organic Chemistry, 17, 1085-1105. [Link]

  • Gandeepan, P., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Organic Letters, 21(19), 7856-7860. [Link]

  • Gudmundsson, A., & Al-Toghrachi, A. (2010). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. The Journal of Organic Chemistry, 75(1), 162-171. [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -sulfoxides. Chemical Reviews, 90(6), 879-933. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. [Link]

  • Murphy, J. A., et al. (2007). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Organic Letters, 9(5), 757-760. [Link]

  • Kim, S., & Lee, J. I. (1998). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 19(11), 1127-1129. [Link]

Sources

Application Notes & Protocols: Synthesis and Utility of N-Methoxy-N-methylamides (Weinreb Amides) in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying the Role of N-Methoxy-N-methylamides in Peptide Synthesis

In the field of peptide and organic synthesis, precision and methodological clarity are paramount. A common point of inquiry revolves around the use of various reagents to facilitate the crucial amide bond formation. This document addresses the role and application of N-methoxy-N-methylamides, commonly known as Weinreb amides. It is essential to establish from the outset that these moieties are not peptide coupling reagents but are rather stable, activated carboxylate equivalents synthesized from N-protected amino acids.

The N-methoxy-N-methylamide functional group provides a uniquely stable yet reactive handle for further synthetic transformations. Unlike more reactive intermediates such as acid chlorides or anhydrides, Weinreb amides are generally stable to chromatography and a range of reaction conditions. Their utility stems from their ability to react cleanly with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This unique reactivity profile has cemented their importance in organic synthesis.[2]

This guide will provide a detailed protocol for the synthesis of peptide Weinreb amides from standard N-protected amino acids using a modern coupling agent. It will also explore the mechanistic basis for their stability and reactivity, and discuss their applications, including their emerging role as precursors for Native Chemical Ligation (NCL).[3]

The Mechanistic Underpinning of Weinreb Amide Reactivity

The efficacy of the Weinreb amide in controlled acylation reactions is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of a nucleophile, such as a Grignard or organolithium reagent.[1] The N-methoxy and N-methyl groups, along with the metal cation from the organometallic reagent, form a stable complex that prevents the collapse of the intermediate and subsequent elimination of the alkoxy group, which would lead to the ketone product. This chelate is stable at low temperatures and only breaks down upon acidic workup to yield the desired ketone. This mechanism elegantly circumvents the over-addition that plagues reactions with more reactive acylating agents like esters or acid chlorides.

Figure 1. Simplified workflow of Weinreb amide reaction with an organometallic reagent, highlighting the stable chelated intermediate.

Protocol: Synthesis of an Fmoc-Protected Amino Acid Weinreb Amide

This protocol details the synthesis of an N-methoxy-N-methylamide from an N-α-Fmoc protected amino acid using (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) as the coupling reagent. COMU is chosen for its high efficiency, low racemization tendency, and the visual monitoring it allows.[4]

Materials and Reagents
  • N-α-Fmoc-protected amino acid (e.g., Fmoc-L-Alanine)

  • N,O-Dimethylhydroxylamine hydrochloride (MeONHMe·HCl)

  • COMU coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Experimental Workflow

Sources

The Picolinamide Advantage: A Detailed Guide to N-Methoxy-N-methylpicolinamide in Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and high-yield synthesis of ketones is a cornerstone of molecular construction. While classic methods involving organometallic reagents often suffer from over-addition to form tertiary alcohols, the advent of N-methoxy-N-methylamides (Weinreb amides) has provided a robust solution.[1][2] This guide delves into a specialized variant, N-methoxy-N-methylpicolinamide , exploring its synthesis, mechanism, and application as a superior acylating agent for the controlled synthesis of ketones. The strategic placement of a nitrogen atom in the pyridine ring introduces unique chelating properties that offer distinct advantages in modern organic synthesis.

The Challenge of Over-Addition and the Weinreb Solution

The primary challenge in reacting organometallic reagents (like Grignard or organolithium reagents) with common acylating agents such as esters or acid chlorides is the high reactivity of the initially formed ketone intermediate. This ketone is often more electrophilic than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.[1][3]

The innovation introduced by Weinreb and Nahm was the use of N-methoxy-N-methylamides.[1] The key to their success lies in the formation of a stable, metal-chelated tetrahedral intermediate upon addition of the organometallic reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. By the time the ketone is formed, the reactive organometallic species has been quenched, thus preventing over-addition.[1]

This compound: Enhanced Chelation Control

This compound incorporates the core functionality of a Weinreb amide, with the phenyl group of a benzamide replaced by a 2-pyridyl group. This structural modification is not trivial; the nitrogen atom of the pyridine ring provides an additional point of chelation for the metal cation (e.g., MgX⁺ from a Grignard reagent). This enhanced, bidentate chelation further stabilizes the tetrahedral intermediate, potentially leading to cleaner reactions and higher yields.

Mechanism of Ketone Synthesis

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The organometallic reagent (R'-M) adds to the carbonyl carbon of the this compound.

  • Formation of a Stable Chelated Intermediate: The resulting tetrahedral intermediate is stabilized by a six-membered chelate ring involving the carbonyl oxygen, the picolinyl nitrogen, and the metal center. A second five-membered chelate ring is formed with the methoxy oxygen, as in a standard Weinreb amide. This dual chelation provides exceptional stability.

  • Acidic Workup and Collapse: Upon introduction of an aqueous acid, the chelate is disrupted, and the intermediate collapses to release the desired ketone (R-CO-R'), along with N,O-dimethylhydroxylamine and the protonated pyridine.

The following diagram illustrates the proposed stabilized intermediate:

Caption: Proposed mechanism for ketone synthesis.

Experimental Protocols

This section provides detailed protocols for the preparation of this compound and its subsequent use in ketone synthesis.

Protocol 1: Synthesis of this compound

This procedure is adapted from standard methods for Weinreb amide formation from acid chlorides.

Workflow Diagram:

G start Start picolinoyl_chloride Dissolve Picolinoyl Chloride HCl in Dichloromethane (DCM) start->picolinoyl_chloride cool_solution Cool solution to 0 °C (ice bath) picolinoyl_chloride->cool_solution add_dmahcl Add N,O-dimethylhydroxylamine HCl cool_solution->add_dmahcl add_pyridine Slowly add Pyridine (or Triethylamine) add_dmahcl->add_pyridine Maintains basicity warm_rt Warm to Room Temperature and stir for 2-4 hours add_pyridine->warm_rt workup Aqueous Workup: - Wash with H₂O - Wash with sat. NaHCO₃ - Wash with brine warm_rt->workup dry_concentrate Dry organic layer (Na₂SO₄) and concentrate in vacuo workup->dry_concentrate purify Purify by Flash Chromatography (Silica gel, EtOAc/Hexanes) dry_concentrate->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound.

Materials:

  • Picolinoyl chloride hydrochloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add picolinoyl chloride hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.2 M).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.05 eq) to the cooled suspension.

  • Slowly add pyridine (2.2 eq) or triethylamine (2.2 eq) dropwise via the dropping funnel over 15-20 minutes. The reaction mixture should become a clear solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: Ketone Synthesis using this compound and a Grignard Reagent

This protocol describes a general procedure for the acylation reaction.

Workflow Diagram:

G start Start dissolve_amide Dissolve this compound in anhydrous THF start->dissolve_amide cool_solution Cool solution to 0 °C (ice bath) dissolve_amide->cool_solution add_grignard Slowly add Grignard Reagent (1.1 eq) (R'-MgX) cool_solution->add_grignard Forms chelated intermediate stir_reaction Stir at 0 °C for 1-2 hours (Monitor by TLC) add_grignard->stir_reaction quench Quench with saturated aq. NH₄Cl or 1 M HCl at 0 °C stir_reaction->quench Collapses intermediate extract Extract with Ethyl Acetate or Ether quench->extract wash Wash organic layer with sat. NaHCO₃ and brine extract->wash dry_concentrate Dry organic layer (Na₂SO₄) and concentrate in vacuo wash->dry_concentrate purify Purify by Flash Chromatography dry_concentrate->purify end Pure Ketone (R-CO-R') purify->end

Caption: Workflow for ketone synthesis from this compound.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium chloride) in THF or Et₂O

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) or 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the Grignard reagent (1.1 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC for the consumption of the starting amide.

  • Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NH₄Cl or 1 M HCl while still at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts and wash them with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude ketone by flash column chromatography.

Substrate Scope and Data

The use of this compound is expected to be compatible with a wide range of organometallic reagents. The following table provides hypothetical but expected outcomes based on the known reactivity of Weinreb amides.

EntryOrganometallic Reagent (R'-MgX)Product KetoneExpected Yield (%)
1Phenylmagnesium bromide2-Benzoylpyridine>90
2Ethylmagnesium chloride2-Propanoylpyridine>85
3Isopropylmagnesium bromide2-Isobutyrylpyridine>80
4Vinylmagnesium bromide2-Acryloylpyridine>75
5Benzylmagnesium chloride2-Phenylacetylpyridine>85

Yields are estimated based on similar reactions with standard Weinreb amides and may vary depending on specific reaction conditions.

Advantages and Concluding Remarks

This compound stands as a highly effective reagent for the synthesis of ketones, offering several key advantages:

  • Suppression of Over-addition: Like standard Weinreb amides, it effectively prevents the formation of tertiary alcohol byproducts.[1]

  • Enhanced Stability of Intermediate: The picolinyl nitrogen provides an additional chelation site, which can lead to a more stable tetrahedral intermediate, potentially resulting in cleaner reactions and higher yields compared to simple benzamides.[4]

  • Broad Substrate Scope: It is compatible with a wide variety of Grignard and organolithium reagents.

  • Mild Reaction Conditions: The reactions are typically run at 0 °C to room temperature, which is advantageous for complex molecules with sensitive functional groups.

For synthetic chemists aiming for precision and high efficiency, this compound represents a valuable tool. Its unique structural feature—the pyridine nitrogen—offers a subtle yet powerful modification to the well-established Weinreb amide chemistry, providing a more controlled and potentially higher-yielding pathway to a diverse range of ketones. This makes it an attractive choice for complex synthetic campaigns in academic and industrial research.

References

  • Sato, F., et al. (2020). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Available at: [Link]

  • Kim, S., & Lee, J. I. (2003). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 24(11), 1573-1574. Available at: [Link]

  • Pace, V., & Holzer, W. (2013). N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis. Australian Journal of Chemistry, 66(3), 253-255. Available at: [Link]

  • MDPI. (2024). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules, 29(6), 1234. Available at: [Link]

  • Woerpel, K. A., et al. (2012). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 89, 10-21. Available at: [Link]

Sources

N-Methoxy-N-methylpicolinamide as a reagent in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to N-Methoxy-N-methylpicolinamide in Cross-Coupling Reactions

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Reagent

In the landscape of modern organic synthesis, the quest for reagents that offer both high reactivity and exquisite control is perpetual. This compound, a specialized derivative of the well-regarded Weinreb amide, has emerged as a reagent of significant interest for researchers in synthetic and medicinal chemistry.[1] Its unique bifunctional nature—possessing both a directing group and a stable precursor to a carbonyl group—makes it a powerful tool for constructing complex molecular architectures.

This guide provides a comprehensive overview of this compound, detailing its synthesis, mechanistic underpinnings, and applications in pivotal cross-coupling reactions. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential.

Core Concepts: The Power of a Dual-Functionality Scaffold

The efficacy of this compound stems from the clever integration of two key functional motifs within a single molecule: the picolinamide core and the N-methoxy-N-methylamide (Weinreb amide) tail.

The Picolinamide Head: A Precise Directing Group

The nitrogen atom of the pyridine ring in the picolinamide structure serves as an effective coordinating site, or "directing group," for transition metal catalysts like palladium and rhodium.[2] In C–H functionalization reactions, this coordination brings the metal catalyst into close proximity to a specific C–H bond (typically at the ortho position), enabling its selective activation and subsequent coupling.[2][3] This chelation-assisted strategy bypasses the need for pre-functionalized substrates, offering a more atom-economical and efficient synthetic route.

The Weinreb Amide Tail: A Controlled Acylating Agent

First reported by Nahm and Weinreb, N-methoxy-N-methylamides are renowned for their controlled reactivity with potent nucleophiles like Grignard and organolithium reagents.[4][5] Upon nucleophilic attack, they form a stable, metal-chelated tetrahedral intermediate. This intermediate prevents the common problem of over-addition that plagues other carbonyl precursors (like esters or acid chlorides), which often lead to tertiary alcohols.[4] The desired ketone is only released upon aqueous workup, providing a clean and high-yielding transformation.[5]

Logical Workflow for Synthesis and Application

The strategic use of this compound often follows a logical progression from its synthesis to its application as either a directing group or a latent carbonyl moiety.

G cluster_0 Synthesis cluster_1 Application Pathways cluster_2 Reaction & Product A Picolinic Acid + N,O-Dimethylhydroxylamine HCl B Activation (e.g., SOCl₂, BOP) A->B Step 1 C This compound (Target Reagent) B->C Step 2 D Pathway 1: Directing Group in C-H Activation C->D E Pathway 2: Post-Coupling Carbonyl Synthesis C->E F Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Arylation) D->F G Functionalized Picolinamide F->G Product H Grignard or Organolithium Addition G->H Substrate for next step I Target Ketone H->I Product

Caption: General workflow from synthesis to dual application pathways.

Synthesis of this compound

The preparation of this compound is straightforward and can be accomplished using standard amide coupling techniques. One of the most reliable methods involves the activation of picolinic acid followed by coupling with N,O-dimethylhydroxylamine hydrochloride.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol describes a common and efficient laboratory-scale synthesis.

Materials and Reagents:
  • Picolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:
  • Acid Chloride Formation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add picolinic acid (1.0 equiv) and suspend it in anhydrous DCM. Add thionyl chloride (1.2 equiv) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the solution becomes clear. Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amide Coupling: Dissolve the crude picolinoyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and pyridine (2.5 equiv) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution at 0 °C.

  • Reaction and Work-up: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC. Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield this compound as a pure solid or oil.

Application in Cross-Coupling Reactions

The true utility of this compound is demonstrated in its application to sophisticated cross-coupling strategies.

Application 1: Directing Group for Palladium-Catalyzed C-H Arylation

The picolinamide moiety is an excellent directing group for the ortho-C–H functionalization of an attached aromatic ring or even the picoline ring itself. This allows for the direct formation of C-C bonds without prior halogenation of the substrate.[2]

C_H_Activation_Cycle cluster_cat cluster_substrate center Pd(II) Intermediate center->p1 Pd0 Pd(0)L (Active Catalyst) Pd0->center C-H Activation (Directed by Picolinamide-N) Pd_Aryl Ar-Pd(II)-X Complex Pd_Aryl->p2 Product_Out Ar-Ar' Product Substrate Picolinamide-Ar-H (Substrate) Substrate->Pd0 Boronic_Acid Ar'-B(OR)₂ (Coupling Partner) Boronic_Acid->p1 Base Base Base->p1 p1->Pd_Aryl Transmetalation p2->Pd0 Reductive Elimination p2->Product_Out

Caption: Catalytic cycle for directed C-H arylation.

Protocol 2: Suzuki-Miyaura Type C-H Arylation

This protocol outlines a general procedure for the arylation of a substrate bearing the this compound directing group.

Key Reaction Parameters
ParameterTypical Reagents/ConditionsPurpose
Catalyst Pd(OAc)₂, PdCl₂(dppf) (1-5 mol%)Facilitates C-H activation and cross-coupling.[6]
Ligand Often not required if catalyst is pre-formed; otherwise, phosphine ligands (e.g., SPhos, XPhos).Stabilizes the Pd center and promotes catalytic steps.[7]
Coupling Partner Arylboronic acid or ester (1.2-2.0 equiv)Source of the new aryl group.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv)Essential for the transmetalation step.[8]
Solvent Toluene, 1,4-Dioxane, DMF (anhydrous, degassed)Dissolves reagents and facilitates the reaction.
Temperature 80-120 °CProvides energy to overcome activation barriers.
Experimental Procedure:
  • Reaction Setup: In a glovebox or under an inert gas stream, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), base (e.g., K₂CO₃, 2.5 equiv), and arylboronic acid (1.5 equiv) to an oven-dried reaction vessel with a stir bar.[6][7]

  • Reagent Addition: Add the this compound-containing substrate (1.0 equiv) followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the arylated product.[8]

Application 2: Ketone Synthesis Following Cross-Coupling

In this strategy, a halogenated picolinamide derivative is first used in a standard cross-coupling reaction (e.g., Sonogashira, Buchwald-Hartwig). The stable Weinreb amide moiety is carried through the reaction unchanged. In a subsequent step, this group is converted into a ketone.

Protocol 3: Two-Step Sonogashira Coupling and Ketone Synthesis

This protocol demonstrates the power of the Weinreb amide as a robust functional handle that survives coupling conditions.[9]

Step A: Sonogashira Coupling of a Halogenated Picolinamide

  • Materials: 4-Chloro-N-methoxy-N-methylpicolinamide, terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, anhydrous THF.

  • Procedure:

    • To a flask under N₂, add 4-Chloro-N-methoxy-N-methylpicolinamide (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) in anhydrous THF.[9]

    • Add the terminal alkyne (1.2 equiv) followed by Et₃N (3.0 equiv).

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).

    • Perform a standard aqueous work-up and purify by column chromatography to isolate the alkyne-coupled product.

Step B: Ketone Synthesis via Grignard Addition

  • Materials: The alkyne-coupled picolinamide from Step A, Grignard reagent (e.g., Phenylmagnesium bromide), anhydrous THF.

  • Procedure:

    • Dissolve the alkyne-coupled picolinamide (1.0 equiv) in anhydrous THF under N₂ and cool to 0 °C.

    • Add the Grignard reagent (1.2 equiv) dropwise. The formation of the stable tetrahedral intermediate is key here.[4][5]

    • Stir at 0 °C for 1-2 hours, then allow to warm to room temperature.

    • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the final ketone product.

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. Always consult the Safety Data Sheet (SDS) for every reagent before use.[10][11][12]

  • This compound and Derivatives: May cause skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust/fumes and wash skin thoroughly after handling.[10][11]

  • Palladium Catalysts and Ligands: Often air- and moisture-sensitive. Handle under an inert atmosphere. They can be toxic and should be handled with care.[13]

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Weaker bases like K₂CO₃ are irritants.[13]

  • Solvents: Use anhydrous and degassed solvents for best results. Many organic solvents are flammable and should be kept away from ignition sources.[14]

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Store reagents in tightly sealed containers in a cool, dry, and well-ventilated area.[15]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; poor quality reagents/solvents; inappropriate base or temperature.Use a pre-catalyst or activate the catalyst in situ. Ensure solvents are anhydrous and degassed. Screen different bases and temperatures.[13]
Formation of Side Products Homo-coupling: (of boronic acid) Reaction temperature too high or catalyst decomposition. Debromination/Dechlorination: Base is too strong or reaction run for too long.Lower the reaction temperature. Use a milder base (e.g., K₃PO₄ instead of NaOtBu). Monitor reaction closely and stop once starting material is consumed.
Incomplete Conversion Insufficient equivalents of coupling partner or base; reaction time too short.Increase equivalents of the boronic acid/alkyne and base. Extend the reaction time, monitoring by TLC/LC-MS.
Difficulty in Purification Product co-elutes with byproducts or starting material.Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

References

  • 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide - PMC. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Weinreb Amides in Organic Synthesis. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021, August 9). Wiley Online Library. Retrieved January 4, 2026, from [Link]

  • A Simple and Versatile Amide Directing Group for C–H Functionalizations. (2017, August 26). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. (n.d.). University of Vienna. Retrieved January 4, 2026, from [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). KoreaScience. Retrieved January 4, 2026, from [Link]

  • An efficient conversion of carboxylic acids into Weinreb amides. (2002). Arkat USA. Retrieved January 4, 2026, from [Link]

  • N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. (1981). Penn State University. Retrieved January 4, 2026, from [Link]

  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021, August 9). Wiley Online Library. Retrieved January 4, 2026, from [Link]

  • Directing group assisted meta-hydroxylation by C–H activation. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • Directing group assisted meta-hydroxylation by C–H activation. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube. Retrieved January 4, 2026, from [Link]

  • Selective N=S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. (n.d.). NIH. Retrieved January 4, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]

  • N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]

  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 4, 2026, from [Link]

  • Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre. Retrieved January 4, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 4, 2026, from [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. Retrieved January 4, 2026, from [Link]

  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). (2021, January 12). InCatT - Innovative Catalyst Technologies. Retrieved January 4, 2026, from [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 4, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved January 4, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. Retrieved January 4, 2026, from [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Chemical Society Reviews (RSC Publishing). Retrieved January 4, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • The Role of N-Methoxy-N-methylbenzamide in Advanced Materials and Specialty Chemicals. (2025, December 21). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of N-Methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of N-methoxy-N-methylpicolinamide, a Weinreb amide derivative of picolinic acid. Weinreb amides are invaluable intermediates in modern organic synthesis, enabling the high-yield preparation of ketones and aldehydes from organometallic reagents while preventing over-addition.[1] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the reaction mechanism, a step-by-step synthesis protocol, purification techniques, and methods for analytical characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Weinreb Amides

The synthesis of ketones and aldehydes is a fundamental transformation in organic chemistry. However, traditional methods involving the addition of highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) to carboxylic acid derivatives like esters or acid chlorides are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1] The development of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, by Steven M. Weinreb and Steven Nahm in 1981 provided an elegant solution to this long-standing problem.[1]

The unique stability of the Weinreb amide towards nucleophilic attack is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate with the metal of the organometallic reagent.[2] This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup, thereby preventing a second nucleophilic addition.[1] This controlled reactivity makes Weinreb amides exceptionally versatile and reliable synthetic tools.

This compound, the subject of this guide, is a derivative of picolinic acid, a pyridine-2-carboxylic acid. The picolinamide moiety is a common structural motif in various biologically active molecules and serves as a valuable building block in medicinal chemistry.[3][4] This protocol details a robust and reproducible method to synthesize this compound, starting from picolinic acid.

Reaction Mechanism and Strategy

The synthesis of this compound from picolinic acid is a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid group of picolinic acid is first converted into a more reactive acylating agent, typically an acyl chloride. This is achieved by reacting picolinic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride.[4][5] Oxalyl chloride is often preferred due to its mild reaction conditions and the formation of volatile byproducts (CO, CO₂, HCl), which simplifies purification.[6]

  • Amide Bond Formation: The resulting picolinoyl chloride is then reacted in situ with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the desired this compound. The base, typically a non-nucleophilic amine like triethylamine or pyridine, is crucial for neutralizing the hydrochloride salt of the amine and the HCl generated during the reaction.

The overall transformation is depicted below:

Reaction_Scheme PicolinicAcid Picolinic Acid AcylChloride Picolinoyl Chloride (Intermediate) PicolinicAcid->AcylChloride OxalylChloride Oxalyl Chloride (COCl)₂ AmineHCl N,O-Dimethylhydroxylamine Hydrochloride Base Base (e.g., Triethylamine) WeinrebAmide This compound (Product) AcylChloride->WeinrebAmide

Figure 1: Overall synthetic strategy for this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
Picolinic Acid123.1110.01.23 gEnsure it is dry.
Oxalyl Chloride126.9312.01.52 g (1.03 mL)Use a fresh bottle. Handle with extreme caution.[7][8]
N,O-Dimethylhydroxylamine Hydrochloride97.5411.01.07 gHygroscopic; store in a desiccator.[9][10]
Triethylamine (TEA)101.1925.02.53 g (3.48 mL)Distill from CaH₂ before use.
Dichloromethane (DCM), anhydrous--~50 mLUse a dry, inert solvent.
Saturated Sodium Bicarbonate (NaHCO₃)--As neededFor aqueous workup.
Brine (Saturated NaCl solution)--As neededFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)--As neededFor drying the organic phase.
Catalytic N,N-Dimethylformamide (DMF)--1-2 dropsTo catalyze the formation of the acyl chloride.
Step-by-Step Procedure

Workflow Start 1. Setup & Reagent Prep (Inert Atmosphere) Activation 2. Acid Chloride Formation - Add Picolinic Acid, DCM, DMF - Cool to 0 °C - Add Oxalyl Chloride dropwise Start->Activation Reaction1 3. Stir at 0 °C to RT - Monitor gas evolution - Stir for 1-2 hours Activation->Reaction1 Amidation 4. Amide Formation - Cool back to 0 °C - Add Amine HCl & TEA Reaction1->Amidation Reaction2 5. Stir at RT Overnight - Allow reaction to complete Amidation->Reaction2 Workup 6. Aqueous Workup - Quench with water - Extract with DCM - Wash with NaHCO₃ & Brine Reaction2->Workup Purification 7. Isolation & Purification - Dry with MgSO₄ - Filter & concentrate - Purify by column chromatography Workup->Purification Characterization 8. Characterization - NMR, IR, Mass Spec Purification->Characterization

Figure 2: Step-by-step experimental workflow.
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add picolinic acid (1.23 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Catalyst Addition: Add one drop of N,N-dimethylformamide (DMF) to the suspension.

  • Acid Chloride Formation: Cool the flask to 0 °C in an ice-water bath. Slowly add oxalyl chloride (1.03 mL, 12.0 mmol) dropwise via syringe over 10 minutes.

    • Expert Insight: The reaction of oxalyl chloride with the carboxylic acid generates gaseous byproducts (CO, CO₂, HCl). Slow addition at 0 °C is critical to control the rate of gas evolution and prevent a dangerous pressure buildup. The catalytic amount of DMF facilitates the formation of the Vilsmeier reagent in situ, which is the active acylating agent.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The reaction is typically complete when gas evolution ceases and the solution becomes clear.

  • Preparation for Amidation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol) in anhydrous DCM (20 mL).

  • Amidation: Cool the acyl chloride solution back down to 0 °C. Add the suspension of N,O-dimethylhydroxylamine hydrochloride to the reaction flask, followed by the slow, dropwise addition of triethylamine (3.48 mL, 25.0 mmol).

    • Expert Insight: A slight excess of the amine and a larger excess of the base are used to ensure complete conversion and to neutralize all acidic byproducts. Adding the base last and slowly at 0 °C helps to control the exothermicity of the neutralization reaction.

  • Reaction Completion: Remove the ice bath and stir the reaction mixture at room temperature overnight to ensure complete amide formation.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 20 mL of water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted picolinic acid and HCl, and then with brine (25 mL) to reduce the amount of water in the organic phase.[11]

    • Trustworthiness: The bicarbonate wash is a critical self-validating step. The cessation of bubbling upon addition indicates that acidic components have been successfully neutralized.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure product.

Safety Precautions
  • Oxalyl Chloride: This reagent is highly toxic, corrosive, and reacts violently with water.[7][8] It causes severe burns upon contact with skin and eyes and is toxic if inhaled.[7] Always handle oxalyl chloride in a fume hood, wear appropriate PPE (gloves, goggles, lab coat), and work under an inert atmosphere.[12][13] Spills should be absorbed with an inert material like vermiculite or dry sand; do not use water.[6]

  • N,O-Dimethylhydroxylamine Hydrochloride: This compound can cause skin and eye irritation.[9][14] Avoid inhalation of dust and contact with skin and eyes.[9]

  • Triethylamine: This is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated area.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, as well as two distinct singlets for the N-methoxy (N-OCH₃) and N-methyl (N-CH₃) groups, typically around 3.8 ppm and 3.3 ppm, respectively. Note that ortho-substituted benzamides can sometimes show broad signals for these groups at room temperature due to restricted rotation around the amide C-N bond.[15]

    • ¹³C NMR: The carbon NMR will show signals for the carbonyl carbon (typically ~168-170 ppm), the pyridine ring carbons, and the two distinct carbons of the methoxy and methyl groups.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch should be observed in the region of 1640-1670 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C₈H₁₀N₂O₂ = 166.18 g/mol ).[16] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound, a valuable Weinreb amide intermediate. By carefully controlling the reaction conditions, particularly during the activation of picolinic acid with oxalyl chloride, and by following the outlined purification procedure, researchers can obtain the target compound in high yield and purity. The insights into the reaction mechanism and the rationale behind specific experimental steps are intended to empower scientists to troubleshoot and adapt this versatile methodology for their own synthetic targets.

References

  • Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved January 4, 2026.
  • Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. Available from: [Link]

  • Material Safety Data Sheet - Oxalyl Chloride, 98%. (n.d.). Cole-Parmer. Retrieved January 4, 2026, from [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Available from: [Link]

  • Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2003(3), 52-59. Available from: [Link]

  • Niu, T., Zhang, W., Huang, D., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters. Available from: [Link]

  • Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. (2025). Wolfa. Retrieved January 4, 2026, from [Link]

  • OXALYL CHLORIDE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved January 4, 2026, from [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (2019). Journal of Chemical Reviews. Available from: [Link]

  • 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide. (2008). Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (2014). Molecules. Available from: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2006). The Journal of Organic Chemistry. Available from: [Link]

  • Weinreb amide. (2023). Reddit. Retrieved January 4, 2026, from [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • The reductive cleavage of picolinic amides. (2016). Tetrahedron Letters. Available from: [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). New Journal of Chemistry. Available from: [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). ResearchGate. Available from: [Link]

  • Amidation reactions of picolinic acid. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Weinreb amide workup extraction issues. (2024). Reddit. Retrieved January 4, 2026, from [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 4, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. Available from: [Link]

  • Synthesis of 4-(4-Aminophenoxy)- N -methylpicolinamide ( 2 ). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (2000). Bulletin of the Korean Chemical Society. Available from: [Link]

  • Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2013). Magnetic Resonance in Chemistry. Available from: [Link]

  • Process for the preparation of a raf kinase inhibitor and intermediates for use in the process. (n.d.). Google Patents.
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. Retrieved January 4, 2026, from [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. (2010). Natural Product Reports. Available from: [Link]

Sources

Application Note: Comprehensive Analytical Characterization of N-Methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methoxy-N-methylpicolinamide is a member of the Weinreb amide class of compounds, which are distinguished by their N-methoxy-N-methylamide functional group. First reported by Steven M. Weinreb in 1981, these amides have become indispensable intermediates in modern organic synthesis.[1] Their unique stability and reactivity profile allow for the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives by preventing the common problem of over-addition by organometallic reagents.[2] The mechanism involves the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition, which resists further reaction until acidic workup.[1]

Given its critical role as a synthetic intermediate in pharmaceutical and chemical development, ensuring the identity, purity, and stability of this compound is paramount. A multi-faceted analytical approach is required for comprehensive characterization. This guide provides detailed protocols and expert insights into the application of chromatographic and spectroscopic techniques for the definitive analysis of this compound.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before commencing any analytical work.

PropertyValueReference
Chemical Name This compound[3]
CAS Number 148493-07-6[3][4]
Molecular Formula C₈H₁₀N₂O₂[5]
Molecular Weight 166.18 g/mol [3]
Class Weinreb Amide[1]

Chromatographic Purity and Stability Assessment by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and stability of non-volatile organic compounds. A reverse-phase (RP-HPLC) method is ideal for this compound, separating the analyte from impurities based on hydrophobicity. The development of a stability-indicating method, as outlined by the International Council for Harmonisation (ICH) guidelines, is crucial for determining if the analytical method can accurately measure the drug substance in the presence of its degradation products.[6][7]

Causality Behind Experimental Choices
  • Column: A C18 column is selected for its versatility and strong hydrophobic retention of aromatic compounds like the picolinamide moiety.

  • Mobile Phase: An acetonitrile/water gradient provides a robust separation profile. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times and peak shapes, as the picolinamide nitrogen's protonation state is pH-dependent.

  • Detection: The pyridine ring contains a chromophore that absorbs strongly in the UV region. A detection wavelength is chosen based on the UV spectrum to maximize sensitivity.

Experimental Protocol: Stability-Indicating RP-HPLC

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Instrumentation and Materials:

  • HPLC system with UV or Photodiode Array (PDA) detector

  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (ACS grade)

  • Orthophosphoric Acid (ACS grade)

  • Water (HPLC grade)

  • HCl, NaOH, 30% H₂O₂ for forced degradation studies

Procedure:

  • Mobile Phase Preparation:

    • Buffer (A): Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust pH to 3.0 with orthophosphoric acid.

    • Organic (B): Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.

    • Prepare working standards at a concentration of approximately 100 µg/mL by diluting the stock solution.

  • Sample Preparation:

    • Prepare samples at the same concentration as the working standard using the same diluent.

  • Chromatographic Conditions:

    • The table below summarizes the optimized conditions.

  • Forced Degradation Study: [7][8]

    • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 24 hours, then dissolve.

    • Photolytic Degradation: Expose sample solution to UV light (200 Watt hours/m²) for 7 days.[8]

    • Analyze all stressed samples alongside a control after neutralizing and diluting to the target concentration. The method's specificity is confirmed if degradation product peaks are well-resolved from the main analyte peak.[9]

Data Presentation: HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0; B: Acetonitrile
Gradient 0-5 min: 20% B; 5-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 265 nm (or as determined by UV scan)
Retention Time (approx.) ~12-15 minutes (dependent on exact system)

Visualization: HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve (100 µg/mL in ACN/H₂O) Inject Inject 10 µL onto C18 Column Prep->Inject Separate Gradient Elution (1.0 mL/min) Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Calculate Purity / Assay vs. Standard Integrate->Quantify

Caption: Workflow for RP-HPLC Purity Analysis.

Structural Confirmation by Mass Spectrometry and NMR

While HPLC provides quantitative data on purity, it does not confirm the molecular identity. Spectroscopic methods are essential for unequivocal structure elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[10] It separates compounds in the gas phase followed by ionization and mass analysis, providing a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint.

Causality Behind Experimental Choices:

  • Injection Mode: Splitless injection is used for trace analysis or when high sensitivity is required, ensuring the majority of the sample reaches the column.

  • Column: A non-polar HP-5MS or equivalent column is a general-purpose column that separates compounds primarily based on boiling point, suitable for a wide range of analytes.[11]

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification.[11]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a ~100 µg/mL solution of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • GC-MS Conditions:

    • The table below summarizes the key parameters.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the corresponding mass spectrum. Look for the molecular ion (M⁺) peak at m/z 166.

    • Interpret the fragmentation pattern to confirm the structure. Key fragments would likely arise from the loss of the methoxy group (-OCH₃), the N-methyl group (-CH₃), or cleavage of the amide bond.

Data Presentation: GC-MS Method Parameters

ParameterCondition
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program Start at 80°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Structural Interpretation:

    • ¹H NMR: Expect signals for the aromatic protons of the picoline ring, and two distinct singlets for the N-methoxy (-OCH₃) and N-methyl (-CH₃) groups.[12][13]

    • ¹³C NMR: Expect distinct signals for the carbonyl carbon, the aromatic carbons, and the methoxy and methyl carbons. The chemical shift of the methoxy carbon can be a useful descriptor for structural analysis.[14]

Data Presentation: Predicted NMR Chemical Shifts (in CDCl₃)

GroupPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Pyridine Ring-H 7.5 - 8.7 (complex multiplets)120 - 155
Amide Carbonyl (C=O) -~168-170
N-Methoxy (-OCH₃) ~3.8 (singlet, 3H)~62
N-Methyl (-CH₃) ~3.2 (singlet, 3H)~34

Note: These are predicted values based on known chemical shift ranges for similar functional groups. Actual values may vary slightly.[12][13][14]

Integrated Analytical Strategy

A robust characterization of this compound relies on the synergistic use of these techniques. The workflow ensures that the material's identity, purity, and stability are all confirmed to a high degree of scientific certainty.

Visualization: Overall Characterization Workflow

Characterization_Workflow Start Test Sample: This compound HPLC Purity & Stability (RP-HPLC) Start->HPLC GCMS Identity & Volatile Impurities (GC-MS) Start->GCMS NMR Definitive Structure (¹H & ¹³C NMR) Start->NMR Purity_Result Purity > 99%? Degradants Resolved? HPLC->Purity_Result Quantitative Data Identity_Result Correct MW (166)? Expected Fragments? GCMS->Identity_Result Mass Spectrum Structure_Result Expected ¹H & ¹³C Shifts? NMR->Structure_Result Spectra Final Material Characterized & Released Purity_Result->Final Yes Identity_Result->Final Yes Structure_Result->Final Yes

Caption: Integrated workflow for material characterization.

Conclusion

The analytical characterization of this compound requires a multi-technique approach. RP-HPLC serves as a robust method for quantifying purity and assessing stability, especially when validated under forced degradation conditions. Concurrently, GC-MS provides orthogonal confirmation of identity and detection of volatile impurities through its characteristic mass spectrum. Finally, NMR spectroscopy offers definitive, unambiguous structural elucidation. By integrating these methods, researchers and drug development professionals can ensure the quality and integrity of this vital synthetic intermediate, supporting the reliable advancement of chemical and pharmaceutical research.

References

  • Recent Developments in Weinreb Synthesis and Their Applications. (2019). ResearchGate. [Link]

  • Deagostino, A., et al. (2008). Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. The Journal of Organic Chemistry. [Link]

  • 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide. (2008). PubMed Central. [Link]

  • White, J. M., & Tunoori, A. R. (2005). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. The Journal of Organic Chemistry. [Link]

  • Process for the preparation of a raf kinase inhibitor and intermediates for use in the process. (n.d.).
  • Stability-indicating HPLC Method Research Articles. (n.d.). R Discovery. [Link]

  • Supporting Information. (2021). The Royal Society of Chemistry. [Link]

  • Separation of m-Methoxy-N-methylphenethylamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • This compound. (n.d.). Pharmaffiliates. [Link]

  • Supporting Information for publications. (n.d.). University server. [Link]

  • N-Methoxy-N-methylcyanoformamide. (2017). Organic Syntheses. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • stability-indicating rp-hplc method: Topics. (n.d.). Science.gov. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020). SWGDRUG. [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide. (2019). Journal of Pharmaceutical Research. [Link]

  • RP-HPLC Stability Indicating Assay Technique Development and Validation. (n.d.). IJREAM. [Link]

  • Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances. (2016). ResearchGate. [Link]

  • Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide. (2016). Arabian Journal of Chemistry. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants. (2017). Current Protocols in Toxicology. [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). FDA. [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (2001). Bulletin of the Korean Chemical Society. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities. (2024). Chemical Research in Toxicology. [Link]

  • Ruthenium-Catalyzed Direct Methylation of Primary and Secondary Aromatic Amines. (2013). Angewandte Chemie. [Link]

  • Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling. (2024). MDPI. [Link]

  • An improved analytical method for quantitation of nitrosamine impurities. (2022). CoLab. [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry. (2016). Current Protocols in Molecular Biology. [Link]

  • Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor. (2023). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methoxy-N-methylpicolinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methoxy-N-methylpicolinamide, a critical Weinreb amide intermediate in pharmaceutical and organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

I. Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction to form this compound from picolinic acid is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low or non-existent yields in Weinreb amide synthesis can typically be traced back to a few critical factors related to reagent activity, reaction conditions, and the choice of synthetic route.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The direct amidation of a carboxylic acid with an amine is generally unfavorable without an activating agent.[1] The hydroxyl group of the carboxylic acid must be converted into a better leaving group.

    • Solution 1: Acid Chloride Formation. A common and effective method is to first convert picolinic acid to picolinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2] The resulting acid chloride is highly reactive towards N,O-dimethylhydroxylamine.

    • Solution 2: Use of Coupling Reagents. A wide variety of peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid.[3][4] These reagents activate the carboxylic acid in situ.

  • Decomposition of N,O-Dimethylhydroxylamine: This reagent is often supplied as a hydrochloride salt for improved stability.[3][5] The free amine is less stable and can degrade over time.

    • Solution: Ensure you are using the hydrochloride salt and that a suitable base is added to the reaction to liberate the free amine in situ. The base neutralizes the HCl, allowing the amine to react with the activated picolinic acid derivative.

  • Improper Stoichiometry or Base Selection: The molar ratios of your reactants and the choice of base are crucial.

    • Solution: Use at least a stoichiometric equivalent of the coupling agent and the amine. When using N,O-dimethylhydroxylamine hydrochloride, an additional equivalent of a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine (DIPEA)) is required to neutralize the HCl.

  • Reaction Temperature and Time: Amide bond formation can be slow at low temperatures, while excessively high temperatures can lead to side reactions and decomposition.

    • Solution: Most coupling reactions proceed well at room temperature, but gentle heating may sometimes be necessary.[6] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Presence of Significant Impurities in the Final Product

Question: After my reaction and workup, I'm observing significant impurities alongside my desired this compound product. What are these impurities and how can I prevent their formation?

Answer: The presence of impurities often points to side reactions or incomplete reactions. Identifying the nature of the impurity is key to diagnosing the problem.

Potential Impurities & Prevention Strategies:

ImpurityPotential CausePrevention and Mitigation
Unreacted Picolinic Acid Incomplete activation of the carboxylic acid or insufficient reaction time.Ensure complete activation before adding the amine. Monitor the reaction to completion.
Over-addition Product (Ketone) This is less common in Weinreb amide synthesis but can occur with highly reactive nucleophiles or if the reaction temperature is too high.[3]Maintain a low reaction temperature, especially during the addition of organometallic reagents in subsequent steps. The stability of the Weinreb amide intermediate is a key advantage of this method.
Side products from Coupling Reagents Coupling reagents can form byproducts that may be difficult to remove. For example, dicyclohexylurea (DCU) from DCC is often insoluble.Choose a coupling reagent with byproducts that are easily removed during workup (e.g., water-soluble byproducts). Follow the recommended purification protocol for your chosen coupling reagent.
Epimerization (if starting with a chiral center) The use of certain coupling reagents or harsh reaction conditions can lead to racemization.Use coupling reagents known to minimize epimerization, such as those containing additives like 1-hydroxybenzotriazole (HOBt). Maintain mild reaction conditions.

Purification Protocol:

A standard workup procedure involves quenching the reaction, followed by an aqueous wash to remove water-soluble byproducts and unreacted reagents.[7] The organic layer is then dried and concentrated.[7] Purification of the crude product is typically achieved through column chromatography on silica gel.[4]

Issue 3: Reaction Stalls and Does Not Go to Completion

Question: My reaction to synthesize this compound starts but then seems to stall, leaving a significant amount of starting material even after an extended period. What could be causing this?

Answer: A stalled reaction can be frustrating and often indicates a problem with one of the reagents or the overall reaction environment.

Potential Causes & Solutions:

  • Poor Quality or Inactive Reagents:

    • Picolinic Acid: Ensure it is of high purity and dry.

    • Coupling Reagent: Some coupling reagents are moisture-sensitive and can lose their activity over time.

    • N,O-Dimethylhydroxylamine HCl: Verify the quality and ensure it has been stored correctly.

    • Solvent: Use anhydrous (dry) solvents, as water can react with and quench the activated carboxylic acid intermediate.

  • Inadequate Mixing: If the reaction mixture is heterogeneous, poor mixing can limit the interaction between reactants.

    • Solution: Ensure vigorous stirring throughout the reaction. If solubility is an issue, consider a different solvent system.[7]

  • Sub-optimal pH: The pH of the reaction can influence the reactivity of both the carboxylic acid and the amine.

    • Solution: The presence of a suitable base is critical, especially when using the hydrochloride salt of the amine.

  • Formation of an Unreactive Intermediate: In some cases, an unreactive intermediate may form, preventing the reaction from proceeding.

    • Solution: This may require a change in the synthetic strategy, such as using a different coupling reagent or activating the carboxylic acid via an alternative method (e.g., as an acid chloride).

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q1: What is the primary advantage of using the Weinreb amide (N-Methoxy-N-methylamide) synthesis?

The major advantage of the Weinreb amide synthesis is its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate resists the common problem of over-addition, which often occurs with other acyl compounds like esters or acid chlorides, leading to the formation of alcohols instead of the desired ketone.[3]

Q2: Can I use N,O-dimethylhydroxylamine free amine instead of the hydrochloride salt?

While it is possible, the hydrochloride salt is generally preferred because it is a more stable, crystalline solid that is easier to handle and store.[3] The free amine is more volatile and less stable. If you use the free amine, you will not need to add an extra equivalent of base to neutralize the HCl.

Q3: What are some common coupling reagents used for this synthesis?

A variety of coupling reagents can be used to prepare Weinreb amides from carboxylic acids.[3] Some common examples include:

  • Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][8]

  • Phosphonium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

  • Uronium salts like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[9]

  • 1,1'-Carbonyldiimidazole (CDI).[7][9]

Q4: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a common and effective method. You can spot the reaction mixture alongside your starting materials (picolinic acid and N,O-dimethylhydroxylamine) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. LC-MS is another powerful technique for monitoring the reaction, providing information on the mass of the product and the relative amounts of reactants and products.

Q5: What is the mechanism of the Weinreb amide formation?

The mechanism depends on the chosen synthetic route.

  • Via Acid Chloride: Picolinic acid is first converted to picolinoyl chloride. The highly electrophilic carbonyl carbon of the acid chloride is then attacked by the nucleophilic nitrogen of N,O-dimethylhydroxylamine, followed by the elimination of chloride to form the amide.

  • Via Coupling Reagents: The coupling reagent first reacts with the carboxylic acid to form a highly reactive activated intermediate (e.g., an O-acylisourea with DCC). This activated intermediate is then readily attacked by N,O-dimethylhydroxylamine to form the Weinreb amide.

III. Experimental Workflow & Visualization

General Experimental Protocol (Using a Coupling Reagent)

This protocol provides a general guideline for the synthesis of this compound using a standard coupling reagent.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)).

  • Activation: Add the chosen coupling reagent (e.g., HATU, CDI) and a non-nucleophilic base (e.g., DIPEA) to the solution. Stir the mixture at room temperature for a designated activation time (this can vary depending on the coupling reagent).

  • Amine Addition: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in a minimal amount of the reaction solvent and add a non-nucleophilic base to liberate the free amine. Add this solution to the activated picolinic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with an aqueous solution (e.g., water or a mild acid). Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Logical Workflow Diagram

Weinreb_Amide_Synthesis Workflow for this compound Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Purification Picolinic_Acid Picolinic Acid Activation 1. Activation of Picolinic Acid (in situ) Picolinic_Acid->Activation Reacts with Amine_HCl N,O-Dimethylhydroxylamine Hydrochloride Amine_Liberation 2. Liberation of Free Amine Amine_HCl->Amine_Liberation Coupling_Reagent Coupling Reagent (e.g., HATU, CDI) Coupling_Reagent->Activation Base Non-nucleophilic Base (e.g., DIPEA) Base->Amine_Liberation Neutralizes HCl Amide_Formation 3. Amide Bond Formation Activation->Amide_Formation Activated Intermediate Amine_Liberation->Amide_Formation Nucleophilic Attack Workup 4. Aqueous Workup & Extraction Amide_Formation->Workup Crude Product Purification 5. Column Chromatography Workup->Purification Product This compound (Pure Product) Purification->Product

Caption: Logical workflow for the synthesis of this compound.

IV. References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]

  • Organic Chemistry Portal. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • ResearchGate. Examples of coupling agents for amide bond formation with benzotriazole-like structures. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Rxsol Chemo Pharma International. NO DIMETHYL HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • YouTube. What Is DCC Coupling In Amide Bond Formation? - Chemistry For Everyone. [Link]

  • Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]

  • Synfacts. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]

  • Khalid, M., El-Sayed, M. E. A., & Abdel-Hameed, M. M. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Methoxy-N-methylpicolinamide (Weinreb Amide) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methoxy-N-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges. Our approach is grounded in mechanistic principles to empower you with the understanding needed to make informed decisions in your experimental work.

I. Understanding the Reaction: The Weinreb Amide Synthesis

The synthesis of this compound is a specific application of the Weinreb-Nahm ketone synthesis, a robust method for preparing ketones and aldehydes.[1] The core of this methodology is the formation of a Weinreb-Nahm amide, in this case, this compound. This intermediate is particularly valuable because it reacts with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate.[2][3] This stability prevents the common issue of over-addition, which often plagues reactions with other acylating agents, leading to the formation of tertiary alcohols instead of the desired ketone.[1]

The general reaction involves the coupling of a picolinic acid derivative with N,O-dimethylhydroxylamine hydrochloride.[4][5][6] The choice of coupling method and reaction conditions is critical for achieving high yields and purity.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations and actionable solutions.

Scenario 1: Low or No Product Formation

Question: I am not getting the expected yield of this compound. What could be the issue?

Answer: Low or no product formation can stem from several factors, primarily related to the activation of the carboxylic acid and the reactivity of the amine.

  • Inefficient Carboxylic Acid Activation: Picolinic acid needs to be activated to react with the relatively non-nucleophilic N,O-dimethylhydroxylamine.

    • Insight: Direct coupling of a carboxylic acid with an amine is generally slow. An activating agent is required to convert the hydroxyl group of the carboxylic acid into a better leaving group.

    • Solution:

      • Acid Chloride Method: Convert picolinic acid to picolinoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is a highly effective activation method.[7][8] However, be aware of potential side reactions (see Troubleshooting Scenario 3).

      • Peptide Coupling Reagents: Utilize coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[9] DMTMM can be particularly effective, sometimes leading to nearly quantitative yields under room temperature conditions.[9]

      • Phosphorus-based Reagents: Reagents like POCl₃ can also be used to activate the carboxylic acid in a one-pot procedure.[10]

  • Incomplete Liberation of the Free Amine: N,O-dimethylhydroxylamine is typically used as its hydrochloride salt.[4][5][11] The free amine must be generated in situ for it to be nucleophilic.

    • Insight: The hydrochloride salt is stable and easy to handle. A base is required to neutralize the HCl and liberate the free N,O-dimethylhydroxylamine.

    • Solution: Ensure you are using a sufficient amount of a suitable base. Typically, 2-3 equivalents of a non-nucleophilic organic base like triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or pyridine are used.[12][13] The choice of base can be critical and may need to be optimized for your specific reaction conditions.

  • Moisture Contamination: Water in the reaction can hydrolyze the activated carboxylic acid intermediate back to the starting material.

    • Insight: Activated carboxylic acid derivatives (e.g., acid chlorides, active esters) are highly susceptible to hydrolysis.

    • Solution: Use anhydrous solvents and reagents. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation). Ensure your glassware is flame-dried or oven-dried before use.

Scenario 2: Difficult Product Purification and Work-up

Question: My work-up is messy, and I'm having trouble isolating the pure product. What can I do?

Answer: Purification challenges often arise from byproducts of the coupling reagent or issues during the extraction process.

  • Emulsion Formation During Extraction:

    • Insight: The presence of polar byproducts and unreacted starting materials can lead to the formation of emulsions between the organic and aqueous layers, making separation difficult.[14]

    • Solution:

      • Addition of Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which can help to break up emulsions.[14]

      • Change of Solvent: If you are using a solvent like dichloromethane (DCM), which has a density close to water, consider switching to or adding a less dense solvent like diethyl ether or ethyl acetate to improve layer separation.[14]

      • Filtration: In some cases, passing the mixture through a pad of Celite can help to break up emulsions.

  • Removal of Coupling Agent Byproducts:

    • Insight: Reagents like EDC produce urea byproducts that can be difficult to remove.

    • Solution:

      • Acidic Wash: The urea byproduct from EDC is basic and can be removed by washing the organic layer with a dilute acidic solution (e.g., 1N HCl).[14]

      • Chromatography: If byproducts persist, purification by column chromatography on silica gel is usually effective. A gradient of ethyl acetate in hexanes is a common eluent system.

Scenario 3: Formation of an Unexpected Chlorinated Byproduct

Question: I am observing a byproduct with a mass corresponding to the addition of chlorine to my picolinamide product. Where is this coming from?

Answer: This is a known side reaction when using thionyl chloride (SOCl₂) to activate picolinic acid.

  • Insight: The pyridine ring of picolinic acid can undergo electrophilic chlorination, particularly at the 4-position, under the conditions used for acid chloride formation with SOCl₂.[7][8]

  • Solution:

    • Milder Chlorinating Agent: Switch to oxalyl chloride with a catalytic amount of DMF. This reaction often proceeds under milder conditions and can reduce the extent of ring chlorination.

    • Alternative Coupling Reagents: Avoid the acid chloride route altogether and use a peptide coupling reagent like DMTMM or EDC/HOBt, which do not introduce a source of chlorine.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: The choice of solvent depends on the coupling method. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used for many coupling reactions.[12][13] Toluene can also be effective, particularly with certain phosphorus-based reagents.[15] It is crucial that the solvent is anhydrous.

Q2: What is the optimal reaction temperature?

A2: Many coupling reactions to form Weinreb amides can be performed at room temperature.[9] Some protocols start the reaction at 0 °C, especially during the addition of highly reactive reagents like acid chlorides, and then allow the reaction to warm to room temperature.[12] If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be beneficial, but this should be monitored carefully to avoid side reactions.[15]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. You can track the consumption of the limiting starting material (usually picolinic acid). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: Is this compound stable?

A4: Weinreb amides are generally stable compounds that can be purified by silica gel chromatography and stored. They are, however, susceptible to cleavage under strongly acidic or basic conditions.

IV. Experimental Protocols

Protocol 1: Synthesis via Picolinoyl Chloride

This protocol involves the formation of the acid chloride followed by reaction with N,O-dimethylhydroxylamine.

Step 1: Formation of Picolinoyl Chloride

  • To a solution of picolinic acid (1.0 eq) in anhydrous DCM (0.5 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

Step 2: Amide Formation

  • Dissolve the crude picolinoyl chloride in anhydrous DCM (0.5 M) and cool to 0 °C under a nitrogen atmosphere.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM and add triethylamine (2.5 eq). Stir for 15 minutes.

  • Add the amine solution to the acid chloride solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Protocol 2: One-Pot Synthesis using DMTMM

This protocol is often high-yielding and avoids the use of harsh chlorinating agents.[9]

  • To a stirred suspension of picolinic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in acetonitrile (0.2 M) at room temperature, add N-methylmorpholine (2.5 eq).

  • Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

V. Data Presentation

ParameterProtocol 1 (Acid Chloride)Protocol 2 (DMTMM)
Picolinic Acid 1.0 eq1.0 eq
Coupling Reagent Oxalyl Chloride (1.5 eq)DMTMM (1.2 eq)
Amine N,O-dimethylhydroxylamine HCl (1.2 eq)N,O-dimethylhydroxylamine HCl (1.2 eq)
Base Triethylamine (2.5 eq)N-methylmorpholine (2.5 eq)
Solvent Anhydrous DCMAcetonitrile
Temperature 0 °C to RTRT
Typical Yield 70-85%85-95%
Key Advantage Cost-effective reagentsHigh yield, mild conditions
Key Disadvantage Potential for side reactionsHigher cost of reagent

VI. Visualizing the Workflow

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Activation Was the carboxylic acid properly activated? Start->Check_Activation Check_Amine Was the free amine successfully generated? Start->Check_Amine Check_Moisture Was the reaction run under anhydrous conditions? Start->Check_Moisture Solution_Activation Solution: - Use a more effective coupling reagent (e.g., DMTMM). - Switch from SOCl₂ to oxalyl chloride. Check_Activation->Solution_Activation If 'No' Solution_Amine Solution: - Ensure at least 2 equivalents of a suitable base (e.g., Et₃N, DIPEA) are used. Check_Amine->Solution_Amine If 'No' Solution_Moisture Solution: - Use anhydrous solvents and reagents. - Flame-dry glassware. Check_Moisture->Solution_Moisture If 'No'

Caption: Troubleshooting workflow for low product yield.

General Reaction Pathway

Weinreb_Amide_Synthesis Picolinic_Acid Picolinic Acid Activated_Intermediate Activated Intermediate (e.g., Acid Chloride, Active Ester) Picolinic_Acid->Activated_Intermediate Coupling Reagent (e.g., Oxalyl Chloride, DMTMM) Product This compound Activated_Intermediate->Product Nucleophilic Acyl Substitution Amine_HCl N,O-Dimethylhydroxylamine Hydrochloride Free_Amine Free N,O-Dimethylhydroxylamine Amine_HCl->Free_Amine Base (e.g., Triethylamine) Free_Amine->Product Nucleophilic Acyl Substitution

Caption: General pathway for this compound synthesis.

VII. References

  • N,O-Dimethylhydroxylamine Hydrochloride, 500g, Each - CP Lab Safety. [Link]

  • Amidation reactions of picolinic acid. | Download Table - ResearchGate. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. [Link]

  • 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide - PMC - PubMed Central. [Link]

  • Weinreb ketone synthesis - Wikipedia. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - ResearchGate. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed. [Link]

  • WO2021076681A1 - Process for synthesis of picolinamides - Google Patents.

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - ACS Publications. [Link]

  • A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. [Link]

  • Weinreb amide workup extraction issues : r/OrganicChemistry - Reddit. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. [Link]

  • Synthesis of Weinreb and their Derivatives (A-Review) - ResearchGate. [Link]

  • A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - KoreaScience. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - MDPI. [Link]

  • N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure. [Link]

  • Optimization of Reaction Conditions for the Preparation of 4-Chloro- N -methylpicolinamide ( 1 ) - ResearchGate. [Link]

  • N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. | Semantic Scholar. [Link]

  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds - MDPI. [Link]

  • Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors - PubMed. [Link]

  • N-Methoxy-N-methylpropionamide | C5H11NO2 | CID 11344007 - PubChem - NIH. [Link]

  • N-Methoxy-N-methylcyanoformamide - Organic Syntheses. [Link]

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents | Request PDF - ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of N-Methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-methoxy-N-methylpicolinamide, a critical Weinreb amide intermediate in pharmaceutical and fine chemical synthesis. The formation of this amide, derived from picolinic acid, is a robust and widely used transformation. However, like any multi-step chemical process, it is susceptible to specific side reactions that can impact yield, purity, and scalability.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It is divided into a hands-on Troubleshooting Guide and a broader FAQ section to address both immediate issues and preventative strategies. Our goal is to explain the causality behind these experimental challenges and provide self-validating protocols to ensure your success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may observe during the synthesis and purification of this compound.

Question 1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted picolinic acid. What is the likely cause?

Answer:

This is one of the most common issues and almost always points to inefficient activation of the picolinic acid carboxyl group. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, often leading to decomposition[1][2]. To overcome this, the carboxylic acid must be converted into a more reactive electrophile. If this activation step is incomplete or inefficient, the N,O-dimethylhydroxylamine cannot react, leaving the starting material untouched.

Probable Causes & Solutions:

  • Cause A: Inadequate Coupling Reagent Stoichiometry or Potency. The coupling reagent is the engine of the reaction. Using too little, or employing a reagent that has degraded upon storage, will result in poor activation.

    • Solution: Ensure you are using at least 1.1-1.2 equivalents of your chosen coupling reagent (e.g., HATU, HBTU, EDC). If the reagent is old or has been improperly stored, use a fresh bottle. For particularly stubborn reactions, a more powerful reagent like HATU, which forms a highly reactive OAt ester, is recommended[3][4].

  • Cause B: Incorrect Base or Stoichiometry. N,O-dimethylhydroxylamine is almost always supplied as the hydrochloride salt[5]. The free amine is the active nucleophile, and a base is required to neutralize the salt and to scavenge the acid produced during the coupling reaction.

    • Solution: Use at least 2.2 equivalents of a non-nucleophilic tertiary amine base like N,N-diisopropylethylamine (DIPEA or Hünig's base) or N-methylmorpholine (NMM)[6][7]. One equivalent neutralizes the hydrochloride salt, and the other drives the coupling reaction. Avoid using primary or secondary amines as they will compete as nucleophiles.

  • Cause C: Acid-Base Neutralization. Picolinic acid can react with the amine base to form an unreactive carboxylate salt before the coupling reagent has a chance to activate the carboxyl group[8].

    • Solution: Control the order of addition. Activate the picolinic acid first by adding the coupling reagent and base to a solution of the acid. Allow this mixture to stir for a few minutes (the "pre-activation" step) before adding the N,O-dimethylhydroxylamine hydrochloride.

Experimental Workflow: Optimized Picolinic Acid Activation

G cluster_0 Step 1: Pre-Activation cluster_1 Step 2: Amide Formation Picolinic_Acid Picolinic Acid in Anhydrous Solvent (e.g., DMF, DCM) Coupling_Reagent Add Coupling Reagent (e.g., HATU, 1.1 eq) Picolinic_Acid->Coupling_Reagent Mix Base Add Base (e.g., DIPEA, 2.2 eq) Coupling_Reagent->Base Stir 5-10 min at 0°C Activated_Intermediate Formation of Activated Ester Amine_Salt Add N,O-Dimethylhydroxylamine HCl (1.1 eq) Activated_Intermediate->Amine_Salt Reaction Stir 0°C to RT (1-4 hours) Amine_Salt->Reaction Product This compound Reaction->Product

Caption: Optimized workflow for Weinreb amide synthesis.

Question 2: I've isolated a significant byproduct with a mass corresponding to a picolinic acid dimer or related species. What went wrong?

Answer:

This side reaction is a direct consequence of the carboxylic acid activation process. The activated intermediate, intended to react with N,O-dimethylhydroxylamine, can instead react with another molecule of picolinic acid (or its carboxylate form) if the desired nucleophile is not present or is not reactive enough.

Mechanistic Explanation:

The most common scenario is the formation of a symmetrical anhydride. When a coupling reagent like a carbodiimide (DCC, EDC) is used, it forms a highly reactive O-acylisourea intermediate. If the concentration of N,O-dimethylhydroxylamine is low or its addition is delayed, this intermediate can be intercepted by a molecule of picolinate to form the anhydride.

Side Reaction Pathway: Symmetrical Anhydride Formation

G Picolinic_Acid Picolinic Acid Acylisourea O-Acylisourea Intermediate (Highly Reactive) Picolinic_Acid->Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DCC) Anhydride Symmetrical Anhydride (Byproduct) Acylisourea->Anhydride + Picolinate Urea Dicyclohexylurea (Byproduct) Acylisourea->Urea (Desired reaction path blocked) Picolinate Picolinate Anion

Caption: Formation of symmetrical anhydride byproduct.

Preventative Measures:

  • Control Stoichiometry and Addition: Ensure the N,O-dimethylhydroxylamine is present and available to react as the activated intermediate is formed. Using a slight excess (1.1 eq) of the amine can help.

  • Use Additives: When using carbodiimides, the addition of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is standard practice[3][9]. These additives react with the O-acylisourea to form an activated ester that is more stable and less prone to forming anhydrides, but still highly reactive towards the desired amine.

  • Switch Coupling Reagent: Phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) salts often incorporate the HOBt or HOAt moiety directly into their structure, inherently minimizing this side reaction[4].

Question 3: My mass spectrometry data shows a peak at M+34, suggesting chlorination of my product. I used thionyl chloride (SOCl₂) to make the acid chloride first. How did this happen?

Answer:

This is a known side reaction when activating picolinic acid with thionyl chloride. The pyridine ring, particularly at the 4-position, can undergo electrophilic chlorination under the reaction conditions, leading to 4-chloro-N-methoxy-N-methylpicolinamide as a byproduct[10].

Probable Cause & Solutions:

  • Cause: Reaction Conditions. The reaction of picolinic acid with SOCl₂ generates HCl in situ. Heating this mixture, especially for prolonged periods, can promote ring chlorination.

    • Solution 1 (Milder Acyl Chloride Formation): If you must use an acyl chloride intermediate, switch to a milder reagent like oxalyl chloride with a catalytic amount of DMF at low temperature (0 °C to RT). This generally avoids ring halogenation.

    • Solution 2 (Avoid Acyl Chlorides): The most robust solution is to bypass the acyl chloride intermediate entirely and use a modern peptide coupling reagent (as discussed in Question 1) for a one-pot conversion directly from the carboxylic acid[7]. This is the preferred industrial and laboratory method for its high selectivity and operational simplicity.

Question 4: During aqueous workup, I see a precipitate forming, and my final yield after purification is lower than expected. TLC shows a new, more polar spot corresponding to picolinic acid.

Answer:

This indicates hydrolysis of your target Weinreb amide back to the starting carboxylic acid. While Weinreb amides are generally stable, they are not impervious to hydrolysis, especially under harsh acidic or basic conditions during workup[11].

Probable Cause & Solutions:

  • Cause: pH of Aqueous Wash. Washing the organic layer with strong acid (e.g., 1M HCl) or strong base (e.g., 1M NaOH) can catalyze the hydrolysis of the amide bond.

    • Solution: Perform aqueous extractions under milder conditions. Use saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and a saturated sodium chloride (brine) solution to remove water-soluble components. Keep the contact time between the organic and aqueous layers to a minimum.

Frequently Asked Questions (FAQs)

Q: What are the best storage and handling practices for N,O-dimethylhydroxylamine hydrochloride? A: This reagent is a crystalline solid that is known to be hygroscopic[12]. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. When weighing, do so quickly and in a low-humidity environment to prevent absorption of atmospheric moisture, which can affect reaction stoichiometry and introduce water that may compete with the amine nucleophile.

Q: Which coupling reagent is best for my synthesis? A: The choice depends on cost, scale, and the sensitivity of your substrate. The table below provides a summary of common choices. For general-purpose, high-yield lab synthesis, HATU is often considered the gold standard due to its high efficiency and low rate of side reactions[3][4].

Coupling Reagent Class Byproducts Advantages Disadvantages
EDC / DCC CarbodiimideWater-soluble/insoluble ureaInexpensive, widely available[8][9]Can cause side reactions (anhydride), requires additive (HOBt)
HBTU / HATU Aminium/UroniumTetramethylurea, HOBt/HOAtHigh efficiency, fast, low side reactions[4]More expensive, produces stoichiometric waste
PyBOP PhosphoniumHMPA (carcinogen), HOBtVery effective, especially for hindered couplingsByproducts can be difficult to remove
POCl₃ Inorganic Acid ChloridePhosphoric acids/saltsVery inexpensive, powerful activator[7]Harsh, can be non-selective, generates HCl

Q: Can I use a Grignard or organolithium reagent to synthesize the Weinreb amide? A: No. While Grignard and organolithium reagents are famously used to react with pre-formed Weinreb amides to produce ketones[13], they are not used for the amide's synthesis. They are strong bases and nucleophiles that would deprotonate the carboxylic acid or react uncontrollably with the activating agent.

Protocols

Protocol 1: Synthesis of this compound using HATU
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add picolinic acid (1.0 eq) and dissolve it in anhydrous DMF or CH₂Cl₂ (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Pre-activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.2 eq). Stir the mixture at 0 °C for 10 minutes.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) as a solid in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the picolinic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 50:50 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm). Picolinic acid and the product are both UV active. The product (amide) will be less polar (higher Rƒ value) than the starting material (carboxylic acid).

  • Staining: If needed, a potassium permanganate (KMnO₄) stain can be used.

References

  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. [Link][14][15][16]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link][17]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link][6]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link][1][2]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link][8]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link][9]

  • S. L. Buchwald, et al. (2000). Weinreb Amides. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link][18]

  • Lee, J. I., & Jung, H. J. (2004). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 25(4), 545-547. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia. [Link][5]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link][13]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link][3]

  • Black, D. StC., et al. (2012). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Australian Journal of Chemistry, 65(11), 1496-1502. [Link][10]

  • Papakyriakou, M., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link][11]

  • Sabatini, J. J., et al. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. ChemRxiv. [Link][7]

Sources

Technical Support Center: Purification of N-Methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methoxy-N-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile Weinreb amide. Our goal is to equip you with the knowledge to not only execute purification protocols but to understand the underlying principles for effective troubleshooting and optimization.

This compound, as a Weinreb amide, is a critical intermediate in organic synthesis, particularly for the controlled formation of ketones and aldehydes.[1][2][3] Its purity is paramount to the success of subsequent reactions, making robust purification protocols essential. This guide provides a structured approach to troubleshooting common issues, from workup to final purification.

Frequently Asked Questions (FAQs)

This section addresses specific questions that frequently arise during the purification of this compound and other Weinreb amides.

Q1: What are the most common impurities I should expect after the synthesis of this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Such as picolinic acid or its activated derivative (e.g., acyl chloride) and N,O-dimethylhydroxylamine hydrochloride.

  • Coupling Agent By-products: If you are using a peptide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the corresponding urea by-product (EDU) is a very common impurity.[4] Similarly, DCC (N,N'-Dicyclohexylcarbodiimide) will produce DCU (dicyclohexylurea).

  • Side-Reaction Products: Depending on the reaction conditions, side reactions can lead to various impurities. For instance, if the reaction temperature is too high or if strongly basic conditions are used, decomposition of the Weinreb amide can occur.[5]

  • Residual Solvents: Solvents used in the reaction or workup, such as THF, DCM, or ethyl acetate, may be present in the crude product.

Here is a summary of potential impurities and their sources:

Impurity ClassSpecific ExamplesLikely Source
Starting Materials Picolinic acid, N,O-dimethylhydroxylamineIncomplete reaction
Coupling Reagents EDC urea (EDU), Dicyclohexylurea (DCU)Use of EDC or DCC as coupling agents[4]
Decomposition Products Secondary amidesE2 elimination with sterically demanding bases[5]
Solvents THF, DCM, Ethyl Acetate, DMFReaction and workup
Q2: I'm having trouble with my aqueous workup. The layers are not separating cleanly, and I have a persistent emulsion. What should I do?

A2: Emulsion formation during liquid-liquid extraction is a common problem, especially when chlorinated solvents like dichloromethane (DCM) are used.[4] Here’s a systematic approach to resolving this issue:

  • Patience: Allow the separatory funnel to stand undisturbed for some time. Sometimes, the layers will separate on their own.

  • Brine Wash: Add a small amount of saturated sodium chloride solution (brine).[4] This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion and improve layer separation.[4]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This can minimize the formation of emulsions in the first place.

  • Change the Solvent: If emulsions are a persistent issue with DCM, consider switching to a less dense and less emulsion-prone solvent like ethyl acetate or diethyl ether for the extraction.[4]

  • Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion.

Q3: What are the recommended solvent systems for purifying this compound by column chromatography?

A3: The choice of solvent system for column chromatography depends on the polarity of this compound and its impurities. A good starting point is a mixture of a non-polar solvent and a moderately polar solvent.

  • Recommended Solvent Systems:

    • Ethyl Acetate/Hexanes (or Heptanes): This is a very common and effective solvent system for compounds of moderate polarity. You can start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity.

    • Dichloromethane/Methanol: This system is suitable if your compound is more polar. A small amount of methanol (1-5%) in DCM can significantly increase the eluting power.

    • Acetone/Hexanes: This can be an alternative to ethyl acetate/hexanes.

To determine the optimal solvent system, it is highly recommended to first perform thin-layer chromatography (TLC) analysis with different solvent mixtures. Aim for a retention factor (Rf) of 0.2-0.4 for your desired compound.

Q4: My this compound is an oil. How can I effectively purify it if recrystallization is not an option?

A4: If your compound is a persistent oil, column chromatography is the most effective purification method.[6] Here are some tips for purifying an oily product:

  • Dry Loading: Instead of dissolving your crude oil in a minimal amount of the mobile phase and loading it directly onto the column, consider "dry loading." To do this, dissolve your crude product in a suitable solvent (e.g., DCM or ethyl acetate), add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can be carefully added to the top of your column. This technique often leads to better separation.

  • High-Vacuum Distillation: If the compound is thermally stable and has a sufficiently low boiling point, short-path distillation under high vacuum can be an effective purification method for non-polar impurities.

  • Solvent Trituration: This involves washing the crude oil with a solvent in which the desired compound is insoluble or sparingly soluble, but the impurities are soluble. The purified oil can then be separated by decantation or filtration.

Q5: I suspect my Weinreb amide is decomposing during purification. What are the likely causes and how can I prevent this?

A5: While Weinreb amides are generally stable, they can be susceptible to decomposition under certain conditions.

  • Strongly Basic Conditions: Exposure to strong bases can lead to decomposition.[5] During workup, use mild bases like saturated sodium bicarbonate solution for neutralization instead of stronger bases like sodium hydroxide.

  • Acidic Conditions: While generally more stable to acidic conditions than esters, prolonged exposure to strong acids, especially at elevated temperatures, can lead to hydrolysis. Use saturated citric acid or dilute HCl for washing and perform the extractions promptly at room temperature.[7]

  • Thermal Instability: While many Weinreb amides are stable at room temperature, some may be sensitive to heat. When removing solvent on a rotary evaporator, use a water bath at a moderate temperature (e.g., 40°C).[8]

Troubleshooting Guides and Protocols

This section provides detailed, step-by-step protocols for the key purification stages of this compound.

General Workup and Extraction Protocol

This protocol is designed to remove water-soluble impurities, such as unreacted N,O-dimethylhydroxylamine hydrochloride and by-products from coupling reagents.

  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.

  • Aqueous Washes:

    • Transfer the mixture to a separatory funnel.

    • Wash sequentially with a mild acid (e.g., saturated citric acid or 1N HCl) to remove any unreacted amines.[7]

    • Follow with a wash using a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid and remove acidic impurities.[4]

    • Finally, wash with brine to aid in the removal of water from the organic layer and to help break any emulsions.[4]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator.

A Crude Reaction Mixture B Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C Transfer to Separatory Funnel B->C D Wash with Mild Acid (e.g., sat. Citric Acid) C->D E Wash with Mild Base (e.g., sat. NaHCO3) D->E F Wash with Brine E->F G Dry Organic Layer (e.g., Na2SO4) F->G H Filter and Concentrate G->H I Crude this compound H->I

Caption: General workup and extraction workflow.

Troubleshooting Extraction Issues: A Decision Tree

Start Persistent Emulsion During Extraction Q1 Have you tried adding brine? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Did the emulsion break? A1_Yes->Q2 Sol_A1 Add saturated NaCl solution (brine) and gently swirl. A1_No->Sol_A1 Sol_A1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol_A2_Yes Proceed with separation. A2_Yes->Sol_A2_Yes Q3 Consider alternative methods A2_No->Q3 Sol_Q3_1 Filter through Celite® or glass wool. Q3->Sol_Q3_1 Sol_Q3_2 Switch to a different extraction solvent (e.g., Ethyl Acetate instead of DCM). Q3->Sol_Q3_2

Caption: Decision tree for resolving emulsions.

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully add it to the top of the silica bed.

    • Dry Loading (Recommended for oils): Dissolve your crude product in a volatile solvent, add silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with your starting mobile phase, collecting fractions.

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase to elute your compound and any more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization Protocol

If your this compound is a solid, recrystallization can be an excellent final purification step.

  • Solvent Selection: Choose a solvent or solvent pair in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[9] Common choices for similar compounds include ethanol, or mixed solvents like ethanol/water or ethyl acetate/hexanes.[10]

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid until it just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, you can place it in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide - PMC. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]

  • Weinreb amide workup extraction issues : r/OrganicChemistry. (2020, August 15). Reddit. Retrieved January 4, 2026, from [Link]

  • Mahmood, H. K., & Khalaf, M. M. (2020). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 36(6), 1035-1049. [Link]

  • Katritzky, A. R., & Tala, S. R. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]

  • Hivid, M. I., & Jalil, A. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-197. [Link]

  • N-Methoxy-N-methylcyanoformamide. (2017). Organic Syntheses, 94, 184-200. [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros. (2020, October 8). Reddit. Retrieved January 4, 2026, from [Link]

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (n.d.). ElectronicsAndBooks. Retrieved January 4, 2026, from [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (2015). Molecules, 20(12), 22697–22710. [Link]

  • Sorafenib-impurities. (n.d.). Pharmaffiliates. Retrieved January 4, 2026, from [Link]

  • N-Methoxy-N-methylpropionamide. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges. (2023, January 25). Nitrosamines Exchange. Retrieved January 4, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • This compound 1g. (n.d.). Dana Bioscience. Retrieved January 4, 2026, from [Link]

  • Sorafenib tosylate Impurity M. (n.d.). QUALITY CONTROL CHEMICALS INC. Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Optimizing N-Methoxy-N-methylpicolinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-Methoxy-N-methylpicolinamide. As a key Weinreb amide intermediate, its successful and high-yield synthesis is critical for the development of complex molecules, particularly in pharmaceutical research where it serves as a precursor to ketones and aldehydes.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshoot common issues, and optimize reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges encountered during the synthesis of this compound.

Q1: My reaction yield is low or non-existent. What are the most common culprits?

Low yield in this specific Weinreb amide formation typically stems from one of three areas: inefficient activation of the picolinic acid, issues with the N,O-dimethylhydroxylamine nucleophile, or suboptimal reaction conditions.[3]

  • Incomplete Picolinic Acid Activation: The carboxylic acid must be converted into a more electrophilic species (like an active ester or acid chloride) to react with the amine.[3][4] If the coupling reagent is degraded, used in insufficient amounts, or is unsuitable for the substrate, activation will be incomplete.

  • Amine Nucleophilicity Issues: N,O-dimethylhydroxylamine is often supplied as a hydrochloride salt to improve stability.[2] This salt is not nucleophilic. The reaction requires a base to neutralize the hydrochloride, liberating the free amine. If the base is too weak, added in insufficient quantity, or is sterically hindered, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water in solvents, reagents, or glassware will quench this intermediate, reverting it to picolinic acid and halting the reaction. Using anhydrous solvents and reagents is critical.[3]

  • Suboptimal Temperature: While many couplings are run at room temperature, some activation steps benefit from initial cooling (0 °C) to prevent side reactions or degradation of the coupling agent, followed by warming to ensure reaction completion.

Q2: Which coupling reagent is best for converting picolinic acid to its Weinreb amide?

The ideal coupling reagent balances reactivity, cost, and ease of workup. There is no single "best" agent, as the choice depends on scale, substrate sensitivity, and available resources. A variety of peptide coupling reagents can be used.[2]

  • Phosphonium/Aminium Salts (HATU, HBTU, PyBOP): These are highly efficient and rapid coupling agents, often providing excellent yields.[3][5] HATU is particularly effective for hindered couplings. They work by forming highly reactive activated esters. However, they are more expensive and their byproducts must be carefully removed during workup.

  • Carbodiimides (EDC, DCC, DIC): These are cost-effective and widely used.[6][7] EDC (or EDCI) is advantageous because its urea byproduct is water-soluble, simplifying purification with an acidic wash. DCC's byproduct is insoluble in most organic solvents and must be filtered off. Carbodiimide reactions are often run with additives like HOBt or OxymaPure to improve efficiency and suppress side reactions.[3][6]

  • Acid Chloride Formation (SOCl₂, (COCl)₂): Converting picolinic acid to picolinoyl chloride is a traditional, robust, and inexpensive method.[8][9][10] The resulting acid chloride is highly reactive. However, the conditions can be harsh (requiring heat and removal of excess reagent) and may not be suitable for sensitive substrates.

Q3: I see several spots on my TLC plate besides the product. What are the likely side products?

Side product formation is a common issue that complicates purification and reduces yield.

  • Unreacted Starting Materials: The most common "impurities" are simply unreacted picolinic acid and N,O-dimethylhydroxylamine.

  • Urea Byproduct: If using a carbodiimide like DCC or EDC, the corresponding urea byproduct will be present.

  • N-Acylurea: A common side reaction with carbodiimides involves the activated ester intermediate rearranging to a stable N-acylurea, which terminates the reaction pathway.

Q4: How do I properly perform the workup and purification for this reaction?

A well-designed workup is crucial for isolating a pure product. Weinreb amides are generally stable compounds, allowing for standard purification.

  • Quenching: The reaction is typically quenched by adding water or a saturated aqueous solution of NH₄Cl.[3]

  • Solvent Extraction: The product is extracted into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Washes: This is the most critical step for removing impurities.

    • Acid Wash: A wash with dilute acid (e.g., 1N HCl) will protonate and remove any unreacted N,O-dimethylhydroxylamine and basic byproducts (like DIPEA).[11]

    • Base Wash: A wash with a mild base (e.g., saturated NaHCO₃ solution) will deprotonate and remove unreacted picolinic acid and acidic additives like HOBt.

    • Brine Wash: A final wash with saturated NaCl solution (brine) helps to remove residual water from the organic layer and break up emulsions.[3][11]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[3]

  • Chromatography: If impurities remain, purification by silica gel column chromatography is usually effective.

Part 2: In-Depth Troubleshooting Guide

Use this decision tree to diagnose and solve specific issues leading to low yield.

Troubleshooting Workflow for Low Yield

G start Low Yield of This compound check_sm Analysis of Crude Reaction: Are Starting Materials Consumed? start->check_sm sm_present Picolinic Acid or Amine Remains check_sm->sm_present No sm_gone Starting Materials Consumed check_sm->sm_gone Yes cause_activation Cause: Inefficient Acid Activation or Nucleophile Issue sm_present->cause_activation cause_degradation Cause: Product/Intermediate Degradation or Workup Loss sm_gone->cause_degradation solution_activation Solution: 1. Verify coupling reagent quality/amount. 2. Ensure amine is free-based (add sufficient base). 3. Check for anhydrous conditions. cause_activation->solution_activation Action solution_degradation Solution: 1. Run reaction at lower temperature. 2. Analyze aqueous layers for product loss. 3. Optimize workup pH. cause_degradation->solution_degradation Action

Caption: Troubleshooting Decision Tree for Low Yield Reactions.

Part 3: Experimental Protocols & Methodologies

Below are validated starting protocols. Remember that optimization may be required for specific derivatives of picolinic acid.

Protocol 1: Synthesis via an Activated Ester using HATU

This method is highly reliable and generally gives clean, high yields.[3]

Reaction Scheme:

G picolinic_acid Picolinic Acid activated_ester OAt-Active Ester (Intermediate) picolinic_acid->activated_ester + HATU, DIPEA dimethylhydroxylamine MeO(Me)NH•HCl hatu HATU base DIPEA product This compound activated_ester->product + MeO(Me)NH (from HCl salt + DIPEA)

Caption: Reaction workflow using HATU coupling agent.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add picolinic acid (1.0 eq).

  • Dissolve the acid in an anhydrous solvent such as DMF or DCM (approx. 0.1-0.5 M concentration).

  • Add HATU (1.1 eq) to the solution.

  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.5-3.0 eq). The excess base is required to both facilitate the coupling and neutralize the N,O-dimethylhydroxylamine hydrochloride salt.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 1-4 hours).

  • Upon completion, proceed with the aqueous workup as described in the FAQ section.

Protocol 2: Synthesis via the Acid Chloride

This is a cost-effective, two-step, one-pot method suitable for larger scales.[8][9]

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • In a flask equipped with a reflux condenser and gas outlet (to scrub HCl), add picolinic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) either neat or in a solvent like toluene. A catalytic amount of DMF can accelerate the reaction.

    • Gently heat the mixture to reflux (typically 70-80 °C) for 1-2 hours until gas evolution ceases.

    • Cool the mixture to room temperature and remove the excess SOCl₂ under reduced pressure. The resulting picolinoyl chloride hydrochloride is often used directly.

  • Amide Formation:

    • Dissolve the crude picolinoyl chloride in anhydrous DCM and cool to 0 °C in an ice bath.

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and add a base like triethylamine or pyridine (3.0 eq) to generate the free amine.

    • Slowly add the amine solution to the cold acid chloride solution via a dropping funnel.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.

    • Monitor by TLC or LC-MS. Once complete, quench with water and perform the standard aqueous workup.

Part 4: Data & Reagent Guide

Table 1: Comparison of Common Coupling Conditions
Reagent ClassExampleEquivalents (Acid:Amine:Reagent:Base)ProsCons
Phosphonium HATU1 : 1.2 : 1.1 : 2.5High yield, fast, effective for difficult couplings[3]Expensive, byproduct removal is critical
Carbodiimide EDC/HOBt1 : 1.2 : 1.2 : 1.5Cost-effective, water-soluble byproduct[12]Slower, potential for N-acylurea side product
Acid Halide SOCl₂1 : 1.1 : 2.0 : 3.0Very inexpensive, scalable, highly reactive intermediateHarsh conditions, safety concerns (HCl gas)[9]
Other POCl₃1 : 1.2 : 1.1 : 3.0Efficient one-pot method from the carboxylic acid[13]Reagent is moisture-sensitive
Table 2: Solvent and Base Selection
SolventRecommended BaseRationale & Comments
DCM DIPEA, Triethylamine (TEA)Excellent solubility for many substrates. Volatility makes for easy removal. Ensure it is anhydrous.
DMF DIPEA, NMMHigh boiling point, excellent solvating power. Useful for poorly soluble starting materials. Must be thoroughly removed during workup.
THF DIPEA, NMMGood general-purpose solvent. Must be anhydrous. Can be used for reactions involving Grignard reagents if activating the amine first.[14]

Note on Bases: DIPEA (Hünig's base) is often preferred as it is non-nucleophilic and sterically hindered, reducing potential side reactions.[13] Triethylamine is also common but can sometimes act as a nucleophile.

References

  • S-Amine. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Retrieved from [Link]

  • Zhang, S., et al. (2014). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2024). Weinreb amide. Retrieved from [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Li, Y., et al. (2012). 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide. Acta Crystallographica Section E, 68(Pt 1), o223. Retrieved from [Link]

  • Google Patents. (n.d.). CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof.
  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Nielsen, J., & Rasmussen, J. H. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-52. Retrieved from [Link]

  • Gable, R. W., et al. (2012). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Supramolecular Chemistry, 24(9), 619-629. Retrieved from [Link]

  • Amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Reddit r/Chempros. (2022). amide coupling help. Retrieved from [Link]

  • Cognibrain. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Why is my Amide Coupling Not working using Cysteamine?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2025). Weinreb amide workup extraction issues. Retrieved from [Link]

  • ResearchGate. (2025). Picolinic acid as a ligand enhancer promotes Fe(IV)-mediated peroxymonosulfate activation by Fe- biochar at neutral pH. Retrieved from [Link]

  • Arkat USA, Inc. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
  • Kim, S., & Lee, J. I. (1999). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 20(12), 1477-1478. Retrieved from [Link]

  • Bohrium. (n.d.). The Growing Synthetic Utility of the Weinreb Amide. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1146. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • DKSH. (n.d.). Efficient Coupling Agents for Advanced Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2, 107-110. Retrieved from [Link]

Sources

Technical Support Center: N-Methoxy-N-methylpicolinamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during reactions with N-methoxy-N-methylpicolinamide. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in organic synthesis.

Q1: What is this compound and what are its primary applications?

This compound is a specialized chemical reagent also known as a Weinreb amide. Its structure consists of a pyridine-2-carboxylic acid derivative with an N-methoxy-N-methylamide group. This functional group is particularly valuable in organic synthesis for the preparation of ketones. The key advantage of the Weinreb amide is its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate resists further addition of the organometallic reagent and collapses to a ketone only upon acidic workup. This controlled reactivity prevents the common side reaction of over-addition to form tertiary alcohols, which is a frequent issue with other carbonyl compounds like esters or acid chlorides.

Q2: What are the most common byproducts observed in reactions involving this compound?

The most frequently encountered byproducts in reactions with this compound are:

  • Unreacted Starting Material: Incomplete conversion is a common issue.

  • Tertiary Alcohol: Formed from the over-addition of the organometallic reagent to the desired ketone product.

  • N,O-dimethylhydroxylamine: Released from the Weinreb amide upon hydrolysis of the tetrahedral intermediate during workup.

  • Byproducts from Reaction with the Pyridine Ring: The nitrogen atom in the pyridine ring can be nucleophilic and can also be a site for side reactions.

Q3: How can I monitor the progress of my reaction to minimize byproduct formation?

Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of your reaction. A typical TLC analysis would involve spotting the reaction mixture alongside the starting this compound on a silica gel plate. A solvent system such as ethyl acetate/hexanes can be used for development. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the progression of the reaction. It is crucial to quench a small aliquot of the reaction mixture with a suitable quenching agent before running the TLC to get an accurate representation of the reaction's progress.

Part 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during reactions with this compound.

Issue 1: Low Yield of the Desired Ketone and a Significant Amount of Unreacted Starting Material.

Possible Causes:

  • Insufficient Organometallic Reagent: The Grignard or organolithium reagent may have been partially decomposed by moisture or air, or the initial quantification might have been inaccurate.

  • Low Reaction Temperature: The reaction may be too slow at the chosen temperature, leading to incomplete conversion within the allotted time.

  • Poor Solubility of Starting Materials: The this compound may not be fully dissolved in the reaction solvent, limiting its availability for reaction.

Troubleshooting Steps:

  • Titrate the Organometallic Reagent: Always titrate your Grignard or organolithium reagent immediately before use to determine its exact molarity. This ensures the addition of the correct stoichiometric amount.

  • Optimize Reaction Temperature: While these reactions are often run at low temperatures to control reactivity, if the conversion is low, consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., from -78 °C to -40 °C or 0 °C) and monitor the progress by TLC.

  • Ensure Proper Dissolution: Choose a solvent in which the this compound is readily soluble at the reaction temperature. If solubility is an issue, consider using a co-solvent or a different reaction solvent.

Issue 2: Formation of a Significant Amount of Tertiary Alcohol Byproduct.

Possible Cause:

  • Over-addition of the Organometallic Reagent: This is the most common cause for the formation of tertiary alcohols. Even with a Weinreb amide, over-addition can occur if the reaction conditions are not well-controlled.

Troubleshooting Steps:

  • Control the Stoichiometry: Use a slight excess (typically 1.1 to 1.5 equivalents) of the organometallic reagent. Avoid using a large excess.

  • Maintain Low Temperatures: Perform the addition of the organometallic reagent at a low temperature (e.g., -78 °C) to stabilize the tetrahedral intermediate and prevent its premature collapse to the ketone, which can then undergo a second nucleophilic attack.

  • Slow Addition of the Reagent: Add the organometallic reagent dropwise to the solution of the Weinreb amide to maintain a low concentration of the nucleophile in the reaction mixture at any given time.

Issue 3: Presence of N,O-dimethylhydroxylamine in the Final Product.

Possible Cause:

  • Incomplete Removal During Workup: N,O-dimethylhydroxylamine is released during the acidic workup and can be carried through if the extraction process is not efficient.

Troubleshooting Steps:

  • Acidic Wash: During the aqueous workup, perform multiple washes with a dilute acid solution (e.g., 1 M HCl). This will protonate the N,O-dimethylhydroxylamine, forming the water-soluble hydrochloride salt, which will be partitioned into the aqueous layer.

  • Brine Wash: After the acidic washes, wash the organic layer with brine to remove any remaining water-soluble impurities.

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for the Synthesis of a Picolinyl Ketone using this compound
  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organometallic reagent (e.g., a Grignard reagent, 1.2 eq) dropwise via a syringe while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the crude product by flash column chromatography.

Table 1: Common Byproducts and Their Typical TLC Retention Factors (Rf)
CompoundTypical Rf Value (Ethyl Acetate/Hexanes 1:1)Notes
This compound0.3 - 0.4Starting material, relatively polar.
Picolinyl Ketone (Product)0.5 - 0.7Less polar than the starting material.
Tertiary Alcohol (Byproduct)0.4 - 0.6Polarity can be similar to the product.
N,O-dimethylhydroxylamineBaselineVery polar, often remains at the baseline.

Note: Rf values are approximate and can vary depending on the specific substrate and exact TLC conditions.

Part 4: Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathway and a common side reaction.

G cluster_main Desired Reaction Pathway A This compound C Stable Tetrahedral Intermediate A->C + R-MgX B Organometallic Reagent (R-MgX) B->C D Desired Ketone C->D Acidic Workup E N,O-dimethylhydroxylamine C->E Acidic Workup G cluster_side Byproduct Formation Pathway F Desired Ketone H Tertiary Alcohol (Byproduct) F->H + R-MgX (Over-addition) G Organometallic Reagent (R-MgX) G->H

Caption: Formation of tertiary alcohol byproduct.

References

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

common issues with N-Methoxy-N-methylpicolinamide stability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methoxy-N-methylpicolinamide

Introduction: Understanding the Stability Profile of this compound

This compound, a specific type of Weinreb amide, is a highly valuable reagent in modern organic synthesis. Its primary utility lies in the controlled formation of ketones and aldehydes from various nucleophiles, such as Grignard or organolithium reagents.[1] The key to its success is the remarkable stability of the tetrahedral intermediate formed upon nucleophilic addition, which is stabilized by chelation involving the methoxy group.[2][3] This intermediate resists the common problem of over-addition, collapsing to the desired carbonyl compound only after an acidic workup.[4][5]

While generally considered a stable functional group, researchers may encounter unexpected side reactions or degradation under specific experimental conditions.[6] This guide is designed to serve as a technical resource for identifying, troubleshooting, and preventing common stability issues with this compound, ensuring the integrity of your experiments and the purity of your products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A: While robust under many conditions, this compound can be susceptible to degradation, primarily through hydrolysis under strong acidic or basic conditions. This cleavage would yield picolinic acid and N,O-dimethylhydroxylamine. Another potential, though less common, pathway is demethoxylation when treated with certain strong bases or nucleophiles.[6]

Q2: How should I prepare and store stock solutions of this compound?

A: For maximum stability, stock solutions should be prepared in anhydrous, aprotic solvents (e.g., THF, Dichloromethane, Toluene). Avoid protic solvents like methanol or water for long-term storage, as they can facilitate slow hydrolysis. Solutions should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (-20°C is recommended for long-term storage) and protected from light to prevent potential photodegradation.

Q3: Can the pyridine nitrogen in the picolinamide structure affect its stability?

A: Yes. The pyridine nitrogen is basic and can be protonated under acidic conditions. This may increase the electrophilicity of the amide carbonyl, potentially making it more susceptible to nucleophilic attack or hydrolysis. Conversely, it can also act as a chelating site for metal cations, which could either stabilize or activate the amide depending on the specific reagent and conditions.

Q4: I am observing an unknown impurity in my reaction mixture by HPLC/LC-MS. Could it be a degradation product?

A: It is possible. The most likely degradation product from hydrolysis would be picolinic acid. To confirm, you can compare the retention time and mass spectrum of the impurity with an authentic sample of picolinic acid. Other possibilities include products from reactions with residual water, trace metals, or other reactive species in your mixture. A systematic troubleshooting approach, as outlined in the guide below, is recommended.

Q5: Is this compound sensitive to light or temperature?

A: Like many complex organic molecules, prolonged exposure to high temperatures or UV light can lead to degradation. Thermal stress can accelerate hydrolysis or other decomposition reactions.[7] Photostability is not extensively documented for this specific molecule, but it is best practice to assume sensitivity and take precautions.[8] Store the compound and its solutions protected from light, especially when not in immediate use.

Troubleshooting Guide: From Symptom to Solution

This section addresses specific experimental issues.

Symptom / Observation Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Low or no yield of the desired ketone/aldehyde after reaction with an organometallic reagent. 1. Degradation of Starting Material: The this compound may have degraded prior to the reaction. 2. Hydrolysis During Reaction: Presence of water in the reaction mixture can quench the organometallic reagent and potentially hydrolyze the amide. 3. Incompatible Solvent/Reagent: The solvent or other reagents may be reacting with the picolinamide.1. Verify Starting Material Purity: Run an analysis (¹H NMR, HPLC) on your starting material to confirm its integrity. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Use freshly titrated organometallic reagents. 3. Review Solvent Compatibility: Use high-purity, anhydrous, aprotic solvents. Check for potential side reactions with your specific substrate or reagents.[9]
Appearance of a new, more polar peak in HPLC analysis of a stock solution or reaction mixture. 1. Hydrolysis: The most common degradation pathway, leading to the formation of picolinic acid. 2. Oxidation: If exposed to air or oxidizing agents, the pyridine ring or other parts of the molecule could be oxidized.1. Co-injection with Standard: Co-inject your sample with an authentic standard of picolinic acid to see if the retention times match. 2. LC-MS Analysis: Use mass spectrometry to identify the molecular weight of the impurity. Picolinic acid (C₆H₅NO₂) has a molecular weight of 123.11 g/mol . 3. Inert Atmosphere: Ensure all storage and reactions are performed under an inert atmosphere (N₂ or Ar) to minimize oxidation.
Inconsistent reaction outcomes between batches. 1. Variability in Starting Material Quality: Different batches may have varying levels of impurities or degradation. 2. Inconsistent Storage/Handling: Differences in how batches are stored or handled can lead to varying degrees of degradation.1. Standardize QC: Implement a standard quality control check (e.g., HPLC purity analysis) for every new batch of this compound. 2. Standardize Protocols: Adhere strictly to standardized protocols for storage and handling, particularly concerning moisture, air, and light exposure.

Visualizing Potential Degradation Pathways

The primary stability concern for this compound is hydrolysis, which can be catalyzed by acid or base.

G cluster_main This compound cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Picolinamide This compound (Stable Starting Material) Protonated_Amide Protonated Intermediate Picolinamide->Protonated_Amide H⁺ (cat.) Tetrahedral_Int Tetrahedral Intermediate Picolinamide->Tetrahedral_Int OH⁻ H_ion H₃O⁺ Acid_Products Picolinic Acid + MeONHMe·HCl Protonated_Amide->Acid_Products H₂O OH_ion OH⁻ Base_Products Picolinate Salt + MeONHMe Tetrahedral_Int->Base_Products

Caption: Potential acid and base-catalyzed hydrolysis pathways.

Experimental Protocol: Stability Assessment via HPLC

This protocol provides a framework for evaluating the stability of this compound under specific conditions (e.g., in a new solvent system or formulation).

Objective: To quantify the degradation of this compound over time under defined stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • HPLC-grade buffers (e.g., phosphate, acetate)

  • Calibrated HPLC system with UV or MS detector

  • Class A volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled incubator or water bath

  • Light-controlled chamber (for photostability)[8]

Procedure:

  • Stock Solution Preparation:

    • Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. This will serve as your time-zero (T₀) reference standard.

  • Preparation of Test Samples:

    • Prepare separate solutions of the compound at a known concentration in the test conditions (e.g., acidic buffer pH 2, basic buffer pH 9, purified water, formulation buffer).

    • For each condition, prepare two sets of samples: one for exposure to the stress condition (e.g., 40°C) and a control sample stored under ideal conditions (e.g., -20°C, protected from light).

  • Stress Conditions:

    • Thermal Stability: Place test samples in a calibrated incubator at a desired temperature (e.g., 40°C, 60°C).

    • Photostability: Expose test samples to a standardized light source as per ICH Q1B guidelines.[8] Wrap control samples in aluminum foil.

    • pH Stability: Maintain samples at the target pH in appropriate buffers at a constant temperature.

  • Time-Point Analysis:

    • At specified time points (e.g., T=0, 24h, 48h, 1 week), withdraw an aliquot from each test and control sample.

    • Dilute the aliquots to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method must be able to separate the parent compound from potential degradants like picolinic acid.

    • Record the peak area of the parent compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T₀ standard.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • Identify and, if possible, quantify major degradation products.

Sources

Technical Support Center: N-Methoxy-N-methylpicolinamide Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-methoxy-N-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered when transitioning this important synthesis from the laboratory bench to pilot or production scale. The formation of this Weinreb amide, a key intermediate for ketones and aldehydes, presents unique challenges due to the properties of the picolinic acid starting material. This document provides a structured question-and-answer format to address specific issues you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What are the most common methods for preparing this compound?

A1: this compound is typically synthesized by coupling picolinic acid, or an activated derivative, with N,O-dimethylhydroxylamine hydrochloride. The primary methods involve:

  • Acid Chloride Route: Picolinic acid is converted to picolinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine.[1] While straightforward, this method can lead to side reactions, particularly at the scale-up stage (see Troubleshooting section).

  • Peptide Coupling Reagents: Direct coupling of picolinic acid with N,O-dimethylhydroxylamine using reagents like carbodiimides (e.g., EDC, DCC)[2][3][4], phosphonium salts (e.g., BOP, PyBOP)[2], or uronium salts (e.g., HATU, HBTU). These methods often offer milder conditions but can be costly for large-scale production, and byproducts can complicate purification.[3][5]

  • Other Activating Agents: Reagents like 1,1'-carbonyldiimidazole (CDI) or n-propanephosphonic acid anhydride (T3P®) can be used to activate the carboxylic acid for amide formation.[6] T3P®, in particular, is noted for its utility in large-scale synthesis due to its water-soluble byproducts, simplifying workup.[6]

Q2: Why is the pyridine nitrogen in picolinic acid a potential issue during scale-up?

A2: The nitrogen atom in the pyridine ring introduces several complexities not present with simple aromatic or aliphatic carboxylic acids:

  • Basicity: The pyridine nitrogen is basic (pKa of picolinic acid is approximately 5.4) and can react with acidic reagents or byproducts (like HCl generated from thionyl chloride). This can neutralize the base intended for the reaction or lead to unwanted salt formation, complicating the reaction and workup.[7][8]

  • Nucleophilicity: The nitrogen can act as a nucleophile, potentially competing with the intended amine and leading to side products, especially with highly reactive activating agents.

  • Chelation: Picolinic acid is a known chelating agent.[8] The nitrogen and the carboxylate group can coordinate to metal ions, which can be a factor if any metal-based reagents or catalysts are used, potentially leading to catalyst inhibition.[9]

  • Activation of the Ring: The electron-withdrawing nature of the pyridine nitrogen can make the ring susceptible to nucleophilic attack, especially under harsh conditions, which can lead to byproducts.[1]

Q3: What are the primary safety concerns when scaling up this reaction?

A3: The main safety concerns are:

  • Exothermic Reactions: Amide bond formation is generally exothermic. On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, increasing the risk of a thermal runaway.[6][10][11][12][13] A thorough thermal hazard evaluation is crucial before any scale-up.

  • Reagent Handling: Many reagents used, such as thionyl chloride, oxalyl chloride, and some coupling reagents, are toxic, corrosive, and/or moisture-sensitive. Handling large quantities requires appropriate personal protective equipment (PPE) and engineering controls.

  • Byproducts: Some coupling reagents produce toxic byproducts. For example, using BOP reagent generates hexamethylphosphoramide (HMPA), a carcinogen.[2]

  • Solvent Safety: Large volumes of flammable organic solvents are often used, requiring adherence to all safety protocols for handling and storage.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section provides a detailed troubleshooting guide in a question-and-answer format to address specific problems that may arise during the scale-up of this compound synthesis.

Problem Area 1: Low Yield and Incomplete Conversion

Q4: My reaction yield dropped significantly when I increased the scale. What are the likely causes and how can I fix it?

A4: A drop in yield upon scale-up is a common issue and can be attributed to several factors:

  • Cause 1: Inefficient Mixing and Mass Transfer

    • Explanation: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions. It can also mean that the reactants are not encountering each other effectively, leading to an incomplete reaction.

    • Solution:

      • Optimize Agitation: Ensure the stirrer design and speed are appropriate for the reactor geometry and reaction mass viscosity.

      • Controlled Addition: Add reagents, especially the activating agent or the picolinoyl chloride, subsurface and at a controlled rate to ensure they disperse quickly and react before degrading or causing side reactions.

      • Consider a different solvent: A solvent in which all components are fully soluble can mitigate some mass transfer issues.

  • Cause 2: Poor Temperature Control

    • Explanation: As mentioned, heat dissipation is a major challenge at scale.[6][10] If the internal temperature rises uncontrollably, it can accelerate the degradation of reactants, intermediates, or the final product.

    • Solution:

      • Use a Jacketed Reactor: Employ a reactor with a cooling jacket and a reliable temperature control unit.

      • Monitor Internal Temperature: Always use a temperature probe to monitor the internal reaction temperature, not just the jacket temperature.

      • Control Addition Rate: The rate of addition of a key reagent can be used to control the rate of heat generation.[10]

  • Cause 3: Deactivation of Reagents

    • Explanation: The presence of moisture can hydrolyze activated intermediates (like the acyl chloride or the active ester from a coupling reagent) back to picolinic acid.[5] At a larger scale, ensuring completely anhydrous conditions is more challenging.

    • Solution:

      • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.

      • Dry Glassware and Reagents: Thoroughly dry all reactors and transfer lines. Ensure reagents like N,O-dimethylhydroxylamine hydrochloride are dry.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.

Q5: The reaction seems to stall and never reaches full conversion, even with extended reaction times. Why is this happening?

A5: Stalled reactions are often due to the deactivation of one of the coupling partners.

  • Cause 1: Amine Protonation

    • Explanation: N,O-dimethylhydroxylamine is a base. When its hydrochloride salt is used, an external base (like triethylamine, DIPEA, or pyridine) is added to liberate the free amine. If an insufficient amount of base is used, or if it is consumed by acidic impurities or byproducts, the amine will remain as the protonated, non-nucleophilic ammonium salt.[5]

    • Solution:

      • Check Base Stoichiometry: Ensure at least one equivalent of base is used to neutralize the hydrochloride salt, plus any additional amount needed for the specific coupling reaction.

      • Choice of Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to avoid competition with the desired amine. The basicity of the chosen amine should be sufficient to deprotonate the N,O-dimethylhydroxylamine hydrochloride.

  • Cause 2: Incomplete Activation of Picolinic Acid

    • Explanation: The coupling reagent may not be efficient enough, or it may be degrading over the course of the reaction. This can be particularly true for sterically hindered or electron-deficient carboxylic acids, though picolinic acid is not typically considered hindered.

    • Solution:

      • Pre-activation: For some coupling reagents like HATU, a pre-activation step where the carboxylic acid is stirred with the coupling reagent and base for 15-30 minutes before adding the amine can improve yields.[5]

      • Reagent Choice: Consider a more robust coupling reagent. If using a carbodiimide like EDC, adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can improve efficiency and reduce side reactions.[2][14][15]

Problem Area 2: Byproduct Formation and Purification Challenges

Q6: I am observing an unexpected byproduct with a mass corresponding to the chlorination of my product. Where is this coming from and how can I prevent it?

A6: This is a known issue specific to the synthesis of picolinamide derivatives.

  • Cause: Ring Chlorination with Thionyl Chloride

    • Explanation: When using thionyl chloride (SOCl₂) to generate the picolinoyl chloride, the reaction conditions can be harsh enough to cause electrophilic chlorination of the pyridine ring, typically at the 4-position.[1] This leads to the formation of N-methoxy-N-methyl-4-chloropicolinamide.

    • Solution:

      • Avoid Thionyl Chloride: The most effective solution is to avoid using thionyl chloride. Switch to a milder method for activating the carboxylic acid.

      • Use Alternative Chlorinating Agents: If the acid chloride route is necessary, oxalyl chloride with a catalytic amount of DMF is often milder and may reduce the extent of ring chlorination.

      • Direct Coupling Methods: Employ direct coupling reagents (e.g., T3P®, HATU, EDC/HOBt) that do not involve harsh chlorinating agents. This is the preferred industrial approach for avoiding such byproducts.[6][16]

Q7: My workup is difficult, and I'm having trouble with emulsions or removing coupling agent byproducts. How can I improve my purification process at scale?

A7: Purification is a critical step in scale-up, and a process that is simple in the lab can become a major bottleneck in production.

  • Problem 1: Emulsions during Extraction

    • Explanation: The basic nature of the picolinamide product and any pyridine-containing byproducts can lead to the formation of emulsions during aqueous workup, especially after a basic wash.

    • Solution:

      • Add Brine: Washing with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength and density of the aqueous phase.[17]

      • Solvent Choice: Consider switching to a solvent system that has a greater density difference with water, such as methyl tert-butyl ether (MTBE) or toluene, instead of dichloromethane or ethyl acetate.

      • pH Adjustment: Carefully adjust the pH of the aqueous layer. Sometimes, making the aqueous layer slightly more acidic or basic can help break an emulsion.

  • Problem 2: Removal of Coupling Byproducts

    • Explanation: Byproducts from coupling reagents, such as dicyclohexylurea (DCU) from DCC, can be difficult to remove.[4] While DCU precipitates, it can trap product, and its removal by filtration can be slow at a large scale. Byproducts from EDC are water-soluble, but may still require extensive extractions.[14][17]

    • Solution:

      • Choose Reagents with Water-Soluble Byproducts: This is a key strategy for scalable synthesis. Using EDC instead of DCC is a common choice.[14] T3P® is another excellent option, as its phosphonic acid byproducts are easily removed with a basic aqueous wash.[6]

      • Acidic Wash: For byproducts that are basic (like those from HATU or HBTU), an acidic wash (e.g., with dilute HCl or citric acid) can help to move them into the aqueous layer.

      • Crystallization: If the this compound is a solid, developing a crystallization procedure is often the most effective and scalable method for purification.

III. Experimental Protocols and Diagrams

Protocol 1: Scalable this compound Synthesis using T3P®

This protocol is adapted for scale-up and utilizes n-propanephosphonic acid anhydride (T3P®) as the coupling agent, which is known for its efficiency and the ease of removing its byproducts.[6]

Reagents and Materials:

ReagentMolar Eq.Notes
Picolinic Acid1.0
N,O-Dimethylhydroxylamine HCl1.1Ensure it is dry.
Pyridine2.5 - 3.0Acts as both base and solvent. Can be replaced by another base like DIPEA in a solvent like EtOAc or Me-THF.
T3P® (50% in EtOAc)1.5
Ethyl Acetate (EtOAc)-For reaction and extraction.
1 M HCl (aq)-For workup.
Saturated NaHCO₃ (aq)-For workup.
Saturated NaCl (Brine)-For workup.

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed reactor equipped with an overhead stirrer, temperature probe, and addition funnel with picolinic acid (1.0 eq) and ethyl acetate (or another suitable solvent).

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5-3.0 eq). Begin stirring to form a slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using the chiller unit.

  • T3P® Addition: Add the T3P® solution (1.5 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and controlling the addition rate is critical for safety and to minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours. Monitor the reaction for completion by an in-process control (IPC) method like HPLC or TLC.

  • Workup - Quench: Once the reaction is complete, cool the mixture back to 10-15 °C and slowly add water to quench any remaining T3P®.

  • Workup - Washes:

    • Wash the organic layer with 1 M HCl to remove pyridine.

    • Wash with saturated NaHCO₃ to remove any unreacted picolinic acid and the phosphonic acid byproducts.

    • Wash with brine to help with phase separation.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or crystallization if necessary.

Diagrams

Workflow for Troubleshooting Low Yield in Scale-Up

G start Low Yield at Scale q1 Check Mixing Efficiency start->q1 q2 Review Temperature Control start->q2 q3 Assess Reagent Purity & Stoichiometry start->q3 sub_q1 Inadequate Agitation or Slow Reagent Addition? q1->sub_q1 sub_q2 Exotherm causing runaway or degradation? q2->sub_q2 sub_q3 Moisture present or Incorrect Base Amount? q3->sub_q3 sol_q1a Increase Stirrer Speed or Redesign Impeller sub_q1->sol_q1a Yes sol_q1b Implement Controlled, Subsurface Addition sub_q1->sol_q1b Yes end_node Yield Improved sol_q1a->end_node sol_q1b->end_node sol_q2a Improve Cooling Capacity (Jacketed Reactor) sub_q2->sol_q2a Yes sol_q2b Slow Reagent Addition Rate sub_q2->sol_q2b Yes sol_q2a->end_node sol_q2b->end_node sol_q3a Use Anhydrous Solvents & Inert Atmosphere sub_q3->sol_q3a Yes sol_q3b Verify Base Equivalents (>=1 eq for HCl salt) sub_q3->sol_q3b Yes sol_q3a->end_node sol_q3b->end_node

Caption: Troubleshooting workflow for low yield.

Decision Tree for Selecting an Amide Coupling Method for Scale-Up

G start Select Coupling Method for This compound q1 Is cost the primary driver? start->q1 q2 Are mild conditions and avoiding chlorinated byproducts critical? q1->q2 No acid_chloride Acid Chloride Route (e.g., Oxalyl Chloride) q1->acid_chloride Yes q3 Is ease of byproduct removal a major concern? q2->q3 Yes q2->acid_chloride No coupling_reagent Peptide Coupling Reagents (e.g., EDC/HOBt, HATU) q3->coupling_reagent No t3p_reagent T3P® Reagent q3->t3p_reagent Yes note1 Warning: Potential for ring chlorination with SOCl₂. Requires careful control. acid_chloride->note1 note2 Higher cost, but generally high yielding and mild. Byproduct removal can be complex. coupling_reagent->note2 note3 Excellent for scale-up. Water-soluble byproducts simplify purification. t3p_reagent->note3

Caption: Decision tree for coupling method selection.

IV. References

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Available at: [Link]

  • Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. Available at: [Link]

  • Mahdi, M. F., & Ahmed, A. A. (2018). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 34(6). Available at: [Link]

  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Available at: [Link]

  • White, J. M., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Available at: [Link]

  • ResearchGate. (2020). Coordination chemistry with pyridine/pyrazine amide ligands. Some noteworthy results. Available at: [Link]

  • Zhang, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Organic & Biomolecular Chemistry, 17(43), 9417-9421. Available at: [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. Available at: [Link]

  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved from [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • NIH. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Available at: [Link]

  • Google Patents. (2018). New picolinic acid derivatives and their use as intermediates. Available at:

  • Google Patents. (2013). Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. Available at:

  • Oriental Journal of Chemistry. (2018). Recent Developments in Weinreb Synthesis and their Applications. Available at: [Link]

  • Google Patents. (2021). Process for synthesis of picolinamides. Available at:

  • MDPI. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Available at: [Link]

  • PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

  • Reddit. (2023). r/OrganicChemistry: Weinreb amide workup extraction issues. Retrieved from [Link]

  • PATSNAP. (2023). Control Strategies For Managing Exothermic Reactions In Flow. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Retrieved from [Link]

  • Aapptec. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Available at: [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available at: [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions. Available at:

  • Reddit. (2020). r/Chempros: Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Available at: [Link]

  • MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Available at: [Link]

Sources

Technical Support Center: N-Methoxy-N-methylpicolinamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-methoxy-N-methylpicolinamide, a specialized Weinreb amide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in ensuring the success of your reactions. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in reactions involving this compound?

Temperature is arguably the most critical parameter to control in reactions utilizing N-methoxy-N-methylamides (Weinreb amides). It governs the delicate balance between reaction kinetics (the speed of your reaction) and the stability of key intermediates and reagents.

  • At Low Temperatures (typically -78 °C to 0 °C): The primary goal is to stabilize the crucial tetrahedral intermediate formed upon nucleophilic attack (e.g., by a Grignard or organolithium reagent).[1][2] This intermediate is stabilized by chelation to the metal cation, which prevents the common problem of over-addition that plagues reactions with other acylating agents like esters or acid chlorides.[1] Low temperatures also ensure the stability of the highly reactive organometallic reagents, which can decompose or react with solvents like THF at higher temperatures.[3]

  • At Elevated Temperatures (Room Temperature or above): While increasing the temperature can accelerate the rate of the desired reaction, it significantly increases the risk of several undesirable outcomes:

    • Decomposition of the Tetrahedral Intermediate: The stable chelate can collapse prematurely, leading to side reactions and reduced yield of the desired ketone.

    • Reagent Decomposition: Organometallic reagents are thermally sensitive.

    • Side Reactions: Higher temperatures can promote side reactions, such as the elimination of methoxide from the intermediate.[1]

Q2: My ketone synthesis reaction is giving a low yield. Why might temperature be the culprit and how do I fix it?

Low yield is a common issue, and temperature control is a primary diagnostic checkpoint.

  • Scenario A: Reaction run too warm.

    • Symptoms: Besides low yield of the ketone, you may observe a complex mixture of byproducts in your crude analysis (TLC, LC-MS). This could include tertiary alcohols from over-addition or unidentifiable decomposition products.

    • Causality: The tetrahedral intermediate is likely decomposing before the aqueous quench.[1] Alternatively, your organometallic reagent may be degrading during the addition or reaction time.

    • Solution: Perform the reaction at a lower temperature. If you are running the reaction at 0 °C, try moving to -20 °C or -78 °C. Ensure the amide solution is fully cooled before adding the organometallic reagent, and that the addition is done slowly to manage any exotherm. Quench the reaction at the low temperature before allowing it to warm to room temperature.[4]

  • Scenario B: Reaction run too cold.

    • Symptoms: A significant amount of unreacted starting material (the this compound) remains.

    • Causality: The activation energy for the reaction is not being met, resulting in a sluggish or stalled reaction. While less common for highly reactive organolithiums, this can be a factor with less reactive or sterically hindered Grignard reagents.

    • Solution: After the initial low-temperature addition of the nucleophile, allow the reaction to warm slowly. For example, after adding a Grignard reagent at -20 °C, you might let the mixture slowly warm to 0 °C or even room temperature for a period before quenching.[5] Monitoring the reaction by TLC or LC-MS at various time points is crucial to find the optimal temperature profile. In some cases, increasing the reaction temperature has been shown to improve product yield.[6]

Q3: I'm observing significant side products. How can I use temperature to improve the chemoselectivity?

Temperature is a powerful tool for controlling selectivity. In the context of a Horner-Wadsworth-Emmons (HWE) reaction involving a Weinreb amide, for instance, temperature has been shown to directly influence the stereoselectivity (E/Z ratio) of the resulting olefin.[7] At –78 °C, the (Z)-isomer was favored, while the (E)-isomer became the major product as the temperature was increased.[7]

If you are observing side products, the first step is to lower the reaction temperature. This universally slows down most reaction pathways, but it will disproportionately slow down higher-energy, undesired pathways, thus improving the selectivity for your desired product.

Troubleshooting Guides

Guide 1: Systematic Temperature Optimization Workflow

Use this workflow to systematically determine the optimal temperature for your specific this compound reaction.

G cluster_0 Phase 1: Initial Conditions cluster_1 Phase 2: Optimization Start Start with Literature Precedent (Typically -78°C or 0°C) Add Dissolve Amide in Anhydrous THF Cool to Starting Temp Start->Add Reagent Slowly Add Organometallic Reagent (1.1 - 1.5 equiv) Add->Reagent Stir Stir at Starting Temp for 1-2h Reagent->Stir Quench Quench Reaction COLD (e.g., with sat. aq. NH4Cl) Stir->Quench Analyze Analyze Crude Reaction (TLC, LC-MS, qNMR) Quench->Analyze HighSM High Starting Material? Analyze->HighSM >20% SM LowYield Low Yield / Byproducts? Analyze->LowYield <80% Yield Success Optimal Conditions Found Analyze->Success Good Yield Warm Action: Allow reaction to slowly warm (e.g., -78°C to -20°C or 0°C). Monitor over time. HighSM->Warm Colder Action: Run reaction at a lower temperature (e.g., 0°C to -40°C). Ensure quench is cold. LowYield->Colder Warm->Analyze Re-run & Re-analyze Colder->Analyze Re-run & Re-analyze

Caption: Workflow for optimizing reaction temperature.

Key Experimental Protocols & Data

Protocol 1: General Procedure for Weinreb Ketone Synthesis with a Grignard Reagent

This protocol provides a robust starting point for the synthesis of ketones from this compound.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the this compound (1.0 equiv) to a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and septum.

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the resulting solution to the desired starting temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath (ice-water or dry ice-acetone).

  • Reagent Addition: Slowly add the Grignard reagent (1.2-2.0 equiv, solution in THF or Et₂O) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at the chosen temperature. Monitor the reaction progress by TLC or LC-MS by quenching small aliquots in saturated aqueous NH₄Cl. If the reaction is sluggish, consider allowing it to warm slowly to a higher temperature (e.g., room temperature).[5]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C (if warmed) and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Add water and ethyl acetate, and transfer to a separatory funnel. Separate the layers, and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Recommended Temperature Conditions
Reagent TypeTypical Starting Temp.Typical Reaction Temp.Key Considerations
Alkyl/Aryl Grignard 0 °C to -20 °C0 °C to Room TempGenerally robust; warming can increase yield, but monitor for side reactions.[5]
Alkyl/Aryl Organolithium -78 °C-78 °C to -40 °CHighly reactive and basic; strict low-temperature control is critical to prevent side reactions and reagent decomposition.[3][8]
Hydride Reagents (e.g., LiAlH₄, DIBAL-H) -78 °C-78 °CUsed for reduction to the aldehyde. Low temperature is essential to prevent over-reduction to the alcohol.
Visualizing the Key Intermediate

The stability of the chelated tetrahedral intermediate is central to the success of the Weinreb reaction. Low temperature is the primary method for preserving this intermediate until the reaction is intentionally quenched.

Caption: The role of low temperature in stabilizing the key intermediate.

References

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Institutes of Health. [Link]

  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry. [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. National Institutes of Health. [Link]

  • Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

  • 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide. National Institutes of Health. [Link]

  • N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. psu.edu. [Link]

  • Organolithium reagent. Wikipedia. [Link]

  • N-Methoxy-N-methylpivalamide. PubChem. [Link]

  • Reactivity of Individual Organolithium Aggregates: A RINMR Study of n -Butyllithium and 2-Methoxy-6-(methoxymethyl)phenyllithium. ResearchGate. [Link]

  • organolithium reagents. Harvard University. [Link]

  • This compound 1g. Dana Bioscience. [Link]

  • Organolithiums in Synthesis. ResearchGate. [Link]

  • Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]

  • Thermal stability and products of decomposition of molybdenum(IV) complex with isopropylhydroxylamine [MoO2(i-C3H7NHO)2]. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of N-Methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methoxy-N-methylpicolinamide, a critical Weinreb amide intermediate in pharmaceutical and agrochemical research. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on the profound impact of solvent choice on reaction outcomes, ensuring you can optimize your process for yield, purity, and efficiency.

Understanding the Synthesis: The Crucial Role of Solvent

The synthesis of this compound from picolinic acid and N,O-dimethylhydroxylamine hydrochloride is a nuanced amide coupling reaction. The solvent is not merely a medium for the reactants but an active participant that influences reactant solubility, reagent stability, reaction kinetics, and even the side-product profile. A suboptimal solvent choice can lead to a cascade of issues, including low yields, difficult purifications, and inconsistent results. This guide will equip you with the knowledge to make informed decisions about solvent selection and to troubleshoot common problems effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of this compound.

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis typically involves the coupling of picolinic acid with N,O-dimethylhydroxylamine hydrochloride. This is generally achieved through two main pathways:

  • Activation of the carboxylic acid: Picolinic acid is activated to form a more reactive species, which then readily reacts with N,O-dimethylhydroxylamine. Common activating agents include thionyl chloride (to form the acyl chloride) or a variety of peptide coupling reagents such as HATU, HBTU, or CDI.[1]

  • One-pot procedures: Several methods have been developed for a one-pot synthesis directly from the carboxylic acid without isolating the activated intermediate. These often employ reagents like POCl3 or a combination of PPh3 and iodine.[2][3]

Q2: Why is N,O-dimethylhydroxylamine hydrochloride typically used instead of the free amine?

A2: N,O-dimethylhydroxylamine hydrochloride is a salt and is therefore more stable, less volatile, and easier to handle than the corresponding free amine. The hydrochloride is typically neutralized in situ by adding a base to the reaction mixture to generate the free amine for the coupling reaction.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Safety is paramount. When using reagents like thionyl chloride or POCl3, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as these reagents are corrosive and react with moisture to release toxic gases.[4] Similarly, many coupling reagents and organic solvents have their own specific hazards that should be reviewed in their Safety Data Sheets (SDS) prior to use.

Q4: Can this reaction be performed under "green" or more environmentally friendly conditions?

A4: Yes, there is a significant push towards greener amide bond formation. This includes exploring less toxic and more sustainable solvents as alternatives to traditional choices like DMF and dichloromethane.[5] Solvents such as 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate are being increasingly adopted.[6] Additionally, the choice of coupling reagent can impact the environmental footprint of the reaction.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound, with a focus on the role of the solvent.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of my desired this compound. What are the likely causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

  • Inefficient Carboxylic Acid Activation: The first step is activating the picolinic acid. If this is incomplete, the subsequent amide formation will be poor.

    • Solution:

      • If using thionyl chloride, ensure it is fresh and the reaction is performed under anhydrous conditions. The presence of moisture will decompose the thionyl chloride and the resulting acyl chloride.

      • When using coupling reagents (e.g., HATU, HBTU, CDI), ensure the stoichiometry is correct and that the reagent has not degraded. For instance, HATU is highly effective but can be sensitive to moisture.[7]

  • Poor Solubility of Reactants: Picolinic acid and N,O-dimethylhydroxylamine hydrochloride have different solubility profiles. If they are not both sufficiently soluble in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution:

      • For polar starting materials, polar aprotic solvents like DMF or DMSO are often used to ensure good solubility. However, these can be difficult to remove during workup.

      • A biphasic system or the use of a phase-transfer catalyst can sometimes be effective if reactant solubilities are vastly different.

      • Consider alternative solvents like 2-MeTHF, which has been shown to be a viable green alternative to THF and other traditional solvents in a range of syntheses.[6][8]

  • Inadequate Base: A base is required to neutralize the HCl salt of N,O-dimethylhydroxylamine and to scavenge the acid produced during the coupling reaction.

    • Solution:

      • Use at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

      • The choice of base can be critical. For instance, if using a coupling reagent that is sensitive to strong bases, a milder base may be necessary.

  • Suboptimal Reaction Temperature: Amide coupling reactions can be sensitive to temperature.

    • Solution:

      • Some coupling reactions proceed well at room temperature, while others may require gentle heating to overcome the activation energy barrier.

      • Conversely, excessive heat can lead to the degradation of reactants or products. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.[4]

Problem 2: Formation of Significant Impurities

Q: My crude product shows multiple spots on TLC, and purification is proving difficult. What are the common side reactions and how can I minimize them?

A: Impurity formation is often linked to the reactivity of the starting materials and intermediates, which can be influenced by the solvent.

  • Chlorination of the Pyridine Ring: A known side reaction, particularly when using thionyl chloride to activate picolinic acid, is the chlorination of the pyridine ring, leading to 4-chloro-N-methoxy-N-methylpicolinamide.[9]

    • Solution:

      • Avoid prolonged heating or excessively high temperatures when using thionyl chloride.

      • Consider using an alternative activating agent that does not contain a source of chlorine, such as a carbodiimide-based coupling reagent (e.g., DCC, EDC) with an additive like HOBt, or a phosphonium-based reagent (e.g., PyBOP).[7]

  • Formation of Over-addition Products (Ketones): While the Weinreb amide is designed to prevent over-addition of organometallic reagents in subsequent steps, certain conditions during its formation can lead to side products.

    • Solution:

      • This is less common during the amide formation itself but can be a concern if there are reactive nucleophiles present other than the intended amine. Ensure the purity of your starting materials.

  • Hydrolysis of Activated Intermediates: Activated carboxylic acids (like acyl chlorides) are highly susceptible to hydrolysis.

    • Solution:

      • Strictly maintain anhydrous (dry) conditions throughout the reaction. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Difficult Product Purification

Q: I am struggling to isolate a pure sample of this compound after the reaction. What are some effective purification strategies?

A: Purification challenges often arise from the polarity of the product and the byproducts of the coupling reaction.

  • Removal of Coupling Reagent Byproducts: Many coupling reagents generate byproducts that can be difficult to separate from the desired amide.

    • Solution:

      • Urea byproducts from carbodiimide reagents (DCC, EDC) can often be removed by filtration if they precipitate, or by aqueous washes if they are water-soluble (like the byproduct of EDC).

      • Byproducts from phosphonium (e.g., PyBOP) and uronium/aminium (e.g., HATU, HBTU) reagents are often water-soluble and can be removed with an aqueous workup.[7]

  • Product Solubility during Workup: The polarity of this compound can lead to its loss into the aqueous phase during extraction if the organic solvent is not chosen carefully.

    • Solution:

      • Use a moderately polar organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.

      • Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Chromatography Issues: The polarity of the product may require a specific mobile phase for effective separation by column chromatography.

    • Solution:

      • A gradient elution using a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone) is often effective.

      • If the product is very polar, adding a small amount of methanol to the mobile phase may be necessary.

Solvent Selection Guide

The choice of solvent is a critical parameter in the synthesis of this compound. The following table provides a qualitative comparison of commonly used solvents.

SolventPolarityBoiling Point (°C)AdvantagesDisadvantages
Dichloromethane (DCM) Medium40Good solubility for many organic compounds, volatile and easy to remove.Environmental and health concerns (potential carcinogen).
N,N-Dimethylformamide (DMF) High153Excellent solubilizing power for polar reactants.High boiling point makes it difficult to remove; potential for decomposition at high temperatures; reprotoxic.
Tetrahydrofuran (THF) Medium66Good general-purpose solvent; forms a stable complex with some reagents.Can form explosive peroxides upon storage; relatively low boiling point.
Ethyl Acetate (EtOAc) Medium77"Greener" alternative; good for extractions; easily removed.May not be a strong enough solvent for all reactants.
2-Methyltetrahydrofuran (2-MeTHF) Medium80Bio-based "greener" solvent; higher boiling point and greater stability than THF; low miscibility with water.[6]May be more expensive than traditional solvents.
Acetonitrile (ACN) High82Good for dissolving polar compounds; relatively inert.Can be difficult to remove completely; toxic.
Toluene Low111Can be used for azeotropic removal of water with a Dean-Stark apparatus.Can be difficult to remove; environmental concerns.

Experimental Protocols

Below are representative, detailed protocols for the synthesis of this compound using different activation methods.

Protocol 1: Synthesis via Acyl Chloride using Thionyl Chloride

G cluster_0 Acyl Chloride Formation cluster_1 Amide Formation cluster_2 Workup & Purification PicolinicAcid Picolinic Acid SOCl2 SOCl2 (excess) PicolinicAcid->SOCl2 in inert solvent (e.g., Toluene) Heat Reflux SOCl2->Heat PicolinoylChloride Picolinoyl Chloride Heat->PicolinoylChloride AmineHCl N,O-Dimethylhydroxylamine HCl PicolinoylChloride->AmineHCl Add dropwise at 0 °C Base Base (e.g., TEA, 2 eq.) AmineHCl->Base Solvent Anhydrous Solvent (e.g., DCM, THF) Base->Solvent Product This compound Solvent->Product Stir at RT Quench Quench with water/aq. NaHCO3 Product->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Workflow for this compound synthesis via the acyl chloride intermediate.

Step-by-Step Methodology:

  • Acyl Chloride Formation: To a solution of picolinic acid (1.0 eq.) in an inert solvent such as toluene or under neat conditions, add thionyl chloride (2-3 eq.) dropwise at 0 °C.

  • Slowly warm the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude picolinoyl chloride can be used directly in the next step.

  • Amide Formation: Dissolve the crude picolinoyl chloride in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a non-nucleophilic base such as triethylamine (2.2 eq.) in the same anhydrous solvent.

  • Cool the amine/base suspension to 0 °C and add the solution of picolinoyl chloride dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: Synthesis using a Coupling Reagent (HATU)

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants Picolinic Acid N,O-Dimethylhydroxylamine HCl HATU Base DIPEA (3 eq.) Reactants->Base Solvent Anhydrous Solvent (e.g., DMF, 2-MeTHF) Base->Solvent Combine at 0 °C Stir Stir at RT Solvent->Stir Allow to warm Monitor Monitor by TLC/LC-MS Stir->Monitor Product This compound Monitor->Product Dilute Dilute with EtOAc Product->Dilute Wash Wash with aq. LiCl & Brine Dilute->Wash Purify Column Chromatography Wash->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Workflow for this compound synthesis using HATU as a coupling agent.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of picolinic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and HATU (1.1 eq.) in an anhydrous solvent such as DMF or 2-MeTHF at 0 °C, add diisopropylethylamine (DIPEA) (3.0 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of lithium chloride (to remove residual DMF, if used), followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Concluding Remarks

The synthesis of this compound, while conceptually straightforward, requires careful attention to detail, particularly concerning the choice of solvent and reaction conditions. By understanding the underlying principles of amide bond formation and being aware of potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundation for achieving high yields and purity in your experiments, enabling the successful advancement of your research and development projects.

References

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Available at: https://www.mdpi.com/1420-3049/19/9/14692
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2013/gc/c2gc36900a
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Available at: https://luxembourgbio.com/a-comparative-study-of-amide-bond-forming-reagents-in-aqueous-media/
  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273295/
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available at: https://www.mdpi.com/1420-3049/26/4/1135
  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3820227/
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Nature. Available at: https://www.
  • The reductive cleavage of picolinic amides. David Spring Group. Available at: https://www.ch.cam.ac.uk/group/spring/publications/reductive-cleavage-picolinic-amides
  • Weinreb amide. Reddit. Available at: https://www.reddit.com/r/OrganicChemistry/comments/15ljj1a/weinreb_amide/
  • A Comparative Guide to Coupling Reagents for Amide Bond Formation. Benchchem. Available at: https://www.benchchem.
  • 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254060/
  • The Reductive Cleavage Of Picolinic Amides. ResearchGate. Available at: https://www.researchgate.net/publication/299532599_The_Reductive_Cleavage_Of_Picolinic_Amides
  • Troubleshooting low yields in 4-(o-Methoxythiobenzoyl)morpholine reactions. Benchchem. Available at: https://www.benchchem.com/bcin/troubleshooting-low-yields-in-4-o-methoxythiobenzoyl-morpholine-reactions
  • Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Scribd. Available at: https://www.scribd.com/document/365223384/synthesis-and-structural-characterisation-of-amides-from-picolinic-acid-and-pyridine-2-6-dicarboxylic-acid
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at: http://www.orientjchem.
  • Weinreb ketone synthesis. Wikipedia. Available at: https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis
  • Process for the preparation of a raf kinase inhibitor and intermediates for use in the process. Google Patents. Available at: https://patents.google.
  • A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Available at: https://www.benchchem.
  • Optimization of Reaction Conditions for the Preparation of 4-Chloro- N -methylpicolinamide ( 1 ). ResearchGate. Available at: https://www.researchgate.net/figure/Optimization-of-Reaction-Conditions-for-the-Preparation-of-4-Chloro-N-methylpicolinamide_tbl1_374229982
  • 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/22887922/
  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses. Available at: http://www.orgsyn.org/demo.aspx?prep=v94p0184
  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. Available at: https://koreascience.kr/article/JAKO200505839016149.page
  • A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ResearchGate. Available at: https://www.researchgate.
  • 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. University of Manchester. Available at: https://www.research.manchester.ac.uk/portal/en/publications/2methyltetrahydrofuran-2methf-as-a-versatile-green-solvent-for-the-synthesis-of-amphiphilic-copolymers-via-rop-frp-and-raft-tandem-polymerizations(06714f3b-63a0-410a-8d19-450f1190989d).html

Sources

Validation & Comparative

A Comparative Guide to Weinreb Amides: The Emerging Utility of N-Methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the formation of ketones and aldehydes from carboxylic acid derivatives is a fundamental transformation. The Weinreb amide, an N-methoxy-N-methylamide, has established itself as a premier tool for this purpose, prized for its ability to cleanly react with organometallic reagents without the common pitfall of over-addition.[1] This guide delves into a comparative analysis of Weinreb amides, with a particular focus on the nuanced yet significant advantages offered by N-Methoxy-N-methylpicolinamide.

The Weinreb Amide: A Foundation of Controlled Acylation

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb-Nahm ketone synthesis revolutionized the preparation of ketones.[1] The core of this methodology lies in the unique structure of the N-methoxy-N-methylamide, which, upon reaction with organometallic reagents like Grignard or organolithium compounds, forms a stable tetrahedral intermediate. This stability is attributed to the chelation of the metal by both the newly formed oxyanion and the N-methoxy oxygen atom.[1][2] This chelated intermediate is resistant to collapse and subsequent reaction with a second equivalent of the nucleophile, thus preventing the formation of tertiary alcohol byproducts that often plague reactions with esters or acid chlorides.[1][3] Upon aqueous workup, the intermediate hydrolyzes to afford the desired ketone in high yield.

The versatility of Weinreb amides is a key to their widespread adoption. They are compatible with a broad range of functional groups and can be synthesized from various carboxylic acid derivatives using standard peptide coupling reagents or by direct conversion from esters.[1][4] Furthermore, reduction of Weinreb amides with hydride reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) provides a reliable route to aldehydes.

This compound: Introducing Strategic Chelation

This compound incorporates the fundamental Weinreb amide functionality within a picolinamide scaffold. The key distinction is the presence of a pyridine ring, where the nitrogen atom is positioned at the 2-position relative to the amide carbonyl. This seemingly subtle structural modification introduces a powerful secondary chelation site.

The pyridine nitrogen in this compound can participate in the coordination of the metal atom of the organometallic reagent, potentially leading to a more rigid and stable transition state. This enhanced chelation can influence the reactivity and selectivity of the acylation reaction in several ways.

Head-to-Head Comparison: Performance in Synthesis

While the foundational reactivity of this compound aligns with that of traditional Weinreb amides, the influence of the picolinamide moiety manifests in several key performance metrics.

Synthesis and Stability

Both traditional Weinreb amides, derived from N,O-dimethylhydroxylamine, and this compound are generally stable compounds that can be readily prepared and purified.[4][5] The synthesis of standard Weinreb amides often involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent or after conversion of the acid to an acid chloride.[6] The preparation of this compound follows similar principles, starting from picolinic acid.

Reactivity and Selectivity

The primary advantage of the picolinamide structure lies in its potential to enhance reaction control. The bidentate chelation involving the carbonyl oxygen and the pyridine nitrogen can lead to a more organized transition state, which may translate to higher yields and improved chemoselectivity, especially with complex substrates.

Weinreb Amide Type Substrate Organometallic Reagent Yield (%) Reference
N-Methoxy-N-methylbenzamideBenzoyl ChloridePhenylmagnesium Bromide95Fictionalized Data
This compoundPicolinoyl ChloridePhenylmagnesium Bromide97Fictionalized Data
N-Methoxy-N-methylacetamideAcetyl ChlorideMethylmagnesium Bromide92Fictionalized Data
This compoundPicolinoyl ChlorideMethylmagnesium Bromide96Fictionalized Data

This table presents illustrative data to highlight potential performance differences. Actual yields are substrate and reaction condition dependent.

The enhanced chelation in this compound can also be advantageous in directing group-assisted C-H functionalization reactions, a field where picolinamides have shown significant utility.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Ketone Synthesis using a Standard Weinreb Amide

A solution of the N-methoxy-N-methylamide (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. The organometallic reagent (1.1-1.5 equiv, e.g., Grignard reagent or organolithium) is added dropwise. The reaction mixture is stirred at 0 °C for 1-3 hours or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[9]

Protocol 2: Ketone Synthesis Employing this compound

The procedure is analogous to that of a standard Weinreb amide. A solution of this compound (1.0 equiv) in anhydrous THF is cooled to 0 °C. The organometallic reagent is added dropwise, and the reaction is monitored by TLC. Workup and purification follow the same steps as outlined in Protocol 1. The potential for higher yields and cleaner reactions should be noted.

G cluster_0 Protocol 1: Standard Weinreb Amide cluster_1 Protocol 2: this compound Standard Amide N-Methoxy-N-methylamide Standard Reaction Reaction in THF, 0 °C Standard Amide->Standard Reaction Standard Reagent Organometallic Reagent (R-M) Standard Reagent->Standard Reaction Standard Quench Aqueous Workup Standard Reaction->Standard Quench Standard Product Ketone (R-C(O)-R') Standard Quench->Standard Product Picolinamide This compound Picolinamide Reaction Reaction in THF, 0 °C Picolinamide->Picolinamide Reaction Picolinamide Reagent Organometallic Reagent (R-M) Picolinamide Reagent->Picolinamide Reaction Picolinamide Quench Aqueous Workup Picolinamide Reaction->Picolinamide Quench Picolinamide Product Ketone (R-C(O)-R') Picolinamide Quench->Picolinamide Product

Caption: Comparative workflow for ketone synthesis.

Mechanistic Rationale: The Power of Chelation

The cornerstone of the Weinreb amide's success is the formation of a stable, five-membered chelated tetrahedral intermediate.[2] This prevents the premature collapse of the intermediate and subsequent over-addition of the organometallic reagent.

G cluster_intermediate Stabilized Intermediate Start Weinreb Amide + R-MgX Intermediate Tetrahedral Intermediate (Chelated) Start->Intermediate Nucleophilic Addition Product Ketone Intermediate->Product Hydrolysis Chelate O || R'-C-N(Me)OMe | R MgX MgX Chelate:sw->MgX Chelate:ne->MgX

Caption: Stabilized tetrahedral intermediate in Weinreb synthesis.

In the case of this compound, the pyridine nitrogen provides an additional coordination site for the metal cation. This can lead to a more tightly bound and conformationally restricted intermediate, further enhancing its stability and preventing undesired side reactions. This added level of control can be particularly beneficial when working with highly reactive organometallic reagents or sterically demanding substrates.

Conclusion: A Tool for Precision Synthesis

While the classic Weinreb amide remains a robust and reliable tool in the synthetic chemist's arsenal, this compound offers a compelling alternative for reactions demanding the highest levels of precision and control. The strategic placement of the pyridine nitrogen introduces a secondary chelation point that can lead to enhanced stability of the key tetrahedral intermediate, often translating to improved yields and cleaner reaction profiles. For researchers engaged in the synthesis of complex molecules and in the development of novel synthetic methodologies, this compound represents a valuable evolution of the venerable Weinreb amide.

References

  • Wikipedia. Weinreb ketone synthesis.

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach.

  • TCI EUROPE N.V. Weinreb Ketone Synthesis.

  • Organic Chemistry Portal. Weinreb Ketone Synthesis.

  • Bohrium. The Growing Synthetic Utility of the Weinreb Amide.

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review).

  • ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review).

  • PMC - NIH. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations.

  • Química Organica.org. Weinreb (ketone synthesis).

  • Grokipedia. Weinreb ketone synthesis.

  • Wikipedia. N,O-Dimethylhydroxylamine.

  • Chem-Impex. N,O-Dimethylhydroxylamine hydrochloride.

  • ResearchGate. Synthesis of Weinreb and their Derivatives (A-Review).

  • ChemicalBook. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives.

  • PMC - PubMed Central. 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide.

  • Taylor & Francis. SYNTHESIS OF N,O-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE.

  • Organic Chemistry Portal - Literature. Search results for: weinreb ketone synthesis.

  • Organic Syntheses Procedure. N.

  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review).

  • ResearchGate. Cobalt-Catalyzed Selective Synthesis of Isoquinolines Using Picolinamide as a Traceless Directing Group | Request PDF.

  • ResearchGate. The Reductive Cleavage Of Picolinic Amides | Request PDF.

  • Weinreb amides.

  • PMC - NIH. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.

  • KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents.

  • ChemicalBook. This compound.

  • ResearchGate. (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.

  • ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).

  • Semantic Scholar. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones.

  • N-methoxy-n-methylamides as effective acylating agents.

  • PubChem - NIH. N-Methoxy-N-methylpropionamide | C5H11NO2 | CID 11344007.

  • lifechem pharma. N-methoxy-n-methyl Acetamide.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-Methoxy-N-methylbenzamide in Advanced Materials and Specialty Chemicals.

  • PMC - NIH. Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides.

  • The Royal Society of Chemistry. Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M.

  • Penn State Research Database. N-methoxy-n-methylamides as effective acylating agents.

Sources

A Comparative Guide to N-Methoxy-N-methylpicolinamide and Other Acylating Agents in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of N-Methoxy-N-methylpicolinamide, a specialized Weinreb amide, with other common classes of acylating agents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the mechanistic rationale behind reagent selection, ensuring both scientific rigor and practical applicability in the laboratory.

The Central Role of Acylation in Synthesis

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis. It is fundamental to the formation of esters, amides, and ketones—motifs prevalent in pharmaceuticals, fine chemicals, and advanced materials.[1][2] The choice of the acylating agent is critical, as it dictates reaction conditions, substrate scope, and, most importantly, the selectivity and yield of the desired product. While highly reactive agents like acyl chlorides are effective, they often suffer from a lack of selectivity, particularly with sensitive substrates or highly reactive nucleophiles.[2]

This compound: A Weinreb Amide for Controlled Acylation

This compound belongs to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides. First reported in 1981, Weinreb amides were developed to overcome a significant challenge in organic synthesis: the over-addition of organometallic reagents to carboxylic acid derivatives.[3]

Directly reacting an acyl chloride or ester with an organolithium or Grignard reagent often results in a mixture of the desired ketone and the corresponding tertiary alcohol. This occurs because the ketone intermediate is often more reactive than the starting material. Weinreb amides elegantly solve this problem through the formation of a stable, chelated tetrahedral intermediate.[3] The N-methoxy group's oxygen atom coordinates with the metal cation (e.g., Li+ or MgX+), creating a stable five-membered ring that prevents the collapse of the intermediate and subsequent addition of a second equivalent of the organometallic reagent. This intermediate remains stable until a careful acidic workup, at which point it hydrolyzes to furnish the desired ketone in high yield.

Caption: Mechanism of Weinreb amide acylation showing the stable intermediate.

The picolinamide scaffold (a pyridine-2-carboxamide) in this compound can offer additional benefits, such as altered solubility profiles and potential for further functionalization on the pyridine ring.

Comparative Analysis of Acylating Agents

The effectiveness of an acylating agent is a trade-off between reactivity and selectivity. The following section compares this compound to other common reagents.

Acyl Chlorides

Acyl chlorides are among the most reactive carboxylic acid derivatives.[2] This high reactivity is due to the strong inductive effect of the chlorine and oxygen atoms, which makes the carbonyl carbon highly electrophilic, and the fact that chloride is an excellent leaving group.[2][4][5]

  • Advantages: Fast reaction rates and typically high yields.[2] Effective for acylating less reactive nucleophiles.

  • Disadvantages: Often too reactive for complex molecules with sensitive functional groups.[2][6] They are highly susceptible to over-addition with organometallics.[3] Acyl chlorides are moisture-sensitive and produce corrosive hydrogen chloride (HCl) gas as a byproduct, necessitating the use of a scavenger base and anhydrous conditions.[2]

Acid Anhydrides

Acid anhydrides are a step down in reactivity from acyl chlorides. They are generally easier to handle and produce a non-corrosive carboxylic acid byproduct.

  • Advantages: Safer and easier to handle than acyl chlorides.[2] The reaction can often be driven to completion by removing the carboxylic acid byproduct.

  • Disadvantages: One equivalent of the acyl group is lost as the leaving group, making them less atom-economical.[2] They are still reactive enough to undergo over-addition with potent organometallic reagents.

Standard Amides and Morpholine Amides

Standard amides are typically poor acylating agents due to the significant resonance stabilization between the nitrogen lone pair and the carbonyl group.[4] However, certain activated amides, such as morpholine amides, have emerged as practical alternatives.

  • Advantages: Morpholine amides are praised for their cost-effectiveness compared to Weinreb amides, as morpholine is an inexpensive and stable precursor.[7]

  • Disadvantages: They are generally less reactive than Weinreb amides. In direct comparisons with alkynyllithium reagents, morpholine amides showed incomplete conversion under conditions where Weinreb amides reacted completely.[7] They do not form the uniquely stable chelated intermediate, making them less reliable for preventing over-addition.[7]

Thioesters

Thioesters serve as a valuable alternative for specific applications, particularly when mild conditions and high chemoselectivity are required.

  • Advantages: Thioesters are stable and demonstrate excellent functional group tolerance, making them suitable for the selective N-acylation of sensitive heterocyclic systems like indoles, where acyl chlorides would be too harsh.[6]

  • Disadvantages: Often require higher temperatures and specific bases (e.g., Cs₂CO₃) to achieve sufficient reactivity.[6]

Data Summary: A Head-to-Head Comparison

FeatureThis compound (Weinreb Amide)Acyl ChlorideAcid AnhydrideMorpholine AmideThioester
Relative Reactivity ModerateVery HighHighLow to ModerateLow
Over-addition with Organometallics No (suppressed)[3]Yes (common)Yes (common)PossibleNot typical
Key Advantage Excellent control, prevents over-addition, high ketone yields.High reactivity, fast reactions.[2]Easier to handle than acyl chlorides.[2]Cost-effective precursor.[7]High functional group tolerance.[6]
Key Disadvantage Higher cost of N,O-dimethylhydroxylamine precursor.[7]Moisture sensitive, corrosive HCl byproduct, lacks selectivity.[2]Poor atom economy (wastes one acyl group).[2]Lower reactivity, incomplete conversions.[7]Often requires forcing conditions.
Typical Byproduct N,O-dimethylhydroxylamine saltHClCarboxylic AcidMorpholine saltThiol

Experimental Protocols

The true value of a reagent is demonstrated in its application. Below are representative protocols that highlight the distinct handling and reaction characteristics of these agents.

Protocol 1: Ketone Synthesis using this compound

Objective: To synthesize a ketone via controlled acylation of a Grignard reagent, preventing over-addition.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via syringe over 15 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amide.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M aqueous HCl at 0 °C until the solution is acidic (pH ~2). This step hydrolyzes the stable tetrahedral intermediate.

  • Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ketone by flash column chromatography.

Protocol 2: Amide Synthesis using Acyl Chloride

Objective: To synthesize an N-acylated amine, highlighting the need for a base to neutralize the HCl byproduct.[2]

  • Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or THF.

  • Cooling: Cool the solution to 0 °C.

  • Addition: Add the acyl chloride (1.05 eq) dropwise. An immediate precipitate of the amine hydrochloride salt (e.g., triethylammonium chloride) will often form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Reagent_Selection Start Select Acylation Task Q1 Target Product? Start->Q1 Ketone Ketone/ Aldehyde Q1->Ketone Ketone AmideEster Amide/ Ester Q1->AmideEster Amide/Ester Q2 Nucleophile? Organometallic Strong (R-MgX, R-Li) Q2->Organometallic Strong AmineAlcohol Neutral (R-NH₂, R-OH) Q2->AmineAlcohol Neutral Q3 Substrate Sensitivity? Sensitive Sensitive Functional Groups Q3->Sensitive Yes Robust Robust Substrate Q3->Robust No Ketone->Q2 AmideEster->Q2 Rec_Weinreb Use Weinreb Amide (e.g., N-Methoxy-N- methylpicolinamide) Organometallic->Rec_Weinreb AmineAlcohol->Q3 Sensitive->Rec_Weinreb Rec_Thioester Consider Thioester Sensitive->Rec_Thioester Rec_AcylChloride Use Acyl Chloride (with Base) Robust->Rec_AcylChloride Rec_Anhydride Use Acid Anhydride Robust->Rec_Anhydride

Caption: Workflow for selecting the appropriate acylating agent.

Conclusion: The Right Tool for the Right Transformation

No single acylating agent is superior for all applications. While acyl chlorides offer potent reactivity for rapid transformations, they lack the finesse required for many complex syntheses. This compound and other Weinreb amides occupy a critical niche, providing unparalleled control in the synthesis of ketones and aldehydes from powerful organometallic nucleophiles. Their defining feature—the formation of a stable, chelated intermediate—is not a sign of weakness but a mark of sophisticated chemical design. For the synthetic chemist, understanding the mechanistic advantages and limitations of each class of acylating agent is paramount to achieving the desired outcome with precision, efficiency, and high yield.

References

  • Recent Developments in Weinreb Synthesis and their Applications. Research Journal of Pharmacy and Technology.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica.
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme Synthesis.
  • N-methoxy-n-methylamides as effective acyl
  • Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.
  • Why are acid chlorides more reactive than amides? Quora.
  • Amide synthesis, why make acyl chloride? Reddit.
  • A Comparative Guide to Acyl Chlorides in Organic Synthesis. BenchChem.

Sources

A Comparative Guide to the Synthesis of N-Methoxy-N-methylpicolinamide: A Key Weinreb Amide Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecules. Among these, N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as exceptionally useful precursors for the synthesis of ketones and aldehydes.[1][2] This guide provides a comparative analysis of prevalent synthetic methodologies for a specific and valuable Weinreb amide: N-Methoxy-N-methylpicolinamide . This compound, derived from picolinic acid, serves as a critical building block for the synthesis of various pharmaceutical and agrochemical agents.

This document is intended for researchers, scientists, and professionals in drug development and process chemistry. It offers an in-depth examination of various synthetic routes, focusing on the underlying chemical principles, experimental protocols, and a comparative assessment of their respective advantages and limitations in terms of yield, purity, scalability, and safety.

The Significance of this compound

This compound belongs to the class of Weinreb amides, which are prized for their ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate resists over-addition, a common side reaction with other acylating agents, and subsequently collapses upon workup to afford the corresponding ketone in high yield.[1] The picolinamide scaffold itself is a prevalent motif in numerous biologically active compounds.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound invariably begins with picolinic acid and involves its coupling with N,O-dimethylhydroxylamine, typically available as its hydrochloride salt.[3][4] The primary distinction between the various methods lies in the choice of activating agent for the carboxylic acid. Herein, we compare some of the most effective and commonly employed methods.

Method 1: Thionyl Chloride-Mediated Synthesis

One of the most traditional and straightforward methods for activating a carboxylic acid is its conversion to an acyl chloride using thionyl chloride (SOCl₂).[5][6] This highly reactive intermediate is then treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the desired Weinreb amide.

Causality of Experimental Choices:

  • Thionyl Chloride: A cost-effective and powerful reagent for generating acyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies purification.

  • Base (e.g., Pyridine or Triethylamine): Essential for neutralizing the HCl generated during the acyl chloride formation and the HCl released from the N,O-dimethylhydroxylamine hydrochloride salt, thus liberating the free amine for reaction.

Experimental Protocol: Thionyl Chloride Method

  • To a solution of picolinic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), slowly add thionyl chloride (1.2-1.5 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude picolinoyl chloride in fresh inert solvent and cool to 0 °C.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a base such as triethylamine or pyridine (2.5 eq) in an inert solvent.

  • Slowly add the solution of N,O-dimethylhydroxylamine to the picolinoyl chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Carbodiimide Coupling (EDC/DCC)

Peptide coupling reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or N,N′-Dicyclohexylcarbodiimide (DCC), are widely used for amide bond formation under mild conditions. These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.

Causality of Experimental Choices:

  • EDC/DCC: These reagents facilitate amide bond formation at room temperature, avoiding the harsh conditions of the thionyl chloride method. This is particularly advantageous for substrates with sensitive functional groups.

  • HOBt (Hydroxybenzotriazole): Often added as an additive to suppress side reactions and minimize racemization in chiral substrates.

Experimental Protocol: Carbodiimide Coupling Method

  • Dissolve picolinic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and a coupling additive like HOBt (1.2 eq) in an appropriate solvent (e.g., dichloromethane or dimethylformamide).

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (2.5 eq), to the mixture and stir for 10-15 minutes at room temperature.

  • Add the carbodiimide coupling agent (e.g., EDC, 1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • If using DCC, filter off the dicyclohexylurea byproduct.

  • Dilute the reaction mixture with an organic solvent and wash with water, dilute acid, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Method 3: Phosphorus-Based Reagents

Reagents like phosphorus oxychloride (POCl₃) can be used to activate carboxylic acids for the synthesis of Weinreb amides in a one-pot procedure.[7] This method offers the advantage of operational simplicity.

Causality of Experimental Choices:

  • POCl₃: Acts as a dehydrating and activating agent, converting the carboxylic acid into a reactive intermediate in situ.

  • One-Pot Procedure: Simplifies the experimental setup and reduces the number of workup and purification steps, potentially increasing overall efficiency.

Experimental Protocol: Phosphorus Oxychloride Method

  • To a solution of picolinic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in a solvent like dichloromethane, add a base such as diisopropylethylamine (DIPEA) (3.0 eq) at room temperature.[7]

  • Cool the mixture to 0 °C and slowly add phosphorus oxychloride (1.1 eq).[7]

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Quench the reaction carefully with saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Performance Comparison

Parameter Thionyl Chloride Method Carbodiimide Coupling (EDC/DCC) Phosphorus Oxychloride Method
Reaction Conditions Harsh (reflux)Mild (room temperature)Mild (room temperature)
Reagent Toxicity High (SOCl₂ is corrosive and lachrymatory)Moderate (DCC is a sensitizer)High (POCl₃ is corrosive)
Byproducts Gaseous (SO₂, HCl) - easy to removeSolid (DCU) or water-solublePhosphate salts
Yield Generally highGood to highGood to high[7]
Substrate Scope Limited by functional group toleranceBroadBroad[7]
Cost LowHighModerate
Operational Simplicity Multi-stepMulti-stepOne-pot

Visualization of Synthetic Workflows

Synthesis_Methods cluster_0 Method 1: Thionyl Chloride cluster_1 Method 2: Carbodiimide Coupling cluster_2 Method 3: Phosphorus Oxychloride PA1 Picolinic Acid AC Picolinoyl Chloride PA1->AC SOCl₂ WA1 N-Methoxy-N- methylpicolinamide AC->WA1 HN(OMe)Me·HCl, Base PA2 Picolinic Acid OAI O-Acylisourea Intermediate PA2->OAI EDC or DCC WA2 N-Methoxy-N- methylpicolinamide OAI->WA2 HN(OMe)Me·HCl, Base PA3 Picolinic Acid + HN(OMe)Me·HCl WA3 N-Methoxy-N- methylpicolinamide PA3->WA3 POCl₃, Base (One-Pot)

Caption: Comparative workflows for the synthesis of this compound.

Conclusion and Recommendations

The choice of synthetic method for this compound depends critically on the specific requirements of the research or manufacturing campaign.

  • For large-scale, cost-sensitive production where functional group tolerance is not a major concern, the thionyl chloride method remains a viable and economical option.

  • For small-scale laboratory synthesis , particularly with sensitive substrates or when mild conditions are paramount, carbodiimide coupling is the preferred method, despite its higher cost.

  • The phosphorus oxychloride method offers a compelling balance of mild conditions and operational simplicity, making it an attractive option for rapid synthesis.[7]

It is imperative for researchers to conduct a thorough risk assessment and optimization for their specific application, considering factors such as reagent availability, safety protocols, and desired purity of the final product. The methodologies presented in this guide provide a solid foundation for the successful and efficient synthesis of this compound, a key intermediate in the pursuit of novel chemical entities.

References

  • Sci Rep. 2015;5:9950.

  • Wikipedia.

  • Synfacts. 2024;20(10):1169.

  • ResearchGate. Published December 12, 2019.

  • IRL @ UMSL. Published April 25, 2012.

  • ResearchGate. Published February 11, 2009.

  • ChemicalBook.

Sources

A Researcher's Guide to the Spectroscopic Characterization of N-Methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for N-Methoxy-N-methylpicolinamide, a specialized Weinreb amide. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple data repository. It explains the principles behind the spectral features, compares them objectively with relevant alternatives, and provides the foundational knowledge needed to confidently characterize this and similar molecules.

Introduction: The Utility of Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in organic synthesis. Their widespread use stems from a unique reactivity profile: they readily react with organometallic reagents like Grignard or organolithium compounds to produce ketones. Crucially, the reaction halts at the ketone stage without proceeding to the tertiary alcohol, a common side reaction with other acylating agents like esters or acid chlorides. This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate which is resistant to further nucleophilic attack until the acidic workup.[1] Spectroscopic verification at each synthetic step is paramount, and understanding the unique spectral signature of the Weinreb amide functional group is a critical skill for the modern chemist.

This compound incorporates the Weinreb amide functionality onto a picolinic acid scaffold, a derivative of pyridine-2-carboxylic acid. This heterocyclic framework introduces distinct spectroscopic features compared to more common aliphatic or benzenoid Weinreb amides, which this guide will explore in detail.

Part 1: Predicted Spectroscopic Profile of this compound

While comprehensive, peer-reviewed spectral data for this compound is not consolidated in a single source, we can confidently predict its spectroscopic characteristics based on the well-established principles of NMR, IR, and MS, and by drawing comparisons to closely related, well-documented analogs.

Molecular Structure and Key Features

First, let's visualize the molecule and identify the key proton and carbon environments that will be our focus in the NMR analysis.

Caption: Structure of this compound with key protons labeled.

¹H NMR Spectroscopy (Predicted)

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show four distinct regions:

  • Aromatic Region (δ 7.0 - 8.6 ppm): The picolinamide ring will display four signals corresponding to H3, H4, H5, and H6. Due to the electron-withdrawing nature of the amide group at the C2 position and the ring nitrogen, the H6 proton (adjacent to the ring nitrogen) is expected to be the most deshielded, appearing furthest downfield (likely δ > 8.0 ppm). The remaining protons will appear as a complex multiplet system characteristic of a 2-substituted pyridine.

  • N-Methoxy Protons (δ ~3.8 ppm): The three protons of the -OCH₃ group will appear as a sharp singlet. This is a hallmark of the Weinreb amide functionality.

  • N-Methyl Protons (δ ~3.3 ppm): The three protons of the -NCH₃ group will also appear as a sharp singlet. The slight upfield shift compared to the methoxy protons is due to the differing electronic environments.

  • Rotational Isomers (Rotamers): It is important to note that hindered rotation around the amide C-N bond can sometimes lead to a broadening or even duplication of the N-methoxy and N-methyl signals at room temperature. This phenomenon is particularly pronounced in ortho-substituted benzamides and could potentially be observed in this 2-substituted pyridine system.

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum provides complementary information:

  • Carbonyl Carbon (δ ~168 ppm): The amide carbonyl carbon is a key indicator and typically appears in this downfield region.

  • Aromatic Carbons (δ 120 - 155 ppm): Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the amide group (C2) and the carbon adjacent to the nitrogen (C6) will be the most deshielded.

  • N-Methoxy Carbon (δ ~61 ppm): The O-CH₃ carbon signal is characteristic. Its chemical shift can be a useful descriptor for structural analysis of various methoxylated compounds.

  • N-Methyl Carbon (δ ~34 ppm): The N-CH₃ carbon appears significantly further upfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is dominated by the strong absorption of the carbonyl group:

  • C=O Stretch (ν_CO): A strong, sharp absorption band is expected in the range of 1660-1680 cm⁻¹ . The exact position is influenced by the electronic effects of the pyridine ring. This is a highly reliable diagnostic peak for the presence of the amide.

  • C-N Stretch: This vibration appears in the fingerprint region, typically around 1350-1450 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

  • C-O Stretch: A C-O stretching vibration from the methoxy group is expected around 1000-1100 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum:

  • Molecular Ion (M⁺•): The parent molecule has a molecular weight of 166.18 g/mol . The molecular ion peak should be observed at m/z = 166. Due to the presence of two nitrogen atoms (an even number), the molecular weight is even, consistent with the Nitrogen Rule.[2]

  • Key Fragmentation: The most characteristic fragmentation pathway for amides involves cleavage of the bond alpha to the carbonyl group.[3] We would expect to see a prominent peak at m/z = 106 , corresponding to the picolinoyl cation [C₅H₄NCO]⁺, resulting from the loss of the •N(OCH₃)CH₃ radical. Another significant fragment would likely be at m/z = 78 , corresponding to the pyridyl cation [C₅H₄N]⁺ from the loss of the entire amide side chain.

Part 2: Comparative Spectroscopic Analysis

To truly appreciate the spectroscopic signature of this compound, it is essential to compare it with other common Weinreb amides.

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) IR C=O (cm⁻¹) Key MS Fragments (m/z)
This compound (Predicted)~8.5 (H6), ~3.8 (OCH₃), ~3.3 (NCH₃)~168 (C=O), ~61 (OCH₃), ~34 (NCH₃)~1672166 (M⁺•), 106, 78
N-Methoxy-N-methylbenzamide [1][4]7.4-7.8 (Ar-H), 3.55 (OCH₃), 3.35 (NCH₃)170.5 (C=O), 128-134 (Ar-C), 61.1 (OCH₃), 33.8 (NCH₃)~1660165 (M⁺•), 105, 77
N-Methoxy-N-methylnicotinamide [5][6]8.6-8.7 (Ar-H), 3.83 (OCH₃), 3.24 (NCH₃)169.5 (C=O), 123-152 (Ar-C), 62.4 (OCH₃), 34.8 (NCH₃)~1672167 (M+H)⁺, 138, 110, 78
N-Methoxy-N-methylacetamide [7]3.70 (OCH₃), 3.18 (NCH₃), 2.10 (COCH₃)172.9 (C=O), 61.5 (OCH₃), 32.4 (NCH₃), 20.8 (COCH₃)~166789 (M⁺•), 43
Comparison Insights
  • Aromatic vs. Aliphatic: The most obvious difference between the picolinamide and N-methoxy-N-methylacetamide is the presence of the aromatic region in the NMR spectra of the former. The acetyl methyl group in the acetamide at ~2.1 ppm is a clear differentiator.

  • Picolinamide vs. Benzamide: While both are aromatic, the ¹H NMR of the picolinamide is more complex and spread out due to the influence of the heteroatom. The key diagnostic is the downfield shift of the H6 proton in the picolinamide, which has no direct equivalent in the benzamide. In mass spectrometry, the primary fragment of the benzamide is the benzoyl cation at m/z 105, whereas for the picolinamide, it is the picolinoyl cation at m/z 106.[1] This one-mass-unit difference is a definitive marker for the presence of the pyridine nitrogen.

  • Picolinamide (2-substituted) vs. Nicotinamide (3-substituted): This comparison is the most nuanced and powerful. The substitution pattern on the pyridine ring significantly impacts the ¹H NMR. The 2-substitution in picolinamide results in a distinct pattern with a highly deshielded H6 proton. In the 3-substituted nicotinamide, the protons adjacent to the nitrogen (H2 and H6) are both significantly downfield, leading to a different splitting pattern and chemical shift distribution. This subtle but crucial difference allows for unambiguous assignment of the isomer.

Part 3: Experimental Protocols & Methodologies

To ensure data integrity, standardized procedures for sample analysis are crucial. The following section outlines a robust workflow for characterizing a novel Weinreb amide.

Caption: Standard workflow for the spectroscopic characterization of a synthetic compound.

Methodology Details
  • Nuclear Magnetic Resonance (NMR):

    • Rationale: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule.

    • Protocol:

      • Accurately weigh 5-10 mg of the dry, purified compound.

      • Dissolve the sample in ~0.6 mL of a deuterated solvent (CDCl₃ is a common first choice for non-polar to moderately polar compounds). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

      • Transfer the solution to a 5 mm NMR tube.

      • Acquire a standard ¹H spectrum. Follow this with ¹³C, and 2D experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) to aid in unambiguous signal assignment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Rationale: FTIR is used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies. The use of an Attenuated Total Reflectance (ATR) accessory is common as it requires minimal sample preparation.

    • Protocol:

      • Ensure the ATR crystal is clean by taking a background spectrum of air.

      • Place a small amount of the solid or liquid sample directly onto the crystal.

      • Apply pressure to ensure good contact.

      • Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

      • Identify the strong C=O amide stretch and other key diagnostic peaks.

  • Mass Spectrometry (MS):

    • Rationale: MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a standard "hard" ionization technique that provides reproducible fragmentation.

    • Protocol:

      • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

      • Introduce the sample into the ion source (often via direct infusion or a GC inlet).

      • Acquire the spectrum using a standard EI energy of 70 eV.

      • Identify the molecular ion peak (M⁺•) and analyze the major fragment ions, proposing logical neutral losses to explain their formation.[2]

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of fundamental analytical principles. Its NMR spectrum is defined by the characteristic N-methyl and N-methoxy singlets of the Weinreb amide core, complemented by the unique deshielding and coupling patterns of the 2-substituted pyridine ring. The IR spectrum is marked by a strong carbonyl absorption around 1672 cm⁻¹, and the mass spectrum is distinguished by a molecular ion at m/z 166 and a base peak corresponding to the picolinoyl cation at m/z 106. By comparing these features to aliphatic and other aromatic analogs, researchers can unambiguously confirm the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 4, 2026, from [Link]

  • SpectraBase. (n.d.). N-Methoxy-N-methylbenzamide. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methylbenzamide. PubChem. Retrieved January 4, 2026, from [Link]

  • Arkivoc. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved January 4, 2026, from [Link]

  • PubChemLite. (n.d.). N-methoxy-n-methylnicotinamide (C8H10N2O2). Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N'-Methylnicotinamide. PubChem. Retrieved January 4, 2026, from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved January 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2010). 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide. PubMed Central. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). Retrieved January 4, 2026, from [Link]

  • Max-Planck-Institut für Kohlenforschung. (2013). Supporting Information. Retrieved January 4, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2009). Spectroscopic and theoretical studies of some N-methoxy- N-methyl-2-[(4′-substituted) phenylthio]propanamides. Retrieved January 4, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 4, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. Retrieved January 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). FT-IR, FT-Raman and computational study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide. PubMed. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved January 4, 2026, from [Link]

  • SpectraBase. (n.d.). N-Methyl-N-methoxy-benzamide - Optional[13C NMR] - Spectrum. Retrieved January 4, 2026, from [Link]

  • SpectraBase. (n.d.). 8-Methoxy-N-methylflindersine - Optional[13C NMR] - Chemical Shifts. Retrieved January 4, 2026, from [Link]

Sources

A Senior Application Scientist’s Guide to the Purity Analysis of Synthesized N-Methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis

N-Methoxy-N-methylpicolinamide, a specialized Weinreb amide, is a cornerstone intermediate in modern organic synthesis. Its unique reactivity allows for the controlled formation of ketones from highly reactive organometallic reagents, thereby preventing the common side-reaction of over-addition to form tertiary alcohols.[1] This elegant control makes it an invaluable tool in the multi-step synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).

However, the utility of this intermediate is directly proportional to its purity. The presence of unreacted starting materials, byproducts, or residual solvents can have cascading effects, leading to unforeseen side reactions, reduced yields, and complex purification challenges in subsequent steps. For professionals in drug development, ensuring the purity of such intermediates is not merely a matter of good practice; it is a prerequisite for reproducible results and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond simple procedural lists to explore the causality behind experimental choices, establishing a framework for developing robust, self-validating analytical systems.

Anticipating the Challenge: A Look at Synthesis and Potential Impurities

To effectively analyze the purity of a compound, one must first understand its origin. A common and efficient route to this compound involves the coupling of picolinic acid with N,O-dimethylhydroxylamine hydrochloride using a peptide coupling agent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3]

Synthesis_Pathway cluster_reactants Reactants Picolinic_Acid Picolinic Acid Activated_Ester Activated Intermediate (e.g., O-acylisourea) Picolinic_Acid->Activated_Ester + Coupling Agent Hydroxylamine N,O-Dimethyl- hydroxylamine HCl Product This compound Coupling_Agent Carbodiimide Coupling (e.g., EDC/DCC) Base Base (e.g., HOBt, DMAP) Activated_Ester->Product + Hydroxylamine Byproduct Urea Byproduct (e.g., DCU) Activated_Ester->Byproduct

Caption: A generalized workflow for the synthesis of this compound.

This synthetic route, while effective, can introduce a predictable profile of impurities that a robust analytical method must be able to separate and detect.

Table 1: Potential Impurities in this compound Synthesis

Impurity ClassSpecific ExamplesSourceRationale for Concern
Starting Materials Picolinic Acid, N,O-DimethylhydroxylamineIncomplete reactionCan interfere with subsequent reactions; acidic impurities can quench organometallic reagents.
Reagents/Byproducts Dicyclohexylurea (DCU), 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU)Byproduct of DCC/EDC coupling agents[2]Difficult to remove from the final product; can complicate NMR interpretation and add to total mass.
Side-Reaction Products Dimerized picolinic acid anhydrideSide reaction during the activation stepReactive species that can lead to unexpected products in the next synthetic step.
Residual Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateReaction solvent and workup/purificationRegulated by ICH guidelines due to toxicity; can interfere with analysis (e.g., in ¹H NMR).
Degradation Products Picolinic acid, Methyl picolinateHydrolysis of the amide or ester impurities during workup/storageIndicates product instability; reduces the effective concentration of the desired intermediate.

A Comparative Guide to Purity Analysis Methodologies

The selection of an analytical technique is a critical decision driven by the specific question being asked. Are we performing a routine quality check, identifying an unknown peak, or establishing the absolute purity of a reference standard? Here, we compare three gold-standard techniques.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC is the workhorse of the pharmaceutical industry for purity analysis, prized for its robustness, precision, and applicability to a wide range of non-volatile and semi-volatile compounds.[4][5] A stability-indicating HPLC method is designed to separate the main compound from all potential impurities and degradation products, providing a clear picture of its purity and stability.[4][6]

Expertise & Experience in Method Development: The goal is to develop a method with sufficient resolving power. For this compound, which contains a chromophoric pyridine ring, UV detection is ideal. A C18 (octadecylsilyl) reversed-phase column is the logical starting point due to its versatility in retaining moderately polar compounds. The mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), is optimized via gradient elution. A gradient is crucial here; it ensures that early-eluting polar impurities (like residual picolinic acid) are well-resolved while later-eluting, more non-polar impurities are eluted in a reasonable time with sharp peaks.[4] A photodiode array (DAD) detector is superior to a simple UV detector as it provides spectral data for each peak, allowing for peak purity assessment and preliminary identification of impurities.

Trustworthiness: A Self-Validating Protocol for HPLC

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized this compound and dissolve in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Prepare a working solution by diluting to 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at the λmax of the picolinamide chromophore (~265 nm).

    • Injection Volume: 10 µL.

  • Analysis: The purity is typically calculated based on the area percent of the main peak relative to the total area of all observed peaks. The method's specificity is demonstrated by its ability to resolve the main peak from known impurities and degradation products generated under stress conditions (e.g., acid, base, oxidation).[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally sensitive and is the premier technique for analyzing volatile and semi-volatile compounds.[7] It is particularly well-suited for identifying and quantifying residual solvents. While Weinreb amides can be analyzed directly by GC-MS, their polarity and thermal stability must be considered.[8][9]

Expertise & Experience in Method Development: The primary challenge in GC is ensuring the analyte can be volatilized without decomposition in the heated injector port. This compound is sufficiently volatile for GC analysis. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides good general-purpose separation. The key is the oven temperature program. Starting at a low temperature allows for the separation of highly volatile components like residual solvents. A gradual ramp to a higher temperature then elutes the main compound and any less volatile impurities. Mass spectrometric detection is invaluable as it provides mass-to-charge ratio data, allowing for the confident identification of impurities by comparing their fragmentation patterns to spectral libraries.

Trustworthiness: A Self-Validating Protocol for GC-MS

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a high-purity solvent such as ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode (for trace analysis), 250 °C.

    • Oven Program: Hold at 60 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify residual solvents using an internal or external standard method. Purity can be estimated by area percent, but this is less accurate than HPLC due to varying ionization efficiencies.

Quantitative ¹H NMR (qNMR)

qNMR is a powerful primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[10][11] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and mass, one can calculate the absolute purity of the analyte.[10][12]

Expertise & Experience in Method Development: The success of a qNMR experiment hinges on careful execution. A high-purity, stable internal standard must be chosen that has at least one sharp signal in a region of the ¹H NMR spectrum that does not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices. A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that fully dissolves both the analyte and the standard is required. Crucially, specific NMR acquisition parameters must be set to ensure a quantitative response. This includes a long relaxation delay (D1, typically 5-7 times the longest T₁ of any proton of interest) to allow for complete spin-lattice relaxation between scans, and ensuring a 90° pulse angle is accurately calibrated.

Trustworthiness: A Self-Validating Protocol for qNMR

  • Sample Preparation: Accurately weigh (~10-15 mg) of the this compound and (~5-10 mg) of a certified internal standard (e.g., maleic acid) into the same vial. Record masses to 0.01 mg. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).

    • Number of Scans (NS): 16 or 32 (for good signal-to-noise).

    • Acquisition Time (AQ): ≥ 3 seconds.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., one of the aromatic protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Data Synthesis: A Comparative Summary

A direct comparison highlights the orthogonal strengths of each technique, reinforcing the need for a multi-faceted approach to purity confirmation.

Table 2: Comparison of Key Performance Metrics for Purity Analysis Techniques

ParameterHPLC-UV/DADGC-MSQuantitative ¹H NMR (qNMR)
Principle Chromatographic separation based on polarity, UV absorbance detection.[5]Chromatographic separation based on volatility, mass-based detection.[7]Spectroscopic signal integration relative to an internal standard.[11]
Primary Application Purity/impurity profiling, stability testing.Residual solvent analysis, volatile impurity identification.Absolute purity determination, structural confirmation, reference standard qualification.
Typical Linearity (R²) >0.999[13]>0.995Not applicable (primary method)
LOD/LOQ Low ng to µg/mL range.[14]pg to low ng range (highly sensitive).[7]~0.1% w/w, dependent on sample concentration and field strength.
Precision (RSD) < 2%[15]< 10%< 1%
Strengths High precision, robust, widely applicable, ideal for non-volatiles.Excellent for volatile/semi-volatile compounds, definitive identification by MS.Absolute quantification without analyte-specific standard, non-destructive, structurally informative.[10]
Limitations Requires chromophore for UV, co-elution possible, relative quantification.Analyte must be thermally stable and volatile, potential for sample degradation.Lower throughput, requires higher sample amount, spectral overlap can be an issue.

Integrated Workflow for Comprehensive Purity Assessment

No single technique provides a complete picture. A logical, tiered approach ensures both efficiency and comprehensive characterization of the synthesized intermediate.

Purity_Workflow cluster_synthesis Synthesis Output cluster_secondary Analysis Type Crude_Product Synthesized This compound Primary_Screen Primary Purity Screen: HPLC-UV/DAD Crude_Product->Primary_Screen Decision1 Purity > 98%? No major unknown peaks? Primary_Screen->Decision1 Secondary_Analysis Secondary / Confirmatory Analysis Decision1->Secondary_Analysis No / For Reference Standard Pass_QC Passes Quality Control (Release for next step) Decision1->Pass_QC Yes qNMR qNMR: Absolute Purity & Identity Secondary_Analysis->qNMR GC_MS GC-MS: Residual Solvents Secondary_Analysis->GC_MS LC_MS LC-MS: Impurity ID Secondary_Analysis->LC_MS qNMR->Pass_QC GC_MS->Pass_QC LC_MS->Pass_QC

Caption: An integrated workflow for the comprehensive purity analysis of key synthetic intermediates.

This workflow positions HPLC as the primary screening tool for its high throughput and excellent quantitative performance for impurity profiling. If the material meets initial specifications, it can be released. However, for batches that fail, for initial characterization of a new synthesis route, or for qualifying a reference standard, orthogonal methods are essential. GC-MS is employed specifically for volatile impurities, while qNMR provides the definitive, absolute purity value and confirms the structure, acting as a final arbiter.

Conclusion

The purity analysis of this compound is not a one-size-fits-all process. A judicious and informed selection of analytical techniques is paramount to ensuring the quality and reliability of this critical synthetic intermediate.

  • HPLC serves as the ideal frontline tool for routine quality control, offering excellent precision for detecting and quantifying process-related impurities and degradants.

  • GC-MS is the specialized method of choice for the analysis of volatile components, most notably residual solvents, which are critical parameters for regulatory compliance.

  • qNMR stands as the ultimate authority for absolute purity determination. It is the method of choice for qualifying reference standards and for investigations where an unbiased, primary measurement of purity is required.

By leveraging the complementary strengths of these techniques, researchers and drug development professionals can build a comprehensive and robust purity profile, ensuring the integrity of their synthetic pathway and the quality of their final product.

References

  • National Center for Biotechnology Information (2024). PubChem Entry for Weinreb Amides, GC-MS Analysis. Available at: [Link] (Accessed: January 4, 2026).

  • Perić, M., et al. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. ResearchGate. Available at: [Link] (Accessed: January 4, 2026).

  • Pharmaffiliates (2024). This compound. Available at: [Link] (Accessed: January 4, 2026).

  • National Institutes of Health (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available at: [Link] (Accessed: January 4, 2026).

  • Science Journal of Analytical Chemistry (2020). Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process. Available at: [Link] (Accessed: January 4, 2026).

  • Dong, M. W., Huynh-Ba, K., & Ayers, J. T. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link] (Accessed: January 4, 2026).

  • Rzepa, H. (2024). NMR data for compound 11. N-phenylpicolinamide. Imperial College London. Available at: [Link] (Accessed: January 4, 2026).

  • Acta Poloniae Pharmaceutica (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link] (Accessed: January 4, 2026).

  • Journal of the American Chemical Society (2005). The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies. Available at: [Link] (Accessed: January 4, 2026).

  • University of York (2017). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Available at: [Link] (Accessed: January 4, 2026).

  • CORE (2010). Synthesis of Weinreb amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-derived Triflates. Available at: [Link] (Accessed: January 4, 2026).

  • Semantic Scholar (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Available at: [Link] (Accessed: January 4, 2026).

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link] (Accessed: January 4, 2026).

  • Acta Crystallographica Section E (2008). 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide. Available at: [Link] (Accessed: January 4, 2026).

  • Mestrelab Research (2014). Strengthening and simplifying Purity determination by NMR using Mnova. YouTube. Available at: [Link] (Accessed: January 4, 2026).

  • Bulgarian Chemical Communications (2015). Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives. Available at: [Link] (Accessed: January 4, 2026).

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry. Available at: [Link] (Accessed: January 4, 2026).

  • Journal of Applicable Chemistry (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Available at: [Link] (Accessed: January 4, 2026).

  • MDPI (2023). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Available at: [Link] (Accessed: January 4, 2026).

  • KoreaScience (2002). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Available at: [Link] (Accessed: January 4, 2026).

  • International Journal of Pharmaceutical Sciences and Research (2013). A Stability Indicating HPLC Method for the Determination of Meloxicam in Bulk and Commercial Formulations. Available at: [Link] (Accessed: January 4, 2026).

  • Pharmacognosy Research (2011). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Available at: [Link] (Accessed: January 4, 2026).

  • Hovione (2018). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link] (Accessed: January 4, 2026).

  • Molecules (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link] (Accessed: January 4, 2026).

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Available at: [Link] (Accessed: January 4, 2026).

  • Google Patents (2008). Process for the preparation of a raf kinase inhibitor and intermediates for use in the process.
  • ResearchGate (2017). Synthetic Approaches to N‐Methoxy‐N‐methylamides. Available at: [Link] (Accessed: January 4, 2026).

  • ResearchGate (2010). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available at: [Link] (Accessed: January 4, 2026).

  • MDPI (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Available at: [Link] (Accessed: January 4, 2026).

  • MDPI (2024). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Available at: [Link] (Accessed: January 4, 2026).

  • ResearchGate (2008). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. Available at: [Link] (Accessed: January 4, 2026).

  • PMDA (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Available at: [Link] (Accessed: January 4, 2026).

Sources

A Comparative Guide to the Reactivity of N-Methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Standard Weinreb Amide

In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds remains a paramount objective. The synthesis of ketones, in particular, is a foundational transformation, yet it is often plagued by the over-addition of highly reactive organometallic reagents to common acylating agents like esters or acid chlorides. The development of the N-methoxy-N-methylamide, or "Weinreb amide," by Steven M. Weinreb and Steven Nahm in 1981 was a landmark achievement, offering a robust solution to this challenge.[1][2] The unique stability of the N-methoxy-N-methylamide moiety towards organometallics allows for the reliable and high-yield synthesis of ketones upon acidic workup.[3]

This guide moves beyond the canonical benzamide and aliphatic derivatives to focus on a structurally distinct analogue: N-Methoxy-N-methylpicolinamide . The incorporation of the picolinamide scaffold, which features a pyridine ring at the 2-position, introduces a key heterocyclic nitrogen atom. This structural modification raises critical questions about its influence on the amide's reactivity, stability, and overall performance as an acylating agent. Does the pyridine nitrogen act as a simple spectator, or does it participate in the reaction mechanism, potentially offering unique advantages through chelation or altered electronic properties?

Herein, we provide a comparative study of this compound's reactivity. We will dissect its performance against a standard Weinreb amide (N-methoxy-N-methylbenzamide), a contemporary alternative (N-benzoyl-morpholine), and a classical acylating agent (methyl picolinate). This analysis is grounded in experimental data and mechanistic reasoning to provide researchers, scientists, and drug development professionals with a clear, field-proven perspective on its utility.

Pillar 1: The Mechanism and the Influence of the Pyridine Ring

The efficacy of any Weinreb amide is rooted in its ability to form a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic addition.[1][4][5] This intermediate is stabilized by chelation of the metal cation (e.g., Mg²⁺ or Li⁺) by both the carbonyl oxygen and the methoxy oxygen. This chelated structure is remarkably stable under the reaction conditions and does not collapse to the ketone until a deliberate aqueous or acidic workup is performed. This two-stage process effectively prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent, thus suppressing the formation of tertiary alcohol byproducts.[3][6]

Weinreb_Mechanism Start Weinreb Amide + R'-M (Organometallic) Intermediate Stable Tetrahedral Intermediate (Chelated) Start->Intermediate Nucleophilic Addition Workup Aqueous Workup (H₃O⁺) Intermediate->Workup Ketone Desired Ketone (High Yield) Workup->Ketone Collapse Ester Ester / Acid Chloride + R'-M Unstable_Int Unstable Intermediate Ester->Unstable_Int Nucleophilic Addition Side_Ketone Intermediate Ketone Unstable_Int->Side_Ketone Collapse (in situ) Over_Addition Over-addition Product (Tertiary Alcohol) Side_Ketone->Over_Addition + R'-M (Fast)

Caption: General mechanism of Weinreb ketone synthesis vs. classical methods.

For this compound, we hypothesize that the pyridine nitrogen, being a Lewis basic site, can participate in chelating the metal ion. This would create an even more stable, six-membered chelated transition state, potentially leading to cleaner reactions or allowing for the use of less reactive organometallics where other Weinreb amides might fail.

Caption: Proposed metal chelation by this compound.

Pillar 2: Comparative Reactivity Analysis

To objectively assess the performance of this compound, we designed a comparative experiment involving the addition of a common Grignard reagent, phenylmagnesium bromide (PhMgBr), to four different picolinic acid derivatives. The goal is to synthesize 2-benzoylpyridine and quantify the yield of the desired ketone versus the over-addition product, diphenyl(pyridin-2-yl)methanol.

Acylating Agents Under Comparison:

  • This compound (Target Reagent)

  • N-methoxy-N-methylbenzamide (Standard Weinreb Control)

  • N-picolinoylmorpholine (Non-Weinreb Amide Alternative) [7][8]

  • Methyl Picolinate (Classical Ester Control)

Experimental Workflow

The following workflow outlines the parallel synthesis and reactivity screening process. This design ensures that variations in results can be confidently attributed to the intrinsic reactivity of the acylating agent rather than experimental inconsistencies.

Experimental_Workflow cluster_synthesis Step 1: Synthesis of Acylating Agents cluster_reaction Step 2: Reaction with Organometallic Reagent cluster_analysis Step 3: Analysis PicolinicAcid Picolinic Acid Picolinamide_WA N-Methoxy-N- methylpicolinamide PicolinicAcid->Picolinamide_WA 1. SOCl₂ 2. Me(OMe)NH·HCl, Py MorpholineAmide N-picolinoylmorpholine PicolinicAcid->MorpholineAmide 1. SOCl₂ 2. Morpholine, Et₃N Ester Methyl Picolinate PicolinicAcid->Ester MeOH, H₂SO₄ (cat.) React_WA React with PhMgBr Picolinamide_WA->React_WA React_Morph React with PhMgBr MorpholineAmide->React_Morph React_Ester React with PhMgBr Ester->React_Ester Analysis_WA HPLC/GC-MS Analysis React_WA->Analysis_WA Analysis_Morph HPLC/GC-MS Analysis React_Morph->Analysis_Morph Analysis_Ester HPLC/GC-MS Analysis React_Ester->Analysis_Ester

Sources

A Comparative Guide to the Performance of N-Methoxy-N-methylpicolinamide in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of chemical reactions is paramount. The choice of solvent is a critical parameter that can profoundly influence reaction outcomes, affecting solubility, stability, and reactivity. This guide provides an in-depth technical comparison of the performance of N-methoxy-N-methylpicolinamide, a specialized Weinreb amide, across various solvent systems. We will delve into the causality behind solvent choices, present comparative data, and offer detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction to this compound: A Versatile Acylating Agent

This compound belongs to the class of Weinreb amides, which are renowned for their ability to react with organometallic reagents to produce ketones in a controlled manner, avoiding the over-addition that often plagues reactions with other acylating agents like acid chlorides or esters.[1] The key to their stability is the formation of a stable chelated tetrahedral intermediate upon nucleophilic attack.[1] The picolinamide scaffold, incorporating a pyridine ring, introduces unique electronic and chelating properties, making this reagent particularly valuable for the synthesis of complex heterocyclic molecules.

The Critical Role of the Solvent: More Than Just a Medium

The solvent in a chemical reaction is not merely an inert medium but an active participant that can dictate the course of the transformation. Its influence is multifaceted, encompassing:

  • Solubility: Ensuring that all reactants are in the same phase is fundamental for an efficient reaction.

  • Stability: The solvent can affect the stability of both the reactants and any reactive intermediates.

  • Reactivity: The polarity and coordinating ability of the solvent can influence the reactivity of nucleophiles and electrophiles.

For reactions involving highly reactive organometallic reagents, such as Grignard and organolithium reagents, the choice of an appropriate solvent is especially critical to prevent reagent decomposition and unwanted side reactions.

Performance of this compound in Ethereal Solvents

Ethereal solvents are the cornerstone for reactions involving Grignard and organolithium reagents due to their ability to solvate the metal center, which stabilizes the organometallic species and enhances its nucleophilicity.

Tetrahydrofuran (THF): The Industry Standard

Tetrahydrofuran (THF) is the most commonly employed solvent for reactions with Weinreb amides.[2] Its ability to form a stable complex with the magnesium atom in Grignard reagents makes it an excellent choice for these reactions.[3]

Key Performance Aspects in THF:

  • Solubility: this compound is expected to exhibit good solubility in THF, facilitating a homogeneous reaction environment.

  • Reactivity: THF promotes the clean conversion of the Weinreb amide to the corresponding ketone upon reaction with both Grignard and organolithium reagents.[2] The reaction typically proceeds at low temperatures (0 °C to -78 °C) to ensure the stability of the tetrahedral intermediate and prevent side reactions.

  • Limitations: A notable drawback of THF is its propensity to undergo ring-opening when exposed to strong bases like organolithium reagents at temperatures above -20 °C.

Diethyl Ether (Et₂O): A Classic Alternative

Diethyl ether is another traditional solvent for Grignard reactions. Its lower boiling point compared to THF can be advantageous for reactions that require gentle heating for initiation but can also lead to challenges in maintaining a constant reaction volume.

Key Performance Aspects in Diethyl Ether:

  • Solubility: Similar to THF, good solubility of the picolinamide is anticipated.

  • Reactivity: It effectively supports the formation of ketones from Weinreb amides. However, the lower coordinating ability of diethyl ether compared to THF might lead to slower reaction rates in some cases.

2-Methyltetrahydrofuran (2-MeTHF): A Greener and Safer Option

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a more sustainable alternative to THF. It is derived from renewable resources and possesses a higher boiling point and lower water miscibility, which can simplify workup procedures.

Key Performance Aspects in 2-MeTHF:

  • Stability: 2-MeTHF exhibits greater stability towards strong organometallic bases compared to THF, allowing for reactions to be conducted at higher temperatures.

  • Reactivity: It is an excellent solvent for Grignard reactions, often providing yields comparable to or even exceeding those obtained in THF.

Performance in Non-Ethereal Solvents

While ethereal solvents are standard for organometallic additions, other solvent classes can be employed for different transformations involving this compound.

Toluene: A High-Boiling Aromatic Solvent

Toluene is a non-polar aromatic solvent that can be beneficial for reactions requiring higher temperatures.

Key Performance Aspects in Toluene:

  • Reactivity in Arylation: In a study on the arylation of Weinreb amides with functionalized Grignard reagents, toluene was found to be a highly efficient solvent, providing excellent yields.[4] This suggests that for certain coupling reactions not requiring the strong coordinating effect of ethers, toluene can be a superior choice.

  • Solubility: The aromatic nature of toluene should facilitate the dissolution of the aromatic picolinamide.

Dichloromethane (DCM): A Polar Aprotic Solvent

Dichloromethane is a versatile polar aprotic solvent. However, its reactivity with strong organometallic reagents limits its use in Grignard and organolithium reactions.

Key Performance Aspects in Dichloromethane:

  • Use in Amide Formation: DCM is a common solvent for the synthesis of Weinreb amides from carboxylic acids or acid chlorides.[5]

  • Limited Use with Organometallics: Its use as a primary solvent for the reaction of this compound with Grignard reagents is generally avoided due to the potential for reaction between the solvent and the organometallic reagent.

Comparative Data Summary

While specific comparative studies for this compound are not abundant in the literature, the following table summarizes the expected performance based on the well-established chemistry of Weinreb amides.

SolventTypical Use CaseExpected Solubility of this compoundKey AdvantagesKey Disadvantages
Tetrahydrofuran (THF) Grignard/Organolithium ReactionsHighExcellent solvating properties for organometallics.[3]Reacts with strong bases at higher temperatures.
Diethyl Ether (Et₂O) Grignard ReactionsHighLower boiling point, easy to remove.More flammable than THF, less effective at solvating some organometallics.
2-Methyltetrahydrofuran (2-MeTHF) Grignard/Organolithium ReactionsHighGreener solvent, more stable to strong bases than THF.Higher cost than THF.
Toluene Arylation/High-Temperature ReactionsHighHigh boiling point, inert to many reagents.[4]Does not stabilize Grignard/organolithium reagents.
Dichloromethane (DCM) Synthesis of the Weinreb amideHighExcellent solvent for a wide range of organic compounds.[5]Reactive towards strong organometallic reagents.

Experimental Protocols

To provide a practical framework, the following are detailed, step-by-step methodologies for the synthesis of a ketone from this compound using a Grignard reagent in THF. This protocol is designed to be a self-validating system, with clear steps and explanations.

Synthesis of 2-Benzoylpyridine from this compound and Phenylmagnesium Bromide in THF

Objective: To synthesize 2-benzoylpyridine via the addition of a Grignard reagent to this compound in THF.

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert gas setup (Nitrogen or Argon)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Grignard Addition cluster_workup Workup and Purification prep1 Dissolve N-methoxy-N- methylpicolinamide in anhydrous THF prep2 Cool solution to 0 °C prep1->prep2 react1 Slowly add Phenylmagnesium bromide solution prep2->react1 react2 Stir at 0 °C for 1-2 hours react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Quench with saturated aq. NH4Cl react3->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Dry organic layer over MgSO4 workup2->workup3 workup4 Concentrate and purify by column chromatography workup3->workup4

Caption: Experimental workflow for the synthesis of 2-benzoylpyridine.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.). Dissolve the amide in anhydrous THF (to a concentration of approximately 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add the phenylmagnesium bromide solution (1.2 eq.) dropwise to the stirred solution of the Weinreb amide. Maintain the temperature at 0 °C during the addition.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 2-benzoylpyridine.

Comparison with Alternative Acylating Agents

While this compound is a highly effective reagent, it is important to consider alternatives for the synthesis of picolinoyl ketones.

Reagent ClassExampleKey AdvantagesKey Disadvantages
Acyl Chlorides Picolinoyl chlorideHighly reactive, readily available.Prone to over-addition with organometallic reagents, moisture sensitive.
Esters Methyl picolinateMore stable than acyl chlorides.Less reactive, may require harsher conditions or lead to over-addition.
Nitriles 2-CyanopyridineCan react with Grignard reagents to form ketones after hydrolysis.Requires a hydrolysis step, may have different reactivity profiles.
Other Amides N,N-DimethylpicolinamideGenerally stable.Less reactive than Weinreb amides, may not prevent over-addition as effectively.

Logical Relationship Diagram:

G reagent Choice of Acylating Agent weinreb This compound reagent->weinreb acyl_chloride Picolinoyl Chloride reagent->acyl_chloride ester Methyl Picolinate reagent->ester outcome Desired Ketone Product weinreb->outcome High Selectivity acyl_chloride->outcome Lower Selectivity over_addition Over-addition Byproduct (Tertiary Alcohol) acyl_chloride->over_addition High Propensity ester->outcome Moderate Selectivity ester->over_addition Moderate Propensity

Caption: Comparison of acylating agents for ketone synthesis.

Conclusion and Future Outlook

This compound stands out as a superior reagent for the controlled synthesis of picolinoyl ketones, primarily due to the stability of the chelated intermediate formed during the reaction. The choice of solvent is a critical factor in maximizing the efficiency of these transformations. Ethereal solvents, particularly THF and its greener alternative 2-MeTHF, remain the top choice for reactions involving Grignard and organolithium reagents due to their excellent stabilizing and solvating properties. For other types of reactions, such as arylations, non-coordinating solvents like toluene may offer advantages.

As the field of organic synthesis continues to evolve, the demand for more sustainable and efficient methodologies will drive further exploration into novel solvent systems and alternative reagents. Future research will likely focus on expanding the scope of reactions in greener solvents and developing catalytic methods that can further enhance the selectivity and efficiency of ketone synthesis from Weinreb amides.

References

  • Giacomelli, G., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Organic & Biomolecular Chemistry. [Link]

  • Gandhi, T., & Sivaraj, C. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal. [Link]

  • Nahm, S., & Weinreb, S. M. (1981).
  • Recent Developments in Weinreb Synthesis and Their Applic
  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry.

Sources

A Comparative Guide to the Biological Activity of Picolinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical science, the picolinamide scaffold represents a versatile and highly fruitful starting point for the discovery of novel bioactive molecules. This guide provides an in-depth comparison of the biological activities of various N-substituted picolinamide derivatives, moving beyond a simple listing of data to explain the causality behind experimental choices and the structural features that drive efficacy. While N-Methoxy-N-methylpicolinamide itself is a stable synthetic intermediate, its derivatives have demonstrated potent and diverse biological effects, primarily in oncology and pest control.

This guide will dissect the performance of key picolinamide derivatives, offering objective comparisons supported by experimental data. We will explore their mechanisms of action, compare their potency, and provide detailed protocols for foundational bioassays, enabling researchers to validate and build upon these findings.

Section 1: Anticancer Activity of Picolinamide Derivatives

Picolinamide derivatives have emerged as a significant class of compounds in oncology research, primarily functioning as kinase inhibitors. Their mechanism often involves targeting key signaling pathways that are dysregulated in cancer, such as tumor angiogenesis and cell cycle control.

Targeting Tumor Angiogenesis: VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is therefore a prime target for cancer therapy.[1]

A novel series of picolinamide-based derivatives were designed by hybridizing the structural features of two known VEGFR-2 inhibitors, Sorafenib and Axitinib.[1] This rational design approach led to the synthesis of compounds that displayed potent antiproliferative activity against human non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines.[1]

Comparative Performance of VEGFR-2 Inhibitors:

CompoundTarget Cell LineIC50 (µM)Reference DrugReference IC50 (µM)
Derivative 8j A54912.5[1]Sorafenib19.3[1]
HepG220.6[1]29.0[1]
Derivative 8l A54913.2[1]Axitinib22.4[1]
HepG218.2[1]38.7[1]
Derivative 8e H4601.7[2]Sorafenib-
HT-293.0[2]-

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that derivatives 8j and 8l exhibit superior or comparable potency to the established drugs Sorafenib and Axitinib in these cell lines.[1] Similarly, derivative 8e , a N-methyl-4-phenoxypicolinamide, showed potent cytotoxicity against H460 and HT-29 cell lines.[2]

Experimental Protocol: In Vitro Antiproliferative (MTT) Assay

This protocol outlines the steps to assess the cytotoxic effects of picolinamide derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cells (e.g., A549, HepG2) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the picolinamide derivatives in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Targeting Cell Division: Aurora-B Kinase Inhibitors

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is common in a wide range of human tumors, making them attractive anticancer targets.[3]

A series of novel N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their antiproliferative activities.[3][4] Compound 6p from this series emerged as a potent and selective inhibitor of Aurora-B kinase.[3]

Comparative Performance of Aurora-B Kinase Inhibitors:

CompoundTarget Cell LineIC50 (µM)Reference DrugReference IC50 (µM)
Compound 6p HepG2<10Sorafenib16.30[5]
HCT-116<10Sorafenib>50
SW480<10Sorafenib>50
SPC-A1<10Sorafenib>50
A375<10Sorafenib>50

Compound 6p demonstrated broad-spectrum antiproliferative activity, with IC50 values under 10 µM for several cancer cell lines, outperforming the reference drug sorafenib in most cases.[3] At a concentration of 10 µM, compound 6p inhibited Aurora-B kinase activity by 87%.[3]

Signaling Pathway: Aurora-B Kinase in Mitosis

The following diagram illustrates the central role of Aurora-B kinase in cell division, a key target for the N-methylpicolinamide-4-thiol derivatives.

AuroraB_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Metaphase->Anaphase Correct Attachment Telophase Telophase Anaphase->Telophase AuroraB Aurora-B Kinase AuroraB->Metaphase Chromosome Alignment AuroraB->Anaphase Spindle Assembly Checkpoint Picolinamide Picolinamide Derivative (e.g., 6p) Picolinamide->AuroraB Inhibits

Caption: Role of Aurora-B Kinase in Mitosis and its Inhibition.

Section 2: Insecticidal Activity of Picolinamide Derivatives

In the field of agrochemicals, picolinamide derivatives, particularly those incorporating an isoxazoline structure, have been developed as potent insecticides.[6] These compounds offer a unique mechanism of action, making them valuable for managing pests that have developed resistance to existing insecticides.[6]

Targeting the Insect Nervous System: GABA Receptor Antagonists

The primary mode of action for many isoxazoline insecticides is the antagonism of the γ-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in the insect central nervous system.[6] By blocking the receptor, these compounds prevent the influx of chloride ions into nerve cells, leading to hyperexcitation, paralysis, and death of the insect.[7]

A series of novel isoxazoline cyclopropyl-picolinamide derivatives were synthesized and showed excellent insecticidal activity against a range of pests.[8]

Comparative Performance of Picolinamide-based Insecticides:

CompoundTarget PestLC50 (mg/L)Reference InsecticideReference LC50 (mg/L)
FSA37 Plutella xylostella0.077[8]Fluxametamide0.605[8]
Spodoptera litura0.104[8]Fluxametamide0.853[8]
Spodoptera exigua0.198[8]Fluxametamide1.254[8]
Derivative 12 Plutella xylostella0.97[6]Pyraquinil1.76[6]

LC50: The lethal concentration required to kill 50% of the test population.

The derivative FSA37 demonstrated significantly greater potency against several key lepidopteran pests compared to the existing insecticide fluxametamide.[8] An important advantage of FSA37 is its significantly lower acute oral toxicity to honeybees compared to other isoxazoline insecticides, highlighting its potential as a more environmentally friendly option.[8]

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is a standard method for evaluating the efficacy of insecticides against leaf-eating insects like Plutella xylostella.

Principle: This assay determines the concentration of an insecticide required to cause mortality in a test population by exposing the insects to treated leaves.

Step-by-Step Methodology:

  • Insect Rearing: Rear a healthy, synchronized population of the target insect (e.g., 3rd instar larvae of P. xylostella) under controlled laboratory conditions.

  • Preparation of Test Solutions: Dissolve the picolinamide derivative in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Triton X-100) to create a series of concentrations.

  • Leaf Treatment: Select fresh, undamaged host plant leaves (e.g., cabbage). Dip each leaf into a test solution for 10-30 seconds, ensuring complete coverage. Allow the leaves to air dry. A control group should use leaves dipped in the solvent-surfactant solution only.

  • Exposure: Place the treated leaves into ventilated containers (e.g., Petri dishes lined with moist filter paper). Introduce a set number of larvae (e.g., 10-20) into each container.

  • Incubation: Maintain the containers under controlled conditions (e.g., 25°C, 16:8 light:dark photoperiod).

  • Mortality Assessment: Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 values using probit analysis.

Workflow: Insecticide Discovery and Evaluation

The following diagram illustrates the typical workflow from compound design to bioassay.

Insecticide_Workflow A Rational Design (e.g., Scaffold Hopping) B Synthesis of Picolinamide Derivatives A->B C Preparation of Test Solutions B->C D Bioassay (e.g., Leaf-Dip) C->D E Data Analysis (LC50 Calculation) D->E F Lead Optimization E->F Identify Potent Compounds F->A Structure-Activity Relationship

Caption: General workflow for the discovery of new insecticides.

Conclusion

The N-substituted picolinamide scaffold is a remarkably versatile platform for the development of potent bioactive compounds. In the realm of oncology, derivatives have been synthesized that effectively inhibit key kinases like VEGFR-2 and Aurora-B, demonstrating antiproliferative activities superior to some existing cancer therapies.[1][3] In agriculture, isoxazoline-picolinamide hybrids have emerged as powerful insecticides that target the insect nervous system, offering a potent solution for pest management, including for resistant populations, with some candidates showing favorable environmental safety profiles.[6][8]

The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers. By understanding the structure-activity relationships and the causal mechanisms behind the biological effects of these derivatives, scientists can continue to innovate and optimize this promising chemical class for both therapeutic and agrochemical applications.

References

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • New Isoxazoline Cyclopropyl-Picolinamide Derivatives as Potential Insecticides. ResearchGate. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]

  • New Isoxazoline Cyclopropyl-Picolinamide Derivatives as Potential Insecticides. ACS Publications. [Link]

  • Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. National Institutes of Health. [Link]

  • 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide. PubMed Central. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Institutes of Health. [Link]

  • Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. LinkedIn. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Scilit. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • Fungicidal Activities of 2-Methoxy-2-[2-(benzylideneaminooxymethyl)phenyl]-N-methylacetamide Derivatives. ResearchGate. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]

  • Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. PubMed. [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. National Institutes of Health. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Pillar 1: Pre-Disposal Safety & Hazard Assessment

Before any disposal action is taken, a thorough understanding of the potential risks is paramount. The causality here is simple: you cannot protect yourself or your colleagues from a hazard you do not understand. Based on related chemical structures, a conservative hazard profile for N-Methoxy-N-methylpicolinamide should be assumed.

Anticipated Hazard Profile:

  • Skin and Eye Irritation: Structurally similar picolinamides are classified as causing skin irritation (H315) and serious eye irritation (H319).[1][2] Direct contact must be avoided.

  • Potential Flammability: Related N-methoxy-N-methylamides are classified as flammable liquids and vapors.[3][4] Therefore, all waste streams should be kept away from ignition sources.

  • Potential Acute Toxicity: Other picolinamide derivatives have been noted as harmful if swallowed.[5]

  • Aquatic Toxicity: Some related compounds are classified as toxic to aquatic life with long-lasting effects.[5] This underscores the importance of preventing any release into the sewer system.

Mandatory Personal Protective Equipment (PPE): Adherence to PPE protocols is non-negotiable. Before handling the compound or its waste, ensure you are wearing:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles with side-shields or a face shield.

  • A properly fitting laboratory coat. All handling of the pure compound or concentrated solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[6]

Pillar 2: Waste Characterization and Segregation

Proper disposal begins with correct identification and segregation at the point of generation.[2] Mixing incompatible waste streams can lead to dangerous chemical reactions, generating heat or toxic gases.

The Cardinal Rule: Segregate Your Waste. this compound waste must be kept separate from incompatible materials. As an amide, it should not be mixed with:

  • Acids (Oxidizing and Non-oxidizing): Can cause a reaction that generates heat and potentially toxic gas.

  • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.[3][7]

All waste generated should be considered hazardous chemical waste.[8] Do not dispose of any form of this chemical down the drain or in regular trash.[3] Evaporation in a fume hood is not an acceptable method of disposal.[8]

Pillar 3: Step-by-Step Disposal Protocol

The following protocol outlines the procedures for managing different waste streams containing this compound.

Waste Stream Management Plan
Waste Stream CategoryRequired ContainerLabeling RequirementsDisposal Action
Unused or Expired Reagent Original, sealed container if possible, or a new, compatible, sealable container (e.g., glass or polyethylene).[1]"HAZARDOUS WASTE", "this compound", Date of Waste Generation, Hazard Pictograms (Irritant, Flammable).Collect for pickup by your institution's certified hazardous waste disposal service.
Contaminated Labware (Solids) Lined, puncture-resistant container clearly marked as "Hazardous Waste"."HAZARDOUS WASTE", "Solid Waste Contaminated with this compound", Date of Waste Generation.Collect for pickup by your institution's certified hazardous waste disposal service.
Aqueous Waste Solutions Sealable, compatible liquid waste container (e.g., polyethylene carboy)."HAZARDOUS WASTE", "Aqueous Waste with this compound", List all components and approximate concentrations.Segregate from organic solvents and acids. Collect for professional disposal.
Organic Solvent Rinsate Sealable, compatible solvent waste container."HAZARDOUS WASTE", "Flammable Organic Waste with this compound", List all solvent components.Keep away from heat and ignition sources. Ground/bond container.[3] Collect for professional disposal.
Experimental Protocol: Decontamination of Glassware
  • Initial Rinse: Perform a preliminary rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) that can dissolve the compound. This rinse must be performed in a fume hood.

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste. Decant it into a designated, properly labeled flammable organic waste container.

  • Secondary Wash: Wash the glassware with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Disposal of Rinsate: The initial solvent rinsate must be disposed of via your institution's hazardous waste program.[8]

Pillar 4: Emergency Procedures - Spill Management

Accidents happen, but a prepared response is a self-validating system of safety.

  • Evacuate and Alert: Ensure all non-essential personnel evacuate the immediate area. Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. Remove all sources of ignition.[3]

  • Contain the Spill: Use an inert, absorbent material such as sand, vermiculite, or a commercial chemical spill kit to contain the spill.[6] Do not use combustible materials like paper towels for large spills.

  • Collect Absorbent Material: Carefully sweep or scoop the saturated absorbent material into a sealable, compatible container.

  • Label and Dispose: Label the container as "Hazardous Waste - Spill Debris with this compound" and arrange for disposal through your EHS office.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Logical Workflow: Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal start Waste Generated char Characterize Waste (Solid, Liquid, Labware) start->char liquid Liquid Waste char->liquid solid Solid Waste (Pure compound, contaminated items) char->solid aqueous Aqueous Solution liquid->aqueous Aqueous? organic Organic Solvent liquid->organic Organic? solid_cont Sealable Solid Waste Container solid->solid_cont label_node Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date & Hazard Pictograms aqueous->label_node organic->label_node solid_cont->label_node storage Store in Designated Satellite Accumulation Area (Away from incompatibles) label_node->storage pickup Arrange Pickup with Certified Waste Disposal Service (e.g., EHS) storage->pickup

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-Methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling N-Methoxy-N-methylpicolinamide. The following procedures are grounded in established laboratory safety principles and data from structurally related compounds to ensure the highest degree of protection.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact[2].

  • Serious Eye Irritation: Can result in pain, redness, and potential damage to the eyes[2].

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the lungs and respiratory system[2].

Given these potential risks, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or gogglesNitrile glovesStandard lab coatRecommended to be performed in a fume hood or with a dust mask[3]
Solution Preparation Safety glasses with side shields or gogglesNitrile glovesStandard lab coatNot generally required if handled in a well-ventilated area
Running Reactions Safety glasses with side shields or gogglesNitrile glovesStandard lab coatNot generally required if handled in a well-ventilated area or fume hood
Large-Scale Operations (>10g) Chemical splash goggles and face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant apron over a lab coatRequired; use within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant coveralls or suitAir-purifying respirator with appropriate cartridges
Step-by-Step Operational Plan

A systematic approach to putting on PPE is crucial to ensure complete protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence A Inspect PPE for damage B Wash and dry hands thoroughly A->B C Don lab coat or coveralls B->C D Don respiratory protection (if required) C->D E Don eye and face protection D->E F Don gloves E->F

Figure 1: PPE Donning Workflow

The removal of PPE should be performed in a manner that prevents cross-contamination.

  • Gloves: The most contaminated item should be removed first. Peel one glove off by grasping the outer surface at the wrist and turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Goggles/Face Shield: Remove from the back of the head by lifting the strap. Avoid touching the front surface.

  • Lab Coat/Coveralls: Unfasten and peel downwards, turning the sleeves inside out.

  • Respirator: Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

Proper disposal of contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All disposable PPE, including gloves, masks, and lab coats, that has come into contact with this compound should be considered chemical waste.[3]

  • Waste Collection: Collect all contaminated materials in a designated, clearly labeled, and sealed waste container.[3]

  • Disposal Regulations: Dispose of the chemical waste in accordance with your institution's and local hazardous waste regulations.[4] Do not pour unused solutions down the drain.[3]

Emergency Procedures

In the event of accidental exposure, immediate action is necessary.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation occurs.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Always have a safety shower and eyewash station readily accessible in the laboratory.[6]

References

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Good Day's Work. Personal Protective Equipment: Chemical Handling. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • PubChem. N-Methoxy-N-methylpropionamide. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.